N-DESMETHYL DROLOXIFENE
Descripción
Propiedades
IUPAC Name |
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314575 | |
| Record name | N-Desmethyldroloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-33-0 | |
| Record name | N-Desmethyldroloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Demethyldroloxifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyldroloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Desmethyl Droloxifene: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Metabolite in Selective Estrogen Receptor Modulation
Authored by: A Senior Application Scientist
Abstract
N-desmethyl droloxifene, the principal human metabolite of the selective estrogen receptor modulator (SERM) droloxifene, presents a compelling profile for researchers in oncology and drug development. Exhibiting a high binding affinity for the estrogen receptor (ER) and pharmacological activity comparable to its parent compound, this metabolite is a crucial element in understanding the overall therapeutic and toxicological profile of droloxifene. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, metabolic generation, detailed mechanism of action, pharmacological effects, and analytical methodologies for its detection and quantification. This document is intended to serve as a foundational resource for scientists investigating SERMs and their metabolic pathways.
Introduction: The Significance of a Major Metabolite
Droloxifene, a non-steroidal antiestrogen, was developed as a next-generation tamoxifen analog with a potentially improved therapeutic index.[1][2] Its clinical development, however, was ultimately halted due to a lack of superior efficacy compared to tamoxifen in phase III trials.[3] Nevertheless, the study of droloxifene and its metabolites remains a valuable pursuit for understanding the nuances of SERM activity.
This compound emerges as a metabolite of significant interest due to its substantial presence in vivo and its potent biological activity.[4][5] Unlike some metabolites that represent inactive breakdown products, this compound retains the core pharmacological attributes of droloxifene, contributing significantly to its overall effect.[6] A thorough understanding of this metabolite is therefore critical for a complete assessment of droloxifene's pharmacokinetics and pharmacodynamics.
Chemical and Physical Properties
This compound is structurally analogous to droloxifene, differing by the absence of one methyl group on the terminal nitrogen of the aminoethoxy side chain. This seemingly minor modification can influence physicochemical properties such as polarity and basicity, which in turn may affect its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Name | 3-[(Z)-2-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-enyl]phenol | [7] |
| Molecular Formula | C25H27NO2 | [8] |
| Molecular Weight | 373.49 g/mol | [8] |
| CAS Number | 83647-33-0 | [9] |
| Appearance | Not explicitly stated, likely a crystalline solid | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis and Metabolic Generation
Chemical Synthesis
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Direct Synthesis: This would involve a multi-step organic synthesis pathway, likely starting from precursors that already incorporate the N-methylaminoethoxy side chain. The synthesis of analogous N-desmethyl tamoxifen derivatives, such as endoxifen, has been described and could serve as a template for the development of a synthetic route for this compound.[10][11] These syntheses often involve protection and deprotection steps to manage the reactive functional groups.
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N-Demethylation of Droloxifene: This approach would involve the chemical demethylation of the parent drug, droloxifene. Various reagents and conditions are known to effect N-demethylation, but care must be taken to avoid unwanted side reactions or isomerization of the double bond, which is crucial for its biological activity.
Metabolic Pathway and Biotransformation
This compound is a major metabolite of droloxifene in humans.[4] The primary metabolic transformation is the N-demethylation of the dimethylamino group on the side chain. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific human CYP isoforms responsible for droloxifene N-demethylation have not been definitively elucidated, studies on the analogous compound tamoxifen suggest the involvement of CYP3A4 and CYP2D6 in N-demethylation processes.[12]
In addition to N-demethylation, droloxifene undergoes other metabolic transformations, including glucuronidation and hydroxylation.[4][5] The interplay of these pathways determines the overall pharmacokinetic profile of droloxifene and the steady-state concentrations of its various metabolites, including this compound.
Caption: Metabolic pathways of droloxifene.
Pharmacological Profile
Mechanism of Action: A Selective Estrogen Receptor Modulator
Like its parent compound, this compound functions as a selective estrogen receptor modulator (SERM).[6] SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to the ER induces a conformational change in the receptor, which in turn modulates its interaction with co-activator and co-repressor proteins.[13]
The tissue-specific effects of SERMs (i.e., estrogenic or antiestrogenic) are determined by the specific conformation induced by the ligand and the relative expression levels of co-activators and co-repressors in different target tissues.[4] In breast tissue, SERMs like droloxifene and this compound act as antagonists, blocking the proliferative effects of endogenous estrogens. In other tissues, such as bone, they may exhibit estrogenic (agonist) effects, which can be beneficial in preventing osteoporosis.[14]
Sources
- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. N-demethylation accompanies alpha-hydroxylation in the metabolic activation of tamoxifen in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Phase I trial of droloxifene in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-desmethyl droloxifene
Prepared by: Gemini, Senior Application Scientist
Introduction
N-desmethyl droloxifene is a principal active metabolite of droloxifene, a non-steroidal selective estrogen receptor modulator (SERM) from the triphenylethylene class.[1][2] Droloxifene, also known as 3-hydroxytamoxifen, exhibits a significantly higher binding affinity for the estrogen receptor (ER) compared to its parent compound, tamoxifen.[1] The process of N-demethylation, which converts droloxifene to this compound, is a critical metabolic pathway that occurs in vivo.[1][2] Studies have shown that this demethylation does not diminish the pharmacological properties; this compound retains a high binding affinity for the ER, comparable to that of droloxifene itself.[1][3]
Understanding the synthesis and characterization of this metabolite is crucial for researchers in drug development and pharmacology for several reasons. It allows for the production of an analytical standard for pharmacokinetic and metabolic studies, facilitates the exploration of its specific biological activities and potential toxicological profile, and provides a reference for identifying metabolites in clinical samples.[4][5] This guide provides a comprehensive overview of a proposed synthetic route and a multi-faceted analytical workflow for the complete characterization of this compound.
Part 1: Retrosynthetic Analysis and Proposed Synthesis
While this compound is a known metabolite, dedicated synthetic procedures are not as widely published as for the parent drug. Direct N-demethylation of droloxifene can be challenging, often requiring harsh reagents that may affect other functional groups on the molecule. A more robust and controllable strategy involves building the molecule with the N-monomethyl side chain from an appropriate precursor. This approach, grounded in established organic synthesis principles for tamoxifen analogues, ensures higher yields and purity.[1][6]
Our retrosynthetic analysis deconstructs this compound into three key synthons: a phenyl Grignard reagent derived from 3-benzyloxybromobenzene, a propiophenone core bearing the protected N-monomethylaminoethoxy side chain, and a phenyl group. The synthesis culminates in a McMurry-type reaction or, more classically, a Grignard addition followed by acid-catalyzed dehydration.
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(4-(2-(N-tert-butoxycarbonyl-N-methylamino)ethoxy)phenyl)-2-phenylpropan-1-one (Propiophenone Core)
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Protection of N-methylethanolamine: To a solution of N-methylethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected N-methylethanolamine.
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Etherification: To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the Boc-protected N-methylethanolamine (1.2 eq) dropwise. Stir for 30 minutes, then add 1-fluoro-4-iodobenzene (1.0 eq). Allow the mixture to reflux for 16 hours. Cool to room temperature, quench carefully with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify via column chromatography to yield the ether intermediate.
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Acylation and Phenylation: This step is analogous to established syntheses for related ketones. The previously formed ether intermediate (1.0 eq) is reacted with propanoyl chloride in the presence of a suitable Lewis acid (e.g., AlCl₃) to form the propiophenone. Rationale: This Friedel-Crafts acylation establishes the core ketone structure necessary for the subsequent Grignard reaction.
Step 2: Grignard Reaction and Dehydration
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Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.5 eq). Add a solution of 1-bromo-3-(benzyloxy)benzene (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.
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Addition: Cool the Grignard reagent to 0 °C and add a solution of the propiophenone core from Step 1 (1.0 eq) in anhydrous THF dropwise. Stir at room temperature for 4 hours.
-
Dehydration: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude tertiary alcohol is then dissolved in ethanol, and a catalytic amount of concentrated hydrochloric acid is added. The mixture is refluxed for 6 hours to effect dehydration. Rationale: The acid-catalyzed dehydration generates the crucial triphenylethylene double bond, yielding a mixture of (E) and (Z) isomers.
Step 3: Deprotection
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Boc Group Removal: Dissolve the protected this compound mixture in DCM and add trifluoroacetic acid (TFA, 5.0 eq). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure.
-
Benzyl Group Removal: The resulting residue is dissolved in methanol, and Palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. Stir the reaction under a hydrogen atmosphere for 12 hours.
-
Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by preparative reverse-phase HPLC to separate the (E) and (Z) isomers and yield the final product, this compound.
Part 2: Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.
Diagram: Analytical Characterization Workflow
Caption: Multi-technique workflow for structural and purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the final compound and quantifying the ratio of (E) and (Z) isomers. A reverse-phase method is most suitable.[5][7]
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of approximately 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Inject 10 µL of the sample solution.
-
Run the analysis and integrate the peak areas.
-
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
| Parameter | Recommended Value | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase chemistry for nonpolar analytes.[8] |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) | Provides good peak shape and resolution for amine-containing compounds. |
| Elution | Gradient: 30% to 80% Acetonitrile over 20 minutes | Ensures elution of the compound while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | The triphenylethylene chromophore has strong absorbance in this region.[9] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and confirm its structure by analyzing the resulting pieces.
| Technique | Expected Result | Interpretation |
| HRMS (ESI+) | [M+H]⁺ ion at m/z 376.1958 | Confirms the molecular formula C₂₅H₂₆NO₂ (Calculated: 376.1964). |
| MS/MS | Major fragment at m/z ~58.06 | Corresponds to the cleavage of the side chain, yielding the [CH₃NHCH₂CH₂]⁺ fragment, confirming the N-monomethyl structure. |
| MS/MS | Other fragments | Result from cleavages around the ether linkage and within the triphenylethylene core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CD₃OD.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Information |
| ¹H NMR | ~9.5 | Singlet (broad) | Phenolic -OH proton. |
| 6.8 - 7.5 | Multiplets | Aromatic protons of the three phenyl rings. | |
| ~6.5 | Triplet | Olefinic proton (-C=CH-). | |
| ~4.0 | Triplet | -O-CH₂- protons of the side chain. | |
| ~2.9 | Triplet | -CH₂-NH- protons of the side chain. | |
| ~2.4 | Singlet | -NH-CH₃ protons. | |
| 2.2 - 2.5 | Quartet | -CH₂-CH₃ group on the double bond. | |
| ~0.9 | Triplet | -CH₂-CH₃ group on the double bond. | |
| ¹³C NMR | 155 - 160 | Singlet | Carbon bearing the phenolic -OH. |
| 115 - 145 | Multiple signals | Aromatic and olefinic carbons. | |
| ~68 | Singlet | -O-CH₂- carbon. | |
| ~50 | Singlet | -CH₂-NH- carbon. | |
| ~35 | Singlet | -NH-CH₃ carbon. | |
| ~29 | Singlet | -CH₂-CH₃ carbon. | |
| ~13 | Singlet | -CH₂-CH₃ carbon. |
Rationale: The predicted shifts are based on the known spectra of similar SERMs like tamoxifen and its metabolites, accounting for the structural differences.[10][11] The presence of a single methyl signal attached to a nitrogen (~35 ppm in ¹³C, ~2.4 ppm in ¹H) and the characteristic signals for the ethoxy chain are definitive proof of the N-desmethyl structure.
Conclusion
This compound is a pharmacologically significant metabolite whose synthesis and characterization are essential for advancing research on selective estrogen receptor modulators. This guide outlines a robust, multi-step synthetic strategy that prioritizes control and purity by constructing the molecule from a custom side-chain precursor. Furthermore, the comprehensive analytical workflow, combining HPLC for purity assessment, HRMS for molecular formula confirmation, and detailed NMR analysis for definitive structural elucidation, provides a self-validating system for researchers. Adherence to these protocols will enable the reliable production and verification of this compound, facilitating further investigation into its biological role and therapeutic potential.
References
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Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects . Xenobiotica, 25(8), 879–892. Retrieved from [Link]
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Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients . American Journal of Clinical Oncology, 14 Suppl 2, S21–S29. Retrieved from [Link]
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Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]
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Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]
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Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]
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Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects . Request PDF. Retrieved from [Link]
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Lien, E. A., Anker, G., Lønning, P. E., Solheim, E., & Ueland, P. M. (1990). Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography . Journal of Chromatography, 530(2), 341–352. Retrieved from [Link]
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Dadiboyena, S., & Nefzi, A. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator . European Journal of Medicinal Chemistry, 52, 11–21. Retrieved from [Link]
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Lewis, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators (SERMs): mechanisms of agonism and antagonism . Biology and Reproduction, 73(5), 845-852. Retrieved from [Link]
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HPLC-ESI-MS Separation of Droloxifene and Its Metabolites . (n.d.). ResearchGate. Retrieved from [Link]
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Badawi, H. M., & Khan, I. (2016). Vibrational study of tamoxifen citrate polymorphism . Request PDF. Retrieved from [Link]
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Murthy, N. S., & Kumar, A. (2011). Characterization of a tamoxifen-tethered single-walled carbon nanotube conjugate by using NMR spectroscopy . Chemistry: An Asian Journal, 6(5), 1215–1218. Retrieved from [Link]
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Wang, Y., Zhang, J., & Li, Y. (2006). [Synthesis of droloxifene citrate and its new bioactivity] . Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 23(4), 849–852. Retrieved from [Link]
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Löser, R., Seibel, K., Roos, W., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) . Journal of Cancer Research and Clinical Oncology, 109(3), 221–223. Retrieved from [Link]
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E. S. Melby, D. M. Pink, A. A. El-Hussein, and J. C. Conboy. (2015). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation . Journal of the American Chemical Society, 137(34), 11102–11109. Retrieved from [Link]
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Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy . (2023). MDPI. Retrieved from [Link]
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Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies . Pharmacological Research, 52(4), 334–339. Retrieved from [Link]
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Lewis, J. S., & Jordan, V. C. (2002). Chapter 70. Selective Estrogen Receptor Modulators (SERMs) . ResearchGate. Retrieved from [Link]
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Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice . Endocrine Reviews, 28(3), 273–278. Retrieved from [Link]
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Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies . Journal of Biomolecular Structure & Dynamics, 41(22), 12798–12807. Retrieved from [Link]
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Johnson, M. D., Zuo, H., Lee, K.-H., Trebley, J. P., Rae, J. M., Weatherman, R. V., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen . Breast Cancer Research and Treatment, 85(2), 151–159. Retrieved from [Link]
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Kumar, B. V., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation . Journal of Chemical and Pharmaceutical Research, 3(3), 784-791. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of N-desmethyl Droloxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyl droloxifene is a principal active metabolite of droloxifene, a third-generation selective estrogen receptor modulator (SERM) from the triphenylethylene class.[1] While droloxifene itself showed promise in preclinical studies, its clinical development was halted due to lower efficacy compared to tamoxifen in Phase III trials.[2] However, understanding the mechanism of its metabolites, such as this compound, remains crucial for the broader comprehension of SERM pharmacology and the design of future endocrine therapies. This guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with estrogen receptors, the induction of conformational changes, subsequent modulation of gene transcription, and the methodologies used for its characterization.
Introduction: The Context of SERMs and Droloxifene Metabolism
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3] This dual functionality allows them to block estrogen's proliferative effects in tissues like the breast while mimicking its beneficial effects in other tissues, such as bone and the cardiovascular system.[4][5]
Droloxifene (3-hydroxytamoxifen) was developed as an analog of tamoxifen with a higher binding affinity for the estrogen receptor.[6][7] Like tamoxifen, droloxifene undergoes hepatic metabolism, primarily through N-demethylation, to form this compound.[1] Studies have shown that this N-demethylation does not result in a loss of pharmacological activity; this compound retains a high binding affinity for the estrogen receptor and exhibits both estrogenic and anti-estrogenic effects comparable to its parent compound.[8]
Core Mechanism of Action
The pharmacological activity of this compound is mediated through its direct interaction with estrogen receptors, primarily ERα and ERβ. The mechanism can be dissected into several key steps:
High-Affinity Binding to the Estrogen Receptor
This compound, along with its parent compound droloxifene, demonstrates a high binding affinity for the estrogen receptor, which is reported to be approximately 10 times higher than that of tamoxifen.[8] This interaction occurs within the ligand-binding domain (LBD) of the receptor. The binding is competitive with the endogenous ligand, 17β-estradiol (E2). The high affinity suggests a stable and potent interaction at the primary molecular target.[7]
Induction of a Unique Receptor Conformation
Upon binding, this compound induces a specific conformational change in the estrogen receptor. This is the pivotal event that defines its SERM activity.[3] Unlike the conformation induced by estradiol, which is purely agonistic, the shape adopted by the ER when bound to a SERM is distinct. This altered conformation, particularly in the region of Activation Function 2 (AF-2), dictates the subsequent interactions with other cellular proteins.[4]
Differential Recruitment of Coregulatory Proteins
The tissue-specific effects of this compound are a direct consequence of the differential recruitment of transcriptional coregulators (coactivators and corepressors) to the ligand-ER complex.[3][9]
-
In Breast Cancer Cells (Antagonistic Action): In tissues like the breast, the conformation induced by this compound prevents the binding of coactivator proteins (e.g., the p160 family). Instead, it facilitates the recruitment of corepressor proteins like NCoR and SMRT.[9] This corepressor-bound complex actively represses the transcription of estrogen-responsive genes that are involved in cell proliferation, leading to an anti-estrogenic, growth-inhibitory effect.[7][10]
-
In Bone and Uterine Cells (Agonistic/Partial Agonist Action): In other tissues, such as bone, the cellular context and the specific array of available coregulators are different.[3] In these cells, the this compound-ER complex may be able to recruit a subset of coactivators or avoid corepressor binding, resulting in the activation of specific estrogen-responsive genes. This leads to estrogen-like, agonistic effects, such as the prevention of bone loss.[10] Studies have noted that droloxifene and estrogen both induce apoptosis in bone marrow cultures, reducing the number of bone-resorbing osteoclasts.[10]
Modulation of Gene Transcription
The final step is the modulation of target gene expression. The ER-ligand-coregulator complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. The balance of coactivator versus corepressor recruitment determines whether gene transcription is activated or repressed, ultimately producing the tissue-specific physiological response.
Signaling Pathway of this compound
Caption: this compound's tissue-specific mechanism of action.
Pharmacological Profile: A Quantitative Look
The activity of this compound is underpinned by its strong interaction with the estrogen receptor. While specific IC50 values for this compound are not as widely published as for its parent compound, studies confirm its high potency.
| Compound | Target | Binding Affinity / Potency | Source |
| Droloxifene | Estrogen Receptor | ~10-60 fold higher than Tamoxifen | [1][6] |
| This compound | Estrogen Receptor | Binding affinity ~10x higher than Tamoxifen; comparable pharmacological properties to Droloxifene | [8] |
| Droloxifene | MCF-7 Cells (ER+) | IC50 for displacement of 17β-estradiol is ~1 x 10⁻⁸ M | [1] |
| Tamoxifen | Estrogen Receptor | Lower affinity compared to Droloxifene and its metabolites | [1][8] |
Experimental Validation: Methodologies & Protocols
Characterizing the mechanism of action of a SERM like this compound requires a multi-faceted experimental approach. The workflow aims to validate target engagement, quantify potency, and determine the functional outcome in different cellular contexts.
Workflow for Characterizing a Novel SERM
Caption: A typical experimental workflow for SERM characterization.
Detailed Protocol: Competitive Radioligand Binding Assay for ERα
This protocol describes a self-validating system to determine the binding affinity (Ki) of this compound for the human estrogen receptor alpha (ERα).
Objective: To quantify the ability of a test compound (this compound) to displace a high-affinity radioligand ([³H]-Estradiol) from the ERα LBD.
Materials:
-
Recombinant human ERα protein (ligand-binding domain).
-
[³H]-Estradiol (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Wash Buffer: Assay buffer with 0.1% Tween-20.
-
Hydroxyapatite (HAP) slurry.
-
Scintillation fluid and vials.
-
96-well filter plates.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Also prepare a vehicle control (DMSO in buffer).
-
Prepare a solution of [³H]-Estradiol in assay buffer at a final concentration of ~1 nM.
-
Prepare a solution for determining non-specific binding (NSB) containing 1 nM [³H]-Estradiol and a high concentration (e.g., 1 µM) of unlabeled estradiol.
-
Prepare a solution for determining total binding (B₀) containing only 1 nM [³H]-Estradiol.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the appropriate test compound dilution, NSB solution, or B₀ solution to triplicate wells.
-
Add 50 µL of recombinant ERα protein to all wells.
-
Add 50 µL of the [³H]-Estradiol solution to all wells.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add 50 µL of a 50% HAP slurry to each well. HAP binds the protein-ligand complex.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Transfer the contents to a 96-well filter plate and wash the HAP pellet three times with 200 µL of cold wash buffer using a vacuum manifold. This removes the unbound radioligand.
-
-
Quantification:
-
After the final wash, allow the filters to dry completely.
-
Add 200 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Binding = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.
-
Plot the % Binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The trustworthiness of the result is validated by the quality of the curve fit (R² value) and the consistency across replicate wells.
-
Conclusion and Future Directions
This compound exemplifies the core principles of SERM activity. Its high-affinity binding to the estrogen receptor, coupled with the ability to induce a unique receptor conformation, allows it to function as a potent modulator of estrogen-dependent gene transcription. This results in a desirable pharmacological profile, exhibiting anti-estrogenic effects in breast tissue while retaining estrogen-like activity elsewhere. Although its parent drug, droloxifene, did not achieve clinical success over tamoxifen, the study of its active metabolites provides invaluable insights. Future research could focus on leveraging the structural and mechanistic understanding of compounds like this compound to design next-generation SERMs with improved tissue-selectivity and superior clinical efficacy.
References
-
Löser R, Seibel K, Eppenberger U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-3. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
Hardy, R., & Stover, D. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21-9. [Link]
-
Wikipedia. (n.d.). Droloxifene. [Link]
-
Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 64(4), 1522–1533. [Link]
-
Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work? [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]
-
Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431–437. [Link]
-
Atossa Therapeutics. (2026, January 6). Atossa Therapeutics Receives FDA "Study May Proceed" Letter for (Z)-Endoxifen Investigational New Drug Application for Metastatic Breast Cancer. [Link]
-
Dowsett, M., & Haynes, B. P. (2003). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 33(7), 739-751. [Link]
-
Löser R, Seibel K, Eppenberger U. (1986). Pharmacological activities of droloxifene isomers. European Journal of Cancer & Clinical Oncology, 22(7), 875-9. [Link]
-
Patsnap Synapse. (n.d.). Droloxifene. [Link]
-
Gnant, M., et al. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. The Breast, 11(5), 395-403. [Link]
-
Roos, W., et al. (1989). Preclinical data for Droloxifene. Journal of Steroid Biochemistry, 34(1-6), 421-4. [Link]
-
Wikipedia. (n.d.). N-Desmethyltamoxifen. [Link]
-
ResearchGate. (n.d.). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). [Link]
-
Grasser, W. A., Pan, L. C., Thompson, D. D., & Paralkar, V. M. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-71. [Link]
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An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of N-desmethyl droloxifene
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientists, we bridge the gap between theoretical science and practical application. This guide is crafted not as a mere repository of data, but as a comprehensive manual for understanding and investigating the estrogen receptor (ER) binding affinity of N-desmethyl droloxifene. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research. This document is designed to be a living tool, empowering you to not only replicate the findings herein but also to build upon them in your own research endeavors.
Introduction: The Significance of this compound
This compound is a primary metabolite of droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group.[1] Droloxifene itself was developed as an analogue of tamoxifen, with preclinical data suggesting a higher affinity for the estrogen receptor and a more favorable ratio of antiestrogenic to estrogenic activity.[2][3] As a metabolite, understanding the pharmacological profile of this compound is crucial, as the biotransformation of a parent drug can lead to compounds with altered efficacy and potency.
Studies have indicated that the pharmacological properties of droloxifene are not diminished by N-demethylation.[4] In fact, both droloxifene and this compound exhibit a high binding affinity for the estrogen receptor, suggesting that the metabolite significantly contributes to the overall therapeutic effect of the parent drug.[1][4] This guide will provide a detailed exploration of the estrogen receptor binding affinity of this compound, offering both a synthesis of existing knowledge and the practical tools to investigate it further.
The Estrogen Receptor and Its Signaling Pathways
Estrogen receptors are a group of proteins found inside and on cells that are activated by the hormone estrogen. The two major types are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). When activated, these receptors can bind to DNA and regulate the expression of a wide variety of genes, playing a critical role in processes such as development, reproduction, and metabolism.
The signaling of estrogen receptors can be broadly categorized into two main pathways:
-
Genomic (Nuclear) Pathway: This is the classical and slower pathway. Estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences called Estrogen Response Elements (EREs). This interaction recruits co-activator or co-repressor proteins, leading to the modulation of target gene transcription.
-
Non-Genomic (Membrane-Initiated) Pathway: This pathway involves rapid cellular responses that do not require gene transcription. A subpopulation of ERs is located at the cell membrane. Upon estrogen binding, these receptors can activate various intracellular signaling cascades, such as those involving mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). These rapid signals can influence a variety of cellular processes, including cell proliferation and survival.
Below is a diagram illustrating the estrogen receptor signaling pathways:
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the estrogen receptor preparation (ERα or ERβ) in the assay buffer to a final concentration that results in approximately 10-15% of the total radioligand being specifically bound.
-
Prepare a solution of [³H]-Estradiol in the assay buffer at a concentration close to its Kd value for the respective receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding controls)
-
A high concentration of unlabeled estradiol for non-specific binding controls
-
[³H]-Estradiol solution
-
Estrogen receptor preparation
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium (typically several hours to overnight).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound, a major metabolite of droloxifene, demonstrates a high binding affinity for the estrogen receptor, comparable to its parent compound and significantly higher than tamoxifen. This suggests that this compound plays a crucial role in the overall pharmacological activity of droloxifene.
While the existing data provides a strong foundation, further research is warranted to fully elucidate the binding profile of this compound. Specifically, the determination of its binding affinities for the individual human estrogen receptor isoforms, ERα and ERβ, is a critical next step. This will provide a more nuanced understanding of its potential for tissue-selective effects and will be invaluable for the rational design and development of next-generation SERMs. The protocols and methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.
References
- Baum, M., et al. (1994). A planned overview of the randomised trials of adjuvant tamoxifen in early breast cancer. Journal of the National Cancer Institute Monographs, (16), 21-30.
-
Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International journal of cancer, 36(6), 701-703. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Some Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. [Link]
- von Angerer, E. (1995). Preclinical data for Droloxifene. Journal of steroid biochemistry and molecular biology, 52(1), 1-8.
-
Kawamura, I., et al. (1993). Binding Sites of Droloxifene in the Cytosol of 7,12-Dimethylbenz[α]anthracene-induced Rat Mammary Tumor Cells. Japanese Journal of Pharmacology, 63(3), 329-335. [Link]
- Löser, R., et al. (1988). Pharmacological activities of droloxifene isomers. Journal of cancer research and clinical oncology, 114(5), 525-528.
-
Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast cancer research and treatment, 31(1), 83-94. [Link]
-
Sudo, K., et al. (1993). The Estrogenic and Antiestrogenic Activities of Droloxifene in Human Breast Cancers. Japanese Journal of Pharmacology, 63(1), 61-68. [Link]
-
PubChem. (n.d.). Droloxifene. National Center for Biotechnology Information. Retrieved from [Link]
- McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. Journal of steroid biochemistry and molecular biology, 120(2-3), 101-107.
- Stauffer, S. R., et al. (2000). Piperidine-based, selective estrogen receptor modulators (SERMs) with differential estrogen receptor-alpha and -beta efficacy. Journal of medicinal chemistry, 43(26), 4934-4947.
-
Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Steroids, 90, 13-29. [Link]
-
Liu, J., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of biological chemistry, 277(11), 9189-9198. [Link]
- Lim, W., et al. (2005). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.
-
Thomas, T., & Ki, S. (2013). Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PloS one, 8(4), e63198. [Link]
-
McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. Duke University School of Medicine. Retrieved from [Link]
-
Mauvais-Jarvis, F., Clegg, D. J., & Hevener, A. L. (2013). Effect of selective estrogen receptor modulators on metabolic homeostasis. Biochimie, 95(12), 2348-2353. [Link]
Sources
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- 2. Droloxifene, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Desmethyl Droloxifene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known chemical and physical properties of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), droloxifene. While extensive research has been conducted on its parent compound, detailed experimental data for this compound remains a subject of ongoing investigation. This document synthesizes available information from peer-reviewed literature and chemical databases to offer a thorough understanding for research and drug development applications.
Introduction: The Significance of a Metabolite
This compound emerges from the in vivo metabolism of droloxifene, a third-generation SERM investigated for its potential in breast cancer therapy. Understanding the properties of this metabolite is paramount, as metabolites can exhibit their own distinct pharmacological profiles, including binding affinities for therapeutic targets and potential off-target effects. In the case of this compound, its high affinity for the estrogen receptor (ER) suggests it significantly contributes to the overall therapeutic action of its parent drug. This guide delves into the molecular characteristics that underpin its biological activity.
Molecular Structure and Chemical Identity
This compound is structurally analogous to droloxifene, with the key distinction being the absence of one methyl group on the terminal nitrogen of the side chain. This seemingly minor alteration can influence the molecule's polarity, basicity, and interaction with biological macromolecules.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 83647-33-0 | |
| Molecular Formula | C25H27NO2 | |
| Molecular Weight | 373.49 g/mol | |
| IUPAC Name | 3-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this compound is not widely published, some key parameters are known or can be predicted.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Appearance | White to Light Brown Solid | ||
| Melting Point | Not experimentally determined. | For comparison, the melting point of droloxifene is 160–163 °C. | |
| Boiling Point | Not determined. | ||
| Solubility | Soluble in Methanol. | Specific solubility in water, ethanol, and DMSO is not readily available. | |
| pKa | 9.82 ± 0.10 (Predicted) | This predicted basic pKa is attributed to the secondary amine. | |
| Storage | 2-8°C, Amber Vial, Under Inert Atmosphere | Recommended for maintaining stability. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. In the absence of published experimental spectra for this compound, a prediction of key spectroscopic features can be made based on its chemical structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, the ethyl group of the butene chain, the methylene protons of the ethoxy and methylamino groups, and a singlet for the N-methyl group. The phenolic hydroxyl proton may be a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 25 carbon atoms in the molecule, including the aromatic carbons, the olefinic carbons of the butene chain, the aliphatic carbons of the side chain, and the N-methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (373.49). Fragmentation patterns would likely involve cleavage of the ether linkage and the amino side chain.
Pharmacological Profile: A Potent Estrogen Receptor Ligand
The primary mechanism of action for this compound, similar to its parent compound, is its interaction with the estrogen receptor.
Estrogen Receptor Binding Affinity
This compound exhibits a high binding affinity for the estrogen receptor, which is comparable to that of droloxifene and significantly higher than that of tamoxifen. This strong interaction is a key contributor to its potent anti-estrogenic effects observed in in vitro models.
Anti-estrogenic Activity
Studies utilizing human breast cancer cell lines, such as MCF-7 and ZR-75, have demonstrated that this compound effectively inhibits estrogen-stimulated cell proliferation. This anti-estrogenic activity is a cornerstone of its potential therapeutic relevance in hormone-receptor-positive breast cancer.
Caption: Simplified signaling pathway of estrogen receptor modulation.
Experimental Protocols (General Methodologies)
While specific, validated protocols for this compound are not widely available, the following sections outline general methodologies that can be adapted for its synthesis, purification, and analysis based on established procedures for similar compounds.
Synthesis
This compound can be synthesized from its parent compound, droloxifene, through a demethylation reaction. A general approach would involve:
-
Starting Material: High-purity droloxifene.
-
Demethylation Reagent: A suitable demethylating agent, such as a chloroformate reagent, followed by hydrolysis.
-
Reaction Conditions: The reaction would typically be carried out in an appropriate organic solvent under controlled temperature and inert atmosphere to prevent side reactions.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove reagents and byproducts. Purification of the crude product would likely be achieved through column chromatography on silica gel.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantification and purity assessment of this compound.
-
Column: A C18 stationary phase is a suitable choice for retaining the relatively nonpolar this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (likely in the range of 220-280 nm) would be appropriate.
-
Quantification: A calibration curve would be constructed using certified reference standards of this compound to enable accurate quantification in unknown samples.
Future Directions and Considerations
The available data strongly suggests that this compound is a pharmacologically active metabolite that warrants further investigation. Future research should focus on:
-
Definitive Experimental Characterization: Obtaining precise experimental data for its physicochemical properties, including melting point and solubility in various solvents.
-
Comprehensive Spectroscopic Analysis: Publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data to serve as a reference for future studies.
-
Development of Validated Protocols: Establishing and publishing detailed, validated protocols for its synthesis, purification, and analytical quantification.
-
In-depth Pharmacological Profiling: Investigating its effects on gene expression downstream of estrogen receptor binding and exploring potential off-target interactions.
References
N-DESMETHYL DROLOXIFENE as a metabolite of Droloxifene
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), droloxifene. We will delve into the metabolic pathways leading to its formation, its comparative pharmacological activity in relation to the parent compound, detailed analytical methodologies for its quantification in biological matrices, and a theoretical synthesis pathway for its use as a reference standard. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism who are investigating droloxifene and its metabolic profile.
Introduction to Droloxifene and its Metabolism
Droloxifene, a tamoxifen analogue, is a non-steroidal antiestrogen that has been investigated for the treatment of hormone-dependent breast cancer.[1][2] Like other triphenylethylene-based SERMs, droloxifene undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of the key metabolic pathways is N-demethylation, resulting in the formation of this compound.[3] Understanding the metabolic fate of droloxifene and the pharmacological profile of its metabolites is crucial for a complete assessment of its efficacy and safety.
This guide will specifically focus on this compound, providing a detailed examination of its characteristics and the methodologies used to study it.
Metabolic Pathway of Droloxifene to this compound
The biotransformation of droloxifene to this compound is a critical step in its metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many pharmaceuticals.[4][5]
The Role of Cytochrome P450 Isoenzymes
While the specific CYP isoenzymes responsible for the N-demethylation of droloxifene have not been definitively elucidated in dedicated studies, strong inferences can be drawn from the metabolism of the structurally similar and well-characterized drug, tamoxifen. The N-demethylation of tamoxifen to N-desmethyltamoxifen is predominantly mediated by CYP3A4.[6][7] Given the structural analogy between droloxifene and tamoxifen, it is highly probable that CYP3A4 is the primary enzyme responsible for the N-demethylation of droloxifene.
Further metabolism of droloxifene can occur through ortho-hydroxylation, a reaction catalyzed by CYP3A4 and to a lesser extent, CYP2D6, leading to the formation of catechol metabolites.[3]
dot graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Droloxifene [fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Desmethyl_Droloxifene [fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Metabolites [label="Other Oxidative\nMetabolites"]; Glucuronidated_Metabolites [label="Glucuronidated\nMetabolites"];
Droloxifene -> N_Desmethyl_Droloxifene [label="N-demethylation\n(CYP3A4 - inferred)"]; Droloxifene -> Other_Metabolites [label="Hydroxylation, etc.\n(CYP3A4, CYP2D6)"]; N_Desmethyl_Droloxifene -> Other_Metabolites [label="Further Metabolism"]; Droloxifene -> Glucuronidated_Metabolites [label="Glucuronidation"]; N_Desmethyl_Droloxifene -> Glucuronidated_Metabolites [label="Glucuronidation"]; } caption { label: "Figure 1: Postulated Metabolic Pathway of Droloxifene"; fontsize: 10; }
Comparative Pharmacological Activity
A critical aspect of characterizing a drug metabolite is to determine its pharmacological activity relative to the parent compound. Studies have shown that the N-demethylation of droloxifene does not lead to a significant loss of its anti-estrogenic activity.
This compound exhibits a binding affinity for the estrogen receptor (ER) that is comparable to that of droloxifene itself.[8] Both compounds have been shown to have a significantly higher affinity for the ER than tamoxifen.[8] Furthermore, the estrogenic and anti-estrogenic effects of this compound are similar to those of droloxifene, as demonstrated in uterine growth assays in immature female rats.[8] In vitro studies using MCF-7 and ZR-75 human breast cancer cell lines have also shown that both droloxifene and this compound equally inhibit ³H-uridine incorporation, a measure of anti-estrogenic activity.[8]
| Compound | Estrogen Receptor (ER) Binding Affinity | In Vitro Anti-estrogenic Activity (MCF-7, ZR-75 cells) | In Vivo Uterine Growth Inhibition |
| Droloxifene | High (approx. 10x > Tamoxifen)[8] | Potent inhibitor of ³H-uridine incorporation[8] | Significant inhibition[8] |
| This compound | High (similar to Droloxifene)[8] | Potent inhibitor of ³H-uridine incorporation (similar to Droloxifene)[8] | Significant inhibition (similar to Droloxifene)[8] |
Table 1: Comparative Pharmacological Profile of Droloxifene and this compound
Analytical Methodologies for Quantification
Accurate and sensitive quantification of this compound in biological matrices such as plasma and serum is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method with post-column photochemical derivatization and fluorescence detection has been developed for the simultaneous determination of droloxifene and its metabolites, including this compound.[9]
4.1.1. Sample Preparation Protocol
-
To 1 mL of plasma or serum, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge sequentially with water and methanol.
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Post-column photochemical derivatization followed by fluorescence detection. This involves passing the column effluent through a photoreactor to induce cyclization of the triphenylethylene structure into a highly fluorescent phenanthrene derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of drug metabolites.[10] While a specific LC-MS/MS method for this compound is not detailed in the readily available literature, a method can be readily developed based on the principles applied to similar molecules like tamoxifen and its metabolites.[11][12]
4.2.1. Sample Preparation
A simple protein precipitation method is often sufficient for LC-MS/MS analysis.
-
To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (a deuterated analog such as this compound-d5 is ideal).[13]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection or further dilution.
4.2.2. LC-MS/MS Conditions
-
LC System: A UHPLC system for rapid analysis.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.
Proposed Synthesis of this compound
The availability of a pure reference standard of this compound is essential for the validation of analytical methods. While it can be sourced from commercial suppliers,[14] understanding its synthesis is valuable. A plausible synthetic route can be adapted from the known synthesis of similar compounds like endoxifen (4-hydroxy-N-desmethyltamoxifen).[5]
The synthesis would likely involve a multi-step process starting from a suitable ketone precursor, followed by a Grignard reaction, dehydration, and finally, N-demethylation of a precursor containing a dimethylamino group. A key step would be the selective N-demethylation, which can be achieved using various reagents, such as 1-chloroethyl chloroformate followed by hydrolysis.
Conclusion
This compound is a significant metabolite of droloxifene, retaining a pharmacological profile comparable to the parent drug. This technical guide has provided an in-depth overview of its formation through CYP-mediated metabolism, its anti-estrogenic activity, and detailed analytical methodologies for its quantification. The information presented herein should serve as a valuable resource for researchers and drug development professionals working with droloxifene and other SERMs. The provided protocols and theoretical frameworks offer a solid foundation for further investigation into the metabolism and disposition of this important class of therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). Droloxifene. In Some Pharmaceutical Drugs. Retrieved from [Link]
- Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703.
- Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21–S29.
- Dahms, D., & Cremer, M. (1999). Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins. Drug Metabolism and Disposition, 27(6), 681–688.
- Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 25(8), 891–901.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Lien, E. A., Ueland, P. M., Solheim, E., & Kvinnsland, S. (1991). Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography. Therapeutic Drug Monitoring, 13(3), 223–229.
- Gjerde, J., Geisler, J., & Lien, E. A. (2012). Methods for making and using endoxifen. U.S. Patent No. 11,261,151 B2. Washington, DC: U.S.
- Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Distribution of tamoxifen and its metabolites in rat and human tissues during steady-state treatment. Cancer Research, 51(18), 4837–4844.
- Kurebayashi, J., Kurosumi, M., Sonoo, H., & Era, S. (1992). Antiestrogenic and antitumor effects of droloxifene in experimental breast carcinoma. Japanese Journal of Cancer Research, 83(8), 864–870.
- Peer, C. J., Sissung, T. M., & Figg, W. D. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PeerJ, 12, e16805.
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Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
- Preclinical data for Droloxifene. (1994). Onkologie, 17 Suppl 2, 10–16.
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Wikipedia. (2023, December 2). Droloxifene. Retrieved from [Link]
- Buzdar, A. U., Hayes, D. F., El-Khoudary, A., Yan, S., & Desta, Z. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer.
- Wang, Y., Li, X., & Wang, J. (2009). [Synthesis of droloxifene citrate and its new bioactivity]. Yao Xue Xue Bao, 44(7), 740–744.
- Goetz, M. P., Suman, V. J., & Ames, M. M. (2008). Tamoxifen metabolism and its effect on endocrine treatment of breast cancer. Clinical Cancer Research, 14(24), 8021–8027.
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
- Antunes, M. V., Lazzaretti, C., & de Oliveira, V. (2014). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 967, 111–120.
- Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
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Wikipedia. (2023, October 29). N-Desmethyltamoxifen. Retrieved from [Link]
- Antunes, M. V., & Linden, R. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots—Development, validation and clinical application during breast cancer adjuvant therapy. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 983-984, 136–145.
- Tolan, D. R., & Männistö, P. T. (2013). Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo. Journal of Clinical Pharmacology, 53(10), 1054–1065.
- Teunissen, M. W., Rosing, H., & Schinkel, A. H. (2015).
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An In-depth Technical Guide to the Pharmacological Properties of N-Desmethyl Droloxifene
Abstract
N-desmethyl droloxifene, a principal active metabolite of the selective estrogen receptor modulator (SERM) droloxifene, has demonstrated significant pharmacological activity. This technical guide provides a comprehensive overview of its core pharmacological properties, intended for researchers, scientists, and professionals in drug development. This document delves into the mechanism of action, pharmacodynamic effects, and pharmacokinetic profile of this compound, drawing comparisons with its parent compound and other relevant SERMs. Detailed experimental protocols and data visualizations are provided to support further investigation and application of this compound.
Introduction: The Significance of this compound in SERM Development
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for therapeutic benefits in certain tissues while mitigating undesirable effects in others. Droloxifene, a third-generation SERM, was developed as an alternative to tamoxifen with a potentially improved therapeutic profile, including higher ER binding affinity and a better ratio of antiestrogenic to estrogenic effects.[1]
This compound is a major metabolite of droloxifene, formed through N-demethylation.[2] Crucially, early research has indicated that this metabolic conversion does not lead to a loss of pharmacological activity.[3] In fact, this compound retains a high binding affinity for the estrogen receptor and exhibits anti-estrogenic effects comparable to its parent compound.[3] This positions this compound as a key player in the overall therapeutic effect of droloxifene and a compound of interest in its own right for the development of novel endocrine therapies. Understanding its distinct pharmacological properties is therefore essential for a complete picture of droloxifene's in vivo action and for exploring the potential of this compound as a standalone therapeutic agent.
Molecular Mechanism of Action: High-Affinity Estrogen Receptor Binding
The primary mechanism of action for this compound is its direct interaction with the estrogen receptor. Like other triphenylethylene SERMs, it competitively inhibits the binding of estradiol to the ER, thereby modulating the transcription of estrogen-responsive genes.
Estrogen Receptor Binding Affinity
Preclinical studies have consistently shown that this compound possesses a high binding affinity for the estrogen receptor, which is a critical determinant of its potency. The binding affinity of this compound is comparable to that of its parent compound, droloxifene, and is notably higher than that of tamoxifen.[3] One study found that both droloxifene and this compound had a binding affinity for the cytosolic estrogen receptor from rabbit uteri that was approximately 10 times higher than that of tamoxifen.[3]
| Compound | Relative Binding Affinity (Compared to Tamoxifen) | |:--- |:--- | | This compound | ~10x higher | | Droloxifene | ~10x higher | | Tamoxifen | 1x (Reference) |
Table 1: Comparative Estrogen Receptor Binding Affinity.
This high affinity suggests that this compound can effectively compete with endogenous estrogens for ER binding at therapeutic concentrations, leading to a robust modulation of estrogen signaling.
Signaling Pathway Modulation
Upon binding to the estrogen receptor, this compound induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the ER-DNA complex, leading to a tissue-specific pattern of gene expression. In estrogen-dependent breast cancer cells, the binding of this compound to the ER predominantly leads to the recruitment of co-repressors, resulting in the downregulation of genes that promote cell proliferation and survival.
Caption: this compound's Mechanism of Action.
Pharmacodynamics: Tissue-Specific Estrogenic and Antiestrogenic Effects
The pharmacodynamic profile of this compound is characterized by its tissue-selective agonist and antagonist effects on the estrogen receptor.
Antiestrogenic Effects in Breast Cancer Cells
Effects on Uterine and Bone Tissue
In preclinical models, this compound, much like its parent compound, displays a mixed agonist/antagonist profile in other tissues. In the immature female rat uterus, both compounds exhibit similar estrogenic (stimulatory) and anti-estrogenic (inhibitory) effects on uterine growth.[3] This is a characteristic feature of many SERMs, where partial agonist activity is observed in the uterus. In contrast, droloxifene has been shown to have beneficial estrogen-like effects on bone, suggesting a potential role in preventing osteoporosis. Given the similar pharmacological profile, it is plausible that this compound shares these bone-protective properties.
Pharmacokinetics: Metabolism and Excretion
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, droloxifene.
Absorption and Metabolism
Droloxifene is rapidly absorbed following oral administration.[5] It undergoes extensive first-pass metabolism, with N-demethylation being a key pathway, leading to the formation of this compound.[2] This metabolic conversion is a critical step in the overall disposition of droloxifene.
Caption: Metabolic Pathway of Droloxifene to this compound.
Distribution and Excretion
Limited specific pharmacokinetic data for this compound is available. However, studies on radiolabeled droloxifene in humans have identified this compound as a component found in feces, indicating that this is a major route of excretion for this metabolite.[2] The terminal half-life of droloxifene in patients is approximately 25 hours.[5] The pharmacokinetic parameters of this compound are likely to be influenced by the kinetics of the parent compound.
| Parameter | Droloxifene (in Humans) | this compound | |:--- |:--- |:--- | | Tmax (Peak Plasma Time) | 2-4 hours | Data not available | | Terminal Half-life | ~25 hours | Data not available | | Primary Route of Excretion | Feces | Feces[2] |
Table 2: Pharmacokinetic Parameters of Droloxifene and this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound.
Competitive Estrogen Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the estrogen receptor.[2]
Objective: To determine the relative binding affinity of this compound for the estrogen receptor compared to estradiol.
Materials:
-
This compound
-
[³H]-Estradiol (radioligand)
-
Unlabeled estradiol (competitor)
-
ER-positive cytosol (e.g., from rat uterus or MCF-7 cells)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound and unlabeled estradiol.
-
In reaction tubes, combine a fixed amount of ER-positive cytosol, a constant concentration of [³H]-Estradiol, and varying concentrations of either this compound or unlabeled estradiol.
-
Include control tubes with only [³H]-Estradiol (total binding) and tubes with [³H]-Estradiol and a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal or hydroxylapatite).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Cell Proliferation (MTT) Assay in MCF-7 Cells
This protocol outlines a method for assessing the anti-proliferative effects of this compound on ER-positive breast cancer cells.
Objective: To determine the IC50 value of this compound for the inhibition of MCF-7 cell proliferation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for the MTT Cell Proliferation Assay.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of droloxifene with a high affinity for the estrogen receptor and potent anti-estrogenic effects in breast cancer cells. Its pharmacological profile closely mirrors that of its parent compound, suggesting it plays a significant role in the therapeutic efficacy of droloxifene.
Further research is warranted to fully elucidate the specific pharmacological and pharmacokinetic properties of this compound as a distinct chemical entity. Key areas for future investigation include:
-
Determination of precise IC50 values for cell proliferation in a panel of ER-positive and ER-negative breast cancer cell lines.
-
Detailed pharmacokinetic studies to determine the Cmax, Tmax, AUC, and half-life of this compound in preclinical models.
-
In-depth analysis of its effects on the expression of key estrogen-responsive genes , such as pS2 and the progesterone receptor, to better understand its molecular mechanism of action.
-
Preclinical toxicology studies to assess its safety profile compared to droloxifene and other SERMs.
A more complete understanding of the pharmacological properties of this compound will be invaluable for the optimization of existing endocrine therapies and the development of novel, more effective SERMs for the treatment and prevention of breast cancer.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
- Lien, E. A., et al. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21-S29.
- Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-703.
- Miyauchi, S., et al. (1996). Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients. Arzneimittel-Forschung, 46(11), 1063-1068.
- Roos, W. K., et al. (1983). Preclinical data for Droloxifene. Journal of Cancer Research and Clinical Oncology, 115(2), 159-64.
- Bruning, P. F. (1992). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. American Journal of Clinical Oncology, 15(6), S14-S19.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs.
- Grasser, W. A., et al. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-171.
- Haarstad, H., et al. (1992). Droloxifene--a new anti-estrogen. A phase II study in advanced breast cancer. Acta Oncologica, 31(4), 425-428.
- Gershanovich, M., et al. (1998). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. Annals of Oncology, 9(6), 635-641.
-
Wikipedia. (n.d.). Droloxifene. Retrieved from [Link]
- Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038.
- Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5), 471-478.
- Jordan, V. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.
- Löser, R., et al. (1989). Preclinical data for Droloxifene. Journal of Steroid Biochemistry, 34(1-6), 447-455.
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Introduction: The Clinical and Metabolic Context of Droloxifene
An In-Depth Technical Guide to the In Vivo Metabolism of Droloxifene to N-desmethyl droloxifene
Prepared by: Gemini, Senior Application Scientist
Droloxifene, a phenolic analogue of tamoxifen, is a third-generation selective estrogen receptor modulator (SERM) investigated for the treatment and prevention of hormone-dependent breast cancer.[1][2] Like other SERMs, its clinical utility is defined by its tissue-specific estrogen receptor (ER) agonist and antagonist effects.[3] Droloxifene exhibits a high binding affinity for the estrogen receptor and a favorable antiestrogenic-to-estrogenic activity ratio.[4] The in vivo disposition of a drug candidate is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. For Droloxifene, understanding its metabolic fate is paramount, as metabolism is not merely a clearance mechanism but a process that generates pharmacologically active species.
This guide provides a detailed examination of a core metabolic pathway for Droloxifene: the in vivo conversion to its N-desmethyl metabolite. We will explore the enzymatic drivers of this transformation, the resulting pharmacokinetic implications, the pharmacological relevance of the metabolite, and the robust analytical methodologies required to characterize this process in a clinical or preclinical setting.
Part 1: The Primary Metabolic Pathway – N-Demethylation
Upon oral administration, Droloxifene is rapidly absorbed and undergoes extensive first-pass metabolism, involving both Phase I (oxidative) and Phase II (conjugative) reactions.[5] The primary metabolic transformations identified in humans are N-demethylation, glucuronidation, and methoxylation.[1][6]
The conversion of Droloxifene to this compound is a canonical Phase I N-demethylation reaction. This process involves the oxidative removal of one of the methyl groups from the tertiary amine in the drug's side chain.
Causality and Enzymology:
This metabolic step is almost exclusively catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver and small intestine.[7][8] While direct enzymatic studies on Droloxifene are limited, substantial evidence from its structural analogue, tamoxifen, points to the central role of the CYP3A4 isoenzyme in N-demethylation.[9][10][11] CYP3A4 is responsible for the metabolism of over 50% of all clinically used drugs, making it a critical hub for potential drug interactions.[7] Other isoforms, such as CYP2D6, may also contribute to a lesser extent to the overall oxidative metabolism of Droloxifene, particularly in forming hydroxylated metabolites.[9] The N-demethylation reaction is mechanistically crucial as it precedes the formation of other secondary metabolites.
The following diagram illustrates the primary metabolic conversion of Droloxifene to its N-desmethyl derivative.
Caption: Phase I metabolic conversion of Droloxifene.
Part 2: Pharmacokinetic Profile and Quantitative Analysis
Following oral administration, Droloxifene reaches peak plasma concentrations within 2-4 hours, with a terminal elimination half-life of approximately 24 hours in humans.[1] The drug is primarily excreted in the feces (around 90% of the dose), which is consistent with significant biliary excretion of metabolites, particularly the glucuronide conjugate.[6]
This compound is a detectable but not the most abundant metabolite in plasma. For instance, after a single 100 mg oral dose of Droloxifene in a breast cancer patient, plasma levels were approximately 81 ng/mL for the parent drug and 6 ng/mL for this compound.[1] The major circulating metabolite is droloxifene glucuronide.[6]
| Compound | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Notes |
| Droloxifene | ~80-196 | 2-4 | ~24-32 | Data from various single and steady-state studies.[1][6] |
| This compound | ~6 | N/A | N/A | Represents a minor fraction of circulating drug-related material compared to the parent drug and glucuronide conjugate.[1][6] |
| Droloxifene Glucuronide | ~851 | ~1 | ~32 | The major circulating metabolite after a single oral dose.[6] |
| Table 1: Comparative Pharmacokinetic Parameters in Humans. |
Part 3: The Pharmacological Significance of N-Demethylation
A critical insight for drug development professionals is that the N-demethylation of Droloxifene is not a deactivation pathway . On the contrary, the resulting metabolite, this compound, retains significant pharmacological activity.
-
Estrogen Receptor Binding: Both Droloxifene and this compound exhibit a high binding affinity for the cytosolic estrogen receptor, approximately 10 times higher than that of tamoxifen.[12]
-
Biological Activity: Studies have demonstrated that this compound possesses both estrogenic (stimulatory) and anti-estrogenic (inhibitory) effects on uterine growth in rats, with a potency similar to the parent compound.[12] In human breast cancer cell lines (MCF-7 and ZR-75), both compounds equally inhibit RNA synthesis, a measure of anti-estrogenic activity.[12]
This conservation of activity is a self-validating principle in the drug's design: the primary metabolic alteration on the side chain does not compromise the core pharmacophore's interaction with the target receptor. Therefore, this compound is considered an active metabolite that contributes to the overall clinical effect of Droloxifene administration.
Part 4: A Self-Validating Protocol for In Vivo Metabolite Quantification
To ensure trustworthy and reproducible results in a clinical study, a robust, validated analytical method is essential. The following protocol outlines a field-proven workflow for the quantification of Droloxifene and this compound in human serum.
Experimental Workflow: From Patient to Data
Caption: High-level workflow for metabolite quantification.
Detailed Step-by-Step Methodology
Objective: To accurately quantify Droloxifene and this compound in human serum samples. This method is adapted from established high-performance liquid chromatography (HPLC) procedures.[13][14]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare primary stock solutions of Droloxifene, this compound, and an appropriate internal standard (IS) in methanol.
- Prepare a series of calibration standards by spiking blank human serum with known concentrations of the analytes (e.g., 1 to 500 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- Rationale: This step removes large protein molecules that would otherwise interfere with the HPLC system. It is a rapid and effective cleanup method.
- To 200 µL of serum sample, standard, or QC, add 20 µL of the IS solution.
- Add 200 µL of ice-cold acetonitrile.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for injection.
3. HPLC-Fluorimetric Analysis:
- Instrumentation: An HPLC system equipped with a pump, autosampler, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a post-column photochemical reactor, and a fluorescence detector.
- Mobile Phase: Isocratic elution with a mixture such as 66% acetonitrile in an aqueous buffer (e.g., water containing acetic acid and diethylamine).[13]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 µL.
- Post-Column Derivatization (Causality): Droloxifene and its N-desmethyl metabolite are not natively fluorescent. They are converted into highly fluorescent phenanthrene derivatives by exposure to high-intensity UV light (around 254 nm) while passing through a knitted PTFE reaction coil.[13] This photochemical cyclization dramatically increases the sensitivity and selectivity of the assay.
- Fluorescence Detection: Set excitation wavelength to 260 nm and emission wavelength to 375 nm.[14]
4. Method Validation (Trustworthiness):
- The protocol's integrity is established through a rigorous validation process.
- Specificity: Analyze blank serum to ensure no interfering peaks are present at the retention times of the analytes and IS.
- Linearity: Analyze the calibration curve and ensure the response is linear over the concentration range with a correlation coefficient (r²) > 0.99.
- Precision & Accuracy: Analyze QC samples in replicate (n=5) on three separate days. The coefficient of variation (CV) for precision should be <15%, and the accuracy should be within 85-115% of the nominal value.[13]
- Recovery: Analytical recovery should be near 100%.[13]
Conclusion and Future Directions
The in vivo N-demethylation of Droloxifene is a metabolically significant pathway that produces the pharmacologically active metabolite, this compound. This conversion, mediated primarily by the cytochrome P450 system (likely CYP3A4), ensures that the drug's anti-estrogenic activity is maintained even as it undergoes Phase I metabolism. The ability to accurately quantify both the parent drug and its active metabolite using robust HPLC-based methods is fundamental to characterizing its complete pharmacokinetic and pharmacodynamic profile in a research and clinical setting.
Future research should focus on using human liver microsomes and recombinant CYP enzymes to definitively confirm the role of CYP3A4 and other isoforms in Droloxifene's N-demethylation. Such studies are critical for prospectively identifying potential drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin, St. John's Wort), which could significantly alter the plasma concentrations of Droloxifene and its active metabolite, thereby impacting clinical outcomes.[7][15]
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Lien, E. A., Anker, G., Lønning, P. E., Solheim, E., & Ueland, P. M. (1990). Determination of Droloxifene and Two Metabolites in Serum by High-Pressure Liquid Chromatography. Therapeutic Drug Monitoring, 12(4), 376–382. [Link]
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Dehal, S. S., & Kupfer, D. (1999). Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins. Drug Metabolism and Disposition, 27(6), 681–688. [Link]
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International Agency for Research on Cancer. (1996). Droloxifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]
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Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21–S29. [Link]
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John, B. A., Chasseaud, L. F., O'Gorman, J., & Darragh, A. (2002). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 32(9), 755–769. [Link]
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Tess, D. A., Cole, R. O., & Toler, S. M. (1995). Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection. Journal of Chromatography B: Biomedical Applications, 674(2), 253–260. [Link]
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Mishina, E., Nakao, M., Negishi, T., Sasabe, H., & Nambu, K. (1995). Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients. Arzneimittel-Forschung, 45(11), 1202–1207. [Link]
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Herrington, D. M., Brosnihan, K. B., Pusser, T., Fink, G. D., & Morgan, T. M. (2001). Cardiovascular effects of droloxifene, a new selective estrogen receptor modulator, in healthy postmenopausal women. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(1), 131–136. [Link]
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Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 15(7), 907–914. [Link]
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Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. [Link]
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Choi, Y. J., Kim, Y. C., & Lee, I. (2003). Tamoxifen activates CYP3A4 and MDR1 genes through steroid and xenobiotic receptor in breast cancer cells. Journal of Toxicology and Environmental Health, Part A, 66(15), 1439–1449. [Link]
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Lu, W. J., Desta, Z., & Flockhart, D. A. (2012). Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of Norendoxifen. Drug Metabolism and Disposition, 40(8), 1611–1618. [Link]
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Medsafe New Zealand. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Prescriber Update, 35(1), 4–6. [Link]
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Bruning, P. F. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast Cancer Research and Treatment, 31(1), 83–94. [Link]
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Filppula, A. M., Neuvonen, M., Keskitalo, J. E., & Neuvonen, P. J. (2013). Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo. The Journal of Clinical Pharmacology, 53(10), 1077–1085. [Link]
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Lee, W. L., & Lee, F. K. (2010). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Journal of Experimental & Biomedical Sciences, 16(2), 125-131. [Link]
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An In-Depth Technical Guide to N-Desmethyl Droloxifene: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl droloxifene, a significant metabolite of the selective estrogen receptor modulator (SERM) droloxifene, is a compound of considerable interest in pharmacological research. As the N-demethylated form of droloxifene (3-hydroxytamoxifen), it plays a crucial role in the overall activity profile of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, synthesis, analytical characterization, and known pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of SERMs and the development of novel therapeutics targeting the estrogen receptor.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical characteristics of this compound is paramount for its study and application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 83647-33-0 | [1][2][3] |
| Molecular Formula | C25H27NO2 | [1][2] |
| Molecular Weight | 373.49 g/mol | [2] |
| Synonyms | (E)-3-(1-(4-(2-(Methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol, N-Desmethyl-3-hydroxytamoxifen | [2] |
Synthesis and Characterization
The synthesis of this compound typically involves the N-demethylation of its precursor, droloxifene. While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, a plausible synthetic route can be inferred from established methods for the N-demethylation of similar compounds, such as the synthesis of endoxifen (4-hydroxy-N-desmethyltamoxifen).[4][5]
Postulated Synthetic Workflow: N-Demethylation of Droloxifene
Caption: Postulated synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve droloxifene in a suitable aprotic solvent, such as dichloroethane.
-
Demethylation: Add a demethylating agent, for example, 2-chloroethyl chloroformate, to the reaction mixture. Heat the mixture to facilitate the reaction, which proceeds through a carbamate intermediate.[4]
-
Intermediate Decomposition: After the reaction is complete, the intermediate is decomposed. This can be achieved by refluxing in a solution of hydrochloric acid in methanol.[4]
-
Purification: The crude product is then purified to isolate this compound. A common and effective method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of this compound and its parent compound.
Representative HPLC Method:
| Parameter | Condition | Source(s) |
| Column | Octadecylsilane (C18) | [6] |
| Mobile Phase | Acetonitrile/Water (e.g., 66% acetonitrile) with acetic acid and diethylamine | [6] |
| Detection | UV or Fluorescence (post-column derivatization may be required for enhanced sensitivity) | [6][7] |
| Flow Rate | Isocratic elution | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound, confirming the removal of one methyl group from the dimethylamino moiety.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The use of deuterated standards, such as this compound-d5, can be employed for quantitative analysis by mass spectrometry.[8]
Pharmacological Profile and Mechanism of Action
This compound is an active metabolite of droloxifene and contributes significantly to its pharmacological effects.[9]
Estrogen Receptor Binding and Activity
This compound exhibits a high binding affinity for the estrogen receptor (ER).[9] Studies have shown that its affinity for the cytosolic estrogen receptor is comparable to that of droloxifene and significantly higher than that of tamoxifen.[10] Importantly, the N-demethylation of droloxifene does not lead to a loss of its estrogenic or anti-estrogenic activity.[10] Like its parent compound, this compound acts as a selective estrogen receptor modulator (SERM), exhibiting estrogen agonist or antagonist effects in a tissue-specific manner.
Signaling Pathways
The biological effects of SERMs like this compound are mediated through their interaction with the estrogen receptor, which can in turn modulate various downstream signaling pathways. The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two critical signaling cascades that are known to be influenced by estrogen receptor signaling.
Droloxifene Metabolism:
Caption: Simplified metabolic pathway of droloxifene.
Estrogen Receptor Signaling Crosstalk:
Caption: Crosstalk between ER, MAPK, and PI3K/Akt pathways.
MAPK Pathway: The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival.[11] Crosstalk between the estrogen receptor and the MAPK pathway can lead to ligand-independent activation of the ER through phosphorylation, potentially influencing cellular responses to SERMs.
PI3K/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade involved in cell growth, survival, and metabolism. Dysregulation of this pathway is common in various cancers, including breast cancer. The interplay between the ER and the PI3K/Akt pathway can contribute to endocrine resistance.
Given the high affinity of this compound for the estrogen receptor, it is highly probable that it exerts its biological effects by modulating these and other ER-dependent signaling pathways. Further research is warranted to fully elucidate the specific effects of this compound on these intricate cellular signaling networks.
Conclusion
This compound is a key active metabolite of droloxifene with significant pharmacological properties. Its high affinity for the estrogen receptor underscores its importance in the overall therapeutic effect of its parent drug. This technical guide has provided a consolidated overview of its physicochemical characteristics, a plausible synthetic approach, methods for its analytical characterization, and an introduction to its mechanism of action. A deeper understanding of this compound will undoubtedly contribute to the advancement of research in the field of selective estrogen receptor modulators and the development of more effective therapies for hormone-dependent diseases.
References
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Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
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Lien, E. A., Ueland, P. M., Solheim, E., & Kvinnsland, S. (1991). Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography. Therapeutic Drug Monitoring, 13(4), 323–328. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036–3038. [Link]
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Singer, J. M., & Wesolowski, C. A. (1997). The mitogen-activated protein kinase pathway mediates estrogen neuroprotection after glutamate toxicity in primary cortical neurons. The Journal of Neuroscience, 17(18), 7001–7012. [Link]
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Tess, D. A., Cole, R. O., & Toler, S. M. (1995). Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection. Journal of Chromatography B: Biomedical Applications, 674(2), 253–260. [Link]
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The Dual Agonist/Antagonist Profile of N-desmethyl droloxifene: A Technical Guide for Researchers
Introduction: Beyond Droloxifene - The Significance of a Key Metabolite
Droloxifene, a non-steroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, was developed as a potential therapeutic for estrogen receptor-positive (ER+) breast cancer.[1] While its clinical development was ultimately discontinued, the study of its metabolism has revealed pharmacologically active derivatives of significant interest.[2] This guide focuses on the core scientific principles and experimental methodologies for characterizing the estrogenic and anti-estrogenic activity of its primary metabolite, N-desmethyl droloxifene.
This compound is a major product of droloxifene's biotransformation.[3] Understanding its distinct pharmacological profile is crucial for a comprehensive assessment of droloxifene's in vivo effects and for the broader field of SERM development. This document provides researchers, scientists, and drug development professionals with a detailed framework for investigating the dualistic nature of this compound, from its molecular interactions with the estrogen receptor to its functional effects in cellular and in vivo models.
Molecular Pharmacology: High-Affinity Binding to the Estrogen Receptor
The initial and most critical step in the action of this compound is its binding to the estrogen receptor (ER). Both droloxifene and its N-desmethyl metabolite exhibit a high affinity for the estrogen receptor, approximately 10 times higher than that of tamoxifen.[4] This enhanced binding affinity suggests a potentially more potent interaction with the receptor, which is a key determinant of its biological activity.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (Compared to Tamoxifen) |
| Tamoxifen | 1x |
| Droloxifene | ~10x |
| This compound | ~10x[4] |
The binding of a ligand to the ER induces a conformational change in the receptor, which in turn dictates the recruitment of a specific set of co-regulatory proteins (co-activators or co-repressors). This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist effects of SERMs. While direct evidence for co-regulator recruitment by this compound is not extensively documented, the general mechanism for SERMs provides a strong inferential model.
In breast cancer cells, it is hypothesized that this compound, like its parent compound, stabilizes a conformation of the ER that favors the recruitment of co-repressors, leading to the down-regulation of estrogen-responsive genes and subsequent inhibition of cell proliferation. Conversely, in other tissues such as bone or the uterus, the this compound-ER complex may recruit co-activators, resulting in estrogenic effects.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through the estrogen receptor signaling pathway. As a SERM, its activity is context-dependent, varying with the target tissue and the specific complement of co-regulators present.
Figure 1: Proposed mechanism of this compound action.
In ER-positive breast cancer cells, the anti-estrogenic activity of this compound is paramount. Studies on droloxifene have shown that it inhibits the proliferation of MCF-7 and ZR-75 human breast cancer cells.[4] The N-demethylated metabolite is expected to have a similar, if not identical, anti-proliferative effect. This is achieved through the competitive inhibition of estradiol binding to the ER, leading to a decrease in the expression of estrogen-regulated genes involved in cell cycle progression and proliferation.
Conversely, the estrogenic (agonist) activity of this compound can be observed in other tissues. For instance, in the uterus of immature female rats, both droloxifene and this compound exhibit a stimulatory effect on uterine growth, indicative of estrogenic action.[4] However, it is noteworthy that droloxifene has been reported to have a lower estrogenic to anti-estrogenic ratio compared to tamoxifen, suggesting a potentially more favorable therapeutic window.[5]
Experimental Protocols for Characterization
A thorough investigation of the estrogenic and anti-estrogenic properties of this compound requires a combination of in vitro and in vivo assays. The following protocols provide a robust framework for such studies.
In Vitro Assessment: Estrogen Receptor Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ
-
[3H]-Estradiol (radiolabeled ligand)
-
This compound
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)
-
Scintillation vials and cocktail
-
Filter apparatus and glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate a fixed concentration of purified ER and [3H]-estradiol with the varying concentrations of this compound.
-
Include control wells with no competitor and wells with a known high-affinity ligand for determining non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-estradiol).
In Vitro Assessment: Cell Proliferation Assay (MCF-7 Cells)
This assay evaluates the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
This compound
-
Estradiol (E2)
-
Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and deplete them of estrogen.
-
Treat the cells with a range of concentrations of this compound alone (to assess estrogenic activity) or in combination with a fixed concentration of estradiol (to assess anti-estrogenic activity).
-
Include appropriate controls (vehicle, estradiol alone).
-
Incubate the cells for a period of 4-6 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell proliferation relative to the vehicle control and determine the EC50 (for estrogenic activity) or IC50 (for anti-estrogenic activity).
In Vivo Assessment: Uterotrophic Assay in Immature Rats
This in vivo assay assesses the estrogenic and anti-estrogenic effects of this compound on the uterus of immature female rats.[6]
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 20-22 days old)
-
This compound
-
Estradiol
-
Vehicle for administration (e.g., corn oil)
-
Animal balance and dissection tools
Procedure:
-
Acclimatize the animals for a few days before the start of the experiment.
-
Divide the animals into groups: vehicle control, estradiol control, this compound at various doses, and this compound at various doses in combination with estradiol.
-
Administer the compounds (e.g., by oral gavage or subcutaneous injection) daily for 3-4 consecutive days.
-
On the day after the last dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Blot the uteri to remove excess fluid and record the wet weight.
-
Compare the uterine weights of the treated groups to the control groups to determine the estrogenic or anti-estrogenic effect.
Figure 2: A comprehensive workflow for characterizing this compound.
Conclusion and Future Directions
This compound stands as a pharmacologically significant metabolite of droloxifene, retaining high affinity for the estrogen receptor and exhibiting a dualistic profile of estrogenic and anti-estrogenic activities. The experimental framework provided in this guide offers a comprehensive approach to dissecting its molecular and functional characteristics. While the discontinuation of droloxifene's clinical development has limited the availability of extensive data on its metabolites, the principles and protocols outlined here are fundamental to the study of any novel SERM.
Future research should aim to elucidate the precise molecular interactions of this compound with ERα and ERβ, including its influence on the recruitment of specific co-regulators in different cellular contexts. Such studies will not only provide a deeper understanding of this particular compound but also contribute valuable knowledge to the ongoing quest for more effective and safer selective estrogen receptor modulators for the treatment and prevention of hormone-dependent diseases.
References
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Roos, W., Oeze, L., Pollow, K., & Grill, H. J. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. [Link]
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Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176–188. [Link]
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Saji, S., et al. (2012). P4-01-20: Specific Anti-Proliferative Profile of Endoxifen for MCF-7 Cell Compared to 4-OH Tamoxifen. Cancer Research, 72(24_Supplement), P4-01-20. [Link]
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Wikipedia contributors. (2023, December 14). Droloxifene. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Buzdar, A. U., Hayes, D. F., El-Khoudary, A., Yan, S. K., Lønning, P. E., Lichinitser, M. R., Gopal, R., Falkson, G., Pritchard, K. I., Lipton, A., Wolter, K., Lee, A., Fly, K., Chew, R., Alderdice, M., Burke, K., & Eisenberg, P. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. Breast cancer research and treatment, 73(2), 161–175. [Link]
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Lim, S., Lee, H. J., & Lee, H. J. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast cancer research and treatment, 31(1), 83–94. [Link]
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Pollow, K., Grill, H. J., & Manz, B. (1990). Pharmacological activities of droloxifene isomers. Journal of steroid biochemistry, 36(3), 171–176. [Link]
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Westley, J., & May, F. E. (1987). Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro. Biochemical pharmacology, 36(3), 309–315. [Link]
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Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast cancer research and treatment, 85(2), 151–159. [Link]
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Dahllund, J., Långbacka, A., Laine, A., & Laine, J. (2022). Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats. Toxicological sciences : an official journal of the Society of Toxicology, 189(2), 221–230. [Link]
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Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American journal of clinical oncology, 14 Suppl 2, S21–S29. [Link]
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- Borgna, J. L., & Rochefort, H. (1981). Hydroxylated metabolites of tamoxifen are formed in vivo and bound to estrogen receptor in target tissues. The Journal of biological chemistry, 256(2), 859–868.
-
Löser, R., Seibel, K., & Klenner, T. (1992). Preclinical data for Droloxifene. Journal of steroid biochemistry and molecular biology, 41(3-8), 503–509. [Link]
-
Lim, S. H., et al. (2019). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of proteome research, 18(10), 3648–3660. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
dos Santos, G. A., et al. (2023). Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy. Pharmaceutics, 15(11), 2530. [Link]
-
Boocock, D. J., et al. (2003). Analysis of the interaction between alpha-1-acid glycoprotein and tamoxifen and its metabolites. Biomedical chromatography : BMC, 17(2-3), 143–148. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Droloxifene, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-desmethyl droloxifene in In Vitro Cell Culture Assays
Introduction: Unveiling the In Vitro Profile of N-desmethyl droloxifene, a Key SERM Metabolite
This compound is the primary active metabolite of droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Like its parent compound, this compound exhibits a high binding affinity for the estrogen receptor (ER), which is a key mediator in the growth and proliferation of a significant portion of breast cancers.[2][3] The process of N-demethylation does not diminish its pharmacological activity; both droloxifene and this compound demonstrate comparable estrogenic and anti-estrogenic effects.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro activity of this compound. The protocols detailed herein are designed to be self-validating systems, offering insights into the compound's anti-proliferative and pro-apoptotic effects on estrogen receptor-positive (ER+) breast cancer cell lines.
Scientific Rationale: The Estrogen Receptor as a Therapeutic Target
Estrogen receptors, particularly ERα, are critical drivers of gene transcription that promote cellular proliferation in ER+ breast cancers.[4] SERMs like this compound exert their therapeutic effects by competitively binding to these receptors. This binding event induces a conformational change in the ER, distinct from that caused by estradiol, which leads to the recruitment of corepressor proteins instead of coactivators. This action effectively blocks the transcription of estrogen-responsive genes, thereby inhibiting tumor cell growth.[5][6] Furthermore, some SERMs, including droloxifene, have been shown to induce apoptosis, potentially through pathways involving p53 and transforming growth factor-beta (TGF-β).[5]
The following protocols are designed to dissect these mechanisms, providing a robust framework for characterizing the in vitro pharmacology of this compound.
I. Cell Line Selection and Culture: The Foundation of Reliable Data
The choice of cell line is paramount for the meaningful investigation of SERMs. ER-positive cell lines are essential for studying the direct effects of compounds targeting the estrogen receptor.
Recommended Cell Lines:
| Cell Line | Description | Key Characteristics |
| MCF-7 | Human breast adenocarcinoma | ER-positive, progesterone receptor (PR)-positive. A well-characterized and widely used model for hormone-responsive breast cancer.[7] |
| ZR-75-1 | Human breast ductal carcinoma | ER-positive, PR-positive. Another established model for studying hormone-dependent breast cancer.[8][9] |
Protocol 1: Culturing ER-Positive Breast Cancer Cells (MCF-7 and ZR-75-1)
Rationale: Proper cell culture technique is critical for maintaining the physiological relevance and reproducibility of in vitro assays. For studies involving estrogenic compounds, the use of phenol red-free media is crucial, as phenol red is a known weak estrogen that can interfere with experimental results.[7][10] The media for ZR-75-1 cells should be RPMI-1640, while MCF-7 cells are typically cultured in DMEM or EMEM.[8][11]
Materials:
-
MCF-7 (ATCC HTB-22) or ZR-75-1 (ATCC CRL-1500) cells
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
For ZR-75-1: RPMI-1640 Medium, phenol red-free[8]
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous hormones
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. For MCF-7 cells, insulin (10 µg/mL) can also be added.[11]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 125 x g for 5 minutes.[11] Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Media Change: Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[9]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:8.[13]
-
II. Assessment of Anti-Proliferative Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol 2: MTT Cell Proliferation Assay
Rationale: This assay quantifies the ability of this compound to inhibit the proliferation of ER-positive breast cancer cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells is directly proportional to the number of living cells.[14]
Materials:
-
ER-positive breast cancer cells (MCF-7 or ZR-75-1)
-
Complete growth medium (phenol red-free)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells per well in 100 µL of complete growth medium.[15][16] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[17]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours.[18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC₅₀:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[3][21]
-
III. Evaluation of Apoptosis Induction: The Annexin V/Propidium Iodide Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Rationale: A key mechanism of action for many anti-cancer drugs is the induction of apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.[22]
Materials:
-
ER-positive breast cancer cells (MCF-7 or ZR-75-1)
-
Complete growth medium (phenol red-free)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[23]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis and Interpretation:
The flow cytometry data will generate a quadrant plot:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage)
An increase in the percentage of cells in the lower-right and upper-right quadrants in this compound-treated samples compared to the control indicates the induction of apoptosis.
IV. Characterization of Estrogen Receptor Binding
A competitive binding assay is used to determine the affinity of this compound for the estrogen receptor.
Protocol 4: Competitive Estrogen Receptor Binding Assay
Rationale: This assay measures the ability of this compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor in a cell-free system.[25] The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC₅₀) is determined.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors) or purified ERα protein
-
[³H]-17β-estradiol
-
This compound
-
Assay Buffer (e.g., Tris-EDTA-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry for separating bound and free radioligand
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and increasing concentrations of unlabeled this compound.[26]
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled estrogen like diethylstilbestrol).
-
-
Receptor Addition and Incubation:
-
Add the rat uterine cytosol or purified ER protein to each tube.
-
Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[27]
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis and Interpretation:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
A lower IC₅₀ value indicates a higher binding affinity of this compound for the estrogen receptor.
V. Visualizing the Mechanism of Action
To conceptualize the molecular interactions and cellular consequences of this compound treatment, the following diagrams illustrate the key pathways.
Diagram 1: this compound Signaling Pathway
Caption: Workflow for this compound evaluation.
VI. References
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA. [Link]
-
Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. [Link]
-
Brunton, L. L., Lazo, J. S., & Parker, K. L. (Eds.). (2006). Goodman & Gilman's The Pharmacological Basis of Therapeutics (11th ed.). McGraw-Hill.
-
Wikipedia contributors. (2023, December 27). Droloxifene. In Wikipedia, The Free Encyclopedia. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(10).
-
Wong, C. C., & Figg, W. D. (2015). The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. BMC Complementary and Alternative Medicine, 15, 141. [Link]
-
Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences of the United States of America, 83(8), 2496–2500. [Link]
-
BioHippo. (n.d.). Human breast carcinoma cell line ZR-75-1. [Link]
-
Grasser, W. A., Pan, L. C., Thompson, D. D., & Paralkar, V. M. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159–171. [Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). [Link]
-
Cytion. (n.d.). MCF-7 Cells. [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culturing Protocol. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Asai, T., et al. (2022). Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. [Link]
-
Jayaraman, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(21), e1276. [Link]
-
ResearchGate. (n.d.). What is the well accepted seeding density of MCF-7 cells for an inhibitor exposure assay?. [Link]
-
Public Health England. (n.d.). ZR-75-1. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
Le Guevel, R., & Pakdel, F. (2001). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 289–294. [Link]
-
Public Health England. (n.d.). MCF7. [Link]
-
Chan, K. K., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS One, 13(9), e0202631. [Link]
-
ResearchGate. (n.d.). How can I calculate IC50 from mtt results?. [Link]
-
YouTube. (2023, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]
-
Han, D., et al. (2004). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Sciences, 20(1), 107-111. [Link]
-
National Toxicology Program. (n.d.). In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). [Link]
-
protocols.io. (2023, February 22). MTT (Assay protocol). [Link]
-
Al-Shorbagy, M. Y., et al. (2023). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. Antioxidants, 12(11), 1999. [Link]
-
Khazaei, M., et al. (2018). Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes. Life Sciences, 205, 103–109. [Link]
-
Rajamanickam, V., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
-
Löser, R., et al. (1994). Preclinical data for Droloxifene. Journal of Steroid Biochemistry and Molecular Biology, 50(3-4), 179-187. [Link]
-
Jordan, V. C. (2003). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Journal of Medicinal Chemistry, 46(11), 2055–2068. [Link]
-
Lewis-Wambi, J. S., & Jordan, V. C. (2009). Selective estrogen receptor modulators: tissue specificity and clinical utility. Recent Progress in Hormone Research, 64, 1–24. [Link]
-
Kim, H. S., et al. (2019). Induction of p53-Dependent Apoptosis by Prostaglandin A2. International Journal of Molecular Sciences, 20(23), 5891. [Link]
-
ResearchGate. (n.d.). Mode of action of SERMs via the following pathways: estrogen response.... [Link]
-
Barone, M., et al. (2002). Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. Climacteric, 5(3), 226–235. [Link]
-
Wang, Y., et al. (1996). Induction of apoptosis by tamoxifen-activation of a p53-estrogen receptor fusion protein expressed in E1A and T24 H-ras transformed p53-/- mouse embryo fibroblasts. Oncogene, 12(11), 2351–2358. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. clyte.tech [clyte.tech]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCF7 | Culture Collections [culturecollections.org.uk]
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- 9. ZR-75-1. Culture Collections [culturecollections.org.uk]
- 10. MCF-7 CULTURING - Tissue and Cell Culture [protocol-online.org]
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- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. atcc.org [atcc.org]
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- 16. Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine [mdpi.com]
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- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-desmethyl Droloxifene in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM) droloxifene, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings. All validation parameters, including linearity, accuracy, precision, and recovery, meet the criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Introduction
Droloxifene, also known as 3-hydroxytamoxifen, is a nonsteroidal SERM that has been investigated for the treatment of breast cancer and osteoporosis.[1] Similar to its parent compound, tamoxifen, droloxifene undergoes extensive metabolism in the body. One of the major metabolic pathways is N-demethylation, resulting in the formation of this compound.[2] Given that the metabolites of SERMs can exhibit significant biological activity, it is crucial to accurately quantify their concentrations in biological matrices to fully understand the parent drug's pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[3] The method utilizes a simple and efficient protein precipitation step for sample cleanup, followed by analysis on a UHPLC system coupled to a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, this compound-d5, ensures high accuracy and precision of the quantification.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and this compound-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation Protocol: Protein Precipitation
-
Allow all samples (calibration standards, QCs, and unknown plasma samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound-d5).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
This simple protein precipitation method is effective for removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[6]
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 374.2 | 58.1 | 25 |
| This compound-d5 | 379.2 | 58.1 | 25 |
The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺, with a molecular weight of 373.49 g/mol .[7][8] The product ion at m/z 58.1 is characteristic of the fragmentation of the N-methyl-2-aminoethoxy side chain, a common fragmentation pathway for N-desmethyl metabolites of tamoxifen analogues.[9][10][11]
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[12] The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.
Table 4: Method Validation Summary (Adapted from similar N-desmethyl tamoxifen assays)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a sharp, symmetrical peak for the analyte, well-separated from endogenous plasma components. The total run time was under 5 minutes, allowing for high-throughput analysis.
The protein precipitation sample preparation method proved to be simple, rapid, and effective, with consistent and high recovery. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects and variations in instrument response, ensuring the accuracy and precision of the results.
The validation results confirmed that the method is reliable and meets the stringent requirements for bioanalytical assays. The wide linear range allows for the quantification of this compound across a broad spectrum of expected clinical concentrations.
Visualizations
Caption: Overall workflow for the analysis of this compound.
Sources
- 1. Droloxifene - Wikipedia [en.wikipedia.org]
- 2. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing the Anti-Tumor Activity of N-Desmethyl Droloxifene in ER-Positive Breast Cancer Cell Lines
Introduction
Estrogen Receptor-positive (ER-positive) breast cancer, accounting for approximately 70% of all diagnoses, is critically dependent on the estrogen signaling pathway for its growth and proliferation.[1] Endocrine therapies, which target this pathway, are a cornerstone of treatment.[1] Selective Estrogen Receptor Modulators (SERMs) are a major class of these therapies, acting as competitive antagonists of the estrogen receptor (ERα) in breast tissue.[2][3] N-desmethyl droloxifene is a primary active metabolite of droloxifene, a tamoxifen analogue.[4][5] Preclinical studies have highlighted that droloxifene and its metabolites exhibit a high binding affinity for ERα, often significantly greater than that of tamoxifen, and potently inhibit the growth of ER-positive breast cancer cell lines.[4][6][7][8] Notably, the N-demethylation of droloxifene does not diminish its potent anti-estrogenic activity, making this compound a compound of significant interest for research and drug development.[9]
These application notes provide a comprehensive, in-depth guide for researchers investigating the effects of this compound on ER-positive breast cancer cells. We move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow. The protocols detailed herein—from initial cytotoxicity screening to deep mechanistic analysis of cell cycle, apoptosis, and molecular signaling—form a self-validating system for the complete characterization of this compound's in vitro efficacy.
Core Mechanism of Action: ERα Antagonism
This compound functions by competitively binding to the ligand-binding domain of ERα. In a normal physiological state, 17β-estradiol (E2) binds to ERα, causing a conformational change that promotes receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This process recruits co-activators and initiates the transcription of genes responsible for cell proliferation and survival, such as Cyclin D1 and c-Myc.
This compound, upon binding to ERα, induces a different conformational change. This altered structure hinders the binding of essential co-activators and instead promotes the recruitment of co-repressors. The resulting this compound-ERα-co-repressor complex is transcriptionally inactive, thereby blocking estrogen-dependent gene expression and leading to a halt in cell cycle progression, primarily at the G1 phase.[7]
Compound Properties and Handling
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
| Property | Value | Reference / Source |
| Chemical Name | (E)-1-(4-(2-(methylamino)ethoxy)phenyl)-1,2-diphenylbut-1-en-3-ol | This compound |
| CAS Number | 83647-33-0 | [10] |
| Molecular Formula | C₂₅H₂₇NO₂ | [10] |
| Molecular Weight | 373.49 g/mol | [10] |
| Appearance | White to Light Brown Solid | [11] |
| Solubility | Soluble in DMSO and Methanol | [11] |
| Storage Conditions | Store at -20°C in an amber vial under an inert atmosphere. Protect from light. | [10] |
Stock Solution Preparation: For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Overall Experimental Workflow
A systematic approach is essential for a thorough investigation. The workflow begins with broad phenotypic assays to determine overall efficacy and narrows down to specific molecular assays to elucidate the mechanism of action.
Section 1: Assessing Anti-Proliferative Effects
Scientific Rationale: The first step is to determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells. An IC₅₀ (half-maximal inhibitory concentration) value is a key quantitative measure of a drug's potency. Comparing the IC₅₀ values between ER-positive (e.g., MCF-7, T47D) and ER-negative (e.g., MDA-MB-231) cell lines provides the first line of evidence for an ER-dependent mechanism of action.[6] A significantly lower IC₅₀ in ER-positive cells is the expected outcome.
Protocol 1.1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
ER-positive (MCF-7, T47D) and ER-negative (MDA-MB-231) breast cancer cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (10 mM stock in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range to test is 0.01 µM to 10 µM.
-
Remove the old medium and add 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" (medium with DMSO, 0.1%) and a "no-cell" blank control.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours). A 72-hour incubation is a common starting point.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
| Cell Line | Estrogen Receptor (ER) Status | Expected IC₅₀ (72h) |
| MCF-7 | Positive | Low (e.g., 0.1-1 µM) |
| T47D | Positive | Low (e.g., 0.1-1 µM) |
| MDA-MB-231 | Negative | High (>10 µM or no effect) |
Section 2: Analysis of Cell Fate: Cycle Arrest & Apoptosis
Scientific Rationale: After establishing anti-proliferative activity, the next logical step is to determine how the compound inhibits cell growth. For SERMs, the primary mechanism is cytostatic, causing cells to arrest in the G0/G1 phase of the cell cycle.[7] At higher concentrations or after prolonged exposure, a cytotoxic effect through the induction of apoptosis (programmed cell death) may also occur.[12] Distinguishing between these two outcomes is crucial for understanding the drug's mechanism.
Protocol 2.1: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in the G0/G1 peak is indicative of a G1 arrest.
Materials:
-
Cells cultured in 6-well plates.
-
Ice-cold 70% ethanol.
-
Phosphate-buffered saline (PBS).
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.
Protocol 2.2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Treatment: Treat cells in 6-well plates as described for the cell cycle assay, potentially for a longer duration (e.g., 72 hours). Include a known apoptosis inducer like staurosporine as a positive control.
-
Cell Harvest: Collect both floating and adherent cells to ensure all apoptotic cells are included.
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from a Dead Cell Apoptosis Kit).[13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze immediately by flow cytometry.
Data Analysis:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to assess the induction of apoptosis.
Section 3: Molecular Confirmation of Pathway Modulation
Scientific Rationale: To confirm that the observed phenotypic effects are due to the intended mechanism of action, it is essential to analyze molecular changes in the ERα signaling pathway. This involves measuring both gene expression (mRNA) and protein levels of key downstream targets.
Protocol 3.1: Gene Expression Analysis by qRT-PCR
Principle: Quantitative real-time PCR (qRT-PCR) measures the amount of a specific mRNA transcript. By treating ER-positive cells with this compound, we expect to see a downregulation of estrogen-responsive genes. To demonstrate competitive antagonism, one can show that the compound blocks the E2-induced upregulation of these same genes.
Procedure:
-
Cell Treatment: Culture ER-positive cells (e.g., MCF-7) in a hormone-deprived medium (phenol red-free medium with charcoal-stripped serum) for 48-72 hours to synchronize them and reduce baseline ER activity.
-
Treat cells with: (a) Vehicle, (b) 17β-Estradiol (E2, e.g., 10 nM), (c) this compound (at IC₅₀), and (d) E2 + this compound for 24 hours.[14]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[15]
-
Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes (PGR, TFF1) and a stable housekeeping gene (GAPDH, ACTB) for normalization.[14][15][16]
-
Run the PCR with appropriate cycling conditions.[17]
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expected result is that this compound will reduce the expression of PGR and TFF1 and will abrogate their induction by E2.
Protocol 3.2: Protein Expression Analysis by Western Blot
Principle: Western blotting allows for the quantification of specific proteins in a cell lysate. This protocol aims to verify that changes in gene expression translate to the protein level and to assess the expression of key proteins involved in cell cycle control and apoptosis.
Procedure:
-
Lysate Preparation: Treat cells as in the gene expression experiment. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Target Antibodies: ERα, Cyclin D1, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).
-
Loading Control: β-actin or GAPDH.[19]
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of each target protein to its corresponding loading control. Compare the relative protein levels across different treatment groups. Expected results include a decrease in Cyclin D1 and an increase in the Bax/Bcl-2 ratio in treated cells.
References
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National Center for Biotechnology Information. (n.d.). Droloxifene. In Some Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]
- Noguchi, S., Motomura, K., Inaji, H., Imaoka, S., & Koyama, H. (1990). Antiestrogenic and antitumor effects of droloxifene in experimental breast carcinoma. Japanese Journal of Cancer Research, 81(11), 1166–1172.
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Wikipedia. (2023, December 1). Droloxifene. Retrieved from [Link]
- Hasmann, M., Löser, R., & Seibel, K. (1994). Preclinical data for Droloxifene.
- Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703.
- Kordek, M., et al. (2024). Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. International Journal of Molecular Sciences, 25(16), 8683.
- Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer.
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ResearchGate. (n.d.). Western blot for estrogen receptor α (ERα) and β-actin in MCF-7 (a) and... [Image]. Retrieved from [Link]
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TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
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Protocols.io. (2022, September 14). Gene expression analysis by quantitative Real-Time PCR (qPCR). Retrieved from [Link]
- National Institutes of Health. (2024). Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. International Journal of Molecular Sciences, 25(16), 8683.
- PubMed Central. (2024). USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα. Journal of Experimental & Clinical Cancer Research, 43(1), 235.
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ResearchGate. (n.d.). Western blot. a. Western blot analysis of HER2, oestrogen receptor α... [Image]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Droloxifene. PubChem Compound Summary for CID 3033767. Retrieved from [Link]
- PubMed Central. (2018). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells. BMC Cancer, 18, 1145.
- Wu, C. H., et al. (2021). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Molecules, 26(11), 3321.
- Vitro, I. D., et al. (2012). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 26(7), 1156-1161.
- Khazaei, M., et al. (2018). Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes. Life Sciences, 205, 133-139.
- Hanker, A. B., et al. (2023). Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers in Endocrinology, 14, 1262741.
- PubMed. (2015). Identification of valid reference genes for the normalization of RT-qPCR expression studies in human breast cancer cell lines treated with and without transient transfection. PLoS One, 10(1), e0117058.
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ResearchGate. (n.d.). Western blot analysis of ER- expression in breast tumor biopsy... [Image]. Retrieved from [Link]
- PubMed Central. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 16(11), 4073–4085.
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ResearchGate. (n.d.). The signaling pathways in which ERα is involved. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). A. ERα levels determined by western blot are reduced in C4-HI tumors... [Image]. Retrieved from [Link]
- Dowsett, M., et al. (2005). Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients. Cancer Epidemiology, Biomarkers & Prevention, 14(6), 1445-1450.
- Lim, S., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5), 471-478.
- PubMed. (2018). Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. Scientific Reports, 8(1), 882.
- Kastrati, I., et al. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLoS ONE, 6(8), e21797.
- PubMed Central. (2017). Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer. ACS Medicinal Chemistry Letters, 8(5), 528-533.
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ResearchGate. (n.d.). Flow cytometry analysis of cell cycle Representative flow cytometry... [Image]. Retrieved from [Link]
-
ResearchGate. (2014). Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction. Retrieved from [Link]
- Biomedical and Pharmacology Journal. (2018). A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash. Biomedical and Pharmacology Journal, 11(3).
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EMBL-EBI. (2019). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Retrieved from [Link]
- International Journal of Molecular Sciences. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences, 24(10), 8798.
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Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]
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Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- PubMed. (2002). SERMs in chemoprevention of breast cancer. Annals of the New York Academy of Sciences, 963, 134-144.
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Taylor & Francis Online. (2021). Selective estrogen receptor modulators – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of single drug-mediated effects on the viability of the (a)... [Image]. Retrieved from [Link]
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Application Notes: N-desmethyl Droloxifene as a Research Tool for Selective Estrogen Receptor Modulator (SERM) Studies
Introduction: The Critical Role of SERMs and the Utility of N-desmethyl Droloxifene
Selective Estrogen Receptor Modulators (SERMs) are a pivotal class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality allows them to induce beneficial estrogenic effects in certain tissues (like bone and brain) while blocking detrimental effects in others (such as the breast and uterus).[2] Their unique mechanism of action has made them indispensable in treating and preventing hormone-receptor-positive breast cancer and osteoporosis.[1]
Droloxifene (3-hydroxytamoxifen), a tamoxifen analog, and its major active metabolite, this compound, are powerful tools for researchers investigating ER signaling.[3] this compound is particularly valuable because it demonstrates a high binding affinity for the estrogen receptor, comparable to that of its parent compound and significantly higher than tamoxifen itself.[3][4] Studies have shown that the N-demethylation of droloxifene does not result in a loss of estrogenic or anti-estrogenic activity, making it a reliable compound for studying SERM pharmacology.[4]
This guide provides an in-depth exploration of this compound's mechanism and offers detailed protocols for its application in fundamental in vitro research, empowering scientists to accurately characterize its interactions with estrogen receptors and its downstream functional effects.
Mechanism of Action: A Tale of Two Tissues
This compound exerts its effects by binding to the two estrogen receptor subtypes, ERα and ERβ. The binding affinity of both droloxifene and this compound for the estrogen receptor is approximately 10 times higher than that of tamoxifen.[4] Upon binding, the ligand-receptor complex undergoes a conformational change. This altered shape dictates the recruitment of a specific suite of co-regulatory proteins (co-activators or co-repressors).
The specific co-regulators present in a given cell type determine the ultimate biological response:
-
In Breast Tissue (Antagonist): In breast cancer cells like MCF-7, this compound acts as an antagonist. The conformational change it induces in the ER promotes the binding of co-repressors, which block the transcription of estrogen-responsive genes responsible for cell proliferation. This leads to cell growth inhibition and can induce apoptosis.[5]
-
In Bone Tissue (Agonist): In bone cells, the this compound-ER complex recruits co-activators. This mimics the natural action of estrogen, promoting the expression of genes that inhibit bone resorption by osteoclasts, thus preserving bone density.[5]
This tissue-selective pharmacology is the defining characteristic of SERMs and the central focus of research utilizing this compound.
Visualizing the Signaling Pathway
Caption: Tissue-specific recruitment of co-regulators by the NDD-ER complex.
In Vitro Applications & Protocols
A robust characterization of this compound involves a panel of in vitro assays to determine its binding affinity, transcriptional activity, and effect on cell proliferation.[1]
Application 1: Estrogen Receptor Competitive Binding Assay
Principle: This assay quantifies the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to ERα and ERβ.[6][7] The data are used to calculate the inhibitory concentration (IC50) and the binding affinity (Ki).
Protocol: Radioligand Binding Assay
-
1. Preparation of Uterine Cytosol (ER Source):
-
Harvest uteri from immature female Sprague-Dawley rats and place them in ice-cold TEDG buffer (Tris, EDTA, DTT, Glycerol).
-
Homogenize the tissue using a Polytron homogenizer on ice.[6]
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to remove cellular debris.[6]
-
Transfer the supernatant to ultracentrifuge tubes and spin at 105,000 x g for 60 minutes at 4°C to pellet microsomes.
-
The resulting supernatant is the uterine cytosol containing soluble estrogen receptors. Determine the protein concentration using a BCA or Bradford assay.[8]
-
-
2. Competitive Binding Reaction:
-
In assay tubes, combine uterine cytosol (typically 50-100 µg of protein per tube), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and assay buffer.[6]
-
Add serial dilutions of this compound (e.g., from 1x10⁻¹¹ M to 1x10⁻⁷ M) or unlabeled 17β-estradiol (for the standard curve).[6] Include a vehicle control (e.g., DMSO).
-
For non-specific binding control tubes, add a 100-fold excess of unlabeled 17β-estradiol.[6]
-
Incubate all tubes at 4°C overnight to reach equilibrium.
-
-
3. Separation and Quantification:
-
Separate bound from free radioligand by adding a dextran-coated charcoal suspension and incubating for 15 minutes on ice.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C. The charcoal pellet contains the free radioligand.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
-
-
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration that displaces 50% of the radioligand).[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Expected Data Summary:
| Compound | Receptor | Reported Relative Binding Affinity (RBA%) vs. Estradiol |
| 17β-Estradiol | ERα | 100% (Reference) |
| Droloxifene | ERα | >6000% (vs. Tamoxifen)[3] |
| This compound | ERα | High, similar to Droloxifene[4] |
| Tamoxifen | ERα | ~2.8% (vs. Estradiol)[9] |
| 4-Hydroxytamoxifen | ERα | ~181% (vs. Estradiol)[9] |
Application 2: ERE-Driven Reporter Gene Assay
Principle: This assay measures the ability of this compound to act as an agonist or antagonist of ER-mediated gene transcription.[1] Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). Agonist activity induces luciferase expression, while antagonist activity blocks estradiol-induced expression.[10][11]
Protocol: Luciferase Reporter Assay
-
1. Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293) in a 96-well plate.[10][12]
-
For cells lacking endogenous ER, co-transfect with an ERα expression plasmid and an ERE-luciferase reporter plasmid. For stable cell lines like T47D-KBluc, this step is not needed.[1]
-
Critical Step: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 24-48 hours prior to the experiment to eliminate exogenous estrogens.[1]
-
-
2. Compound Treatment:
-
For Agonist Mode: Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (17β-estradiol, e.g., 1 nM).
-
For Antagonist Mode: Treat cells with serial dilutions of this compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol (e.g., 1 nM).[1]
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[13]
-
-
3. Luciferase Activity Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells using a passive lysis buffer.
-
Add a luciferase substrate reagent (e.g., luciferin) to each well.[13]
-
Immediately measure the luminescence using a plate luminometer.
-
-
4. Data Analysis:
-
Normalize the luminescence readings to a co-transfected control (e.g., Renilla luciferase) or total protein content to account for differences in cell number and transfection efficiency.
-
Agonist Mode: Plot relative luminescence units (RLU) vs. log concentration to determine the EC50 (effective concentration for 50% maximal activation).
-
Antagonist Mode: Plot RLU vs. log concentration to determine the IC50 (inhibitory concentration for 50% maximal inhibition).
-
Visualizing the In Vitro Workflow
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Common mechanism for the estrogen agonist and antagonist activities of droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
Application Notes & Protocol: Solubilization of N-desmethyl droloxifene for In Vitro Cell-Based Assays
Executive Summary
N-desmethyl droloxifene, a principal active metabolite of the selective estrogen receptor modulator (SERM) droloxifene, is a critical compound for research in oncology, particularly in the context of hormone-dependent breast cancers.[1][2] Like its parent compound, it exhibits high binding affinity for the estrogen receptor (ER), functioning as an antagonist in breast tissue to inhibit cancer cell proliferation.[3][4] The inherent hydrophobicity of this compound presents a significant challenge for its application in aqueous cell culture systems. Improper solubilization can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. This guide provides a comprehensive, field-proven protocol for the effective dissolution and handling of this compound, ensuring scientific integrity and maximizing the reliability of in vitro studies.
Scientific Background & Mechanism of Action
This compound belongs to the triphenylethylene class of SERMs, which includes the well-known drug tamoxifen.[5] The defining characteristic of SERMs is their tissue-specific ability to exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects.[6][7] In estrogen receptor-positive (ER+) breast cancer cells, such as the widely used MCF-7 cell line, this compound acts as an ER antagonist.[3][4]
Upon entering the cell, it competitively binds to the ER, inducing a conformational change in the receptor that is distinct from that caused by estradiol. This altered receptor-ligand complex is unable to efficiently recruit the co-activator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation. Instead, it may recruit co-repressor proteins, leading to a downstream blockade of the cell cycle and, in many cases, the induction of apoptosis.[3] Studies have shown that the N-demethylation of droloxifene does not diminish its pharmacological activity, with both compounds showing potent inhibition of cancer cell growth at nanomolar concentrations.[4]
Caption: Simplified workflow of this compound's antagonist action in ER+ cancer cells.
Physicochemical Properties & Reagent Handling
Accurate protocol design begins with understanding the compound's fundamental properties. This compound is a hydrophobic molecule requiring careful handling to maintain its integrity and ensure solubility.
| Property | Data | Source(s) |
| Synonyms | N-Desmethyldroloxifene, N-Desmethyl-3-Hydroxytamoxifen | [8] |
| CAS Number | 83647-33-0 | [1][8] |
| Molecular Formula | C₂₅H₂₇NO₂ | [1][8] |
| Molecular Weight | 373.5 g/mol | [1] |
| Appearance | White to Light Brown Solid | [8][9] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Methanol | [8][9][10] |
| Storage Conditions | -20°C, Amber Vial, Under Inert Atmosphere | [8][9] |
| Stability | Light Sensitive | [8] |
Causality Behind Handling Choices:
-
Solvent Selection: Due to its low aqueous solubility, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard and solvent of choice for preparing high-concentration stock solutions of SERMs and other hydrophobic drugs for in vitro use.[10][11] It possesses excellent solvating power and is miscible with water and cell culture media, facilitating subsequent dilutions.
-
Storage: The recommendation for storage at -20°C in a dark (amber) vial under inert gas is critical.[8][9] Low temperatures minimize chemical degradation, protection from light prevents photodegradation[8], and an inert atmosphere prevents oxidation, collectively ensuring the long-term stability and potency of the compound.
Protocol for Preparation of Stock & Working Solutions
This protocol details the steps to prepare a 10 mM primary stock solution and subsequent working solutions for cell treatment. Adherence to aseptic technique is mandatory throughout this process to prevent contamination of cell cultures.[12]
Part A: Materials Required
-
This compound powder
-
Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber 1.5 mL microcentrifuge tubes or cryovials
-
Sterile, DNase/RNase-free pipette tips
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL) for dilutions
Part B: Preparation of a 10 mM Primary Stock Solution in DMSO
The objective is to create a highly concentrated stock that allows for minimal solvent volume to be added to the final cell culture, thereby reducing the risk of solvent-induced artifacts.[13][14]
-
Calculation: Determine the mass of this compound needed.
-
Molecular Weight (MW) = 373.5 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (373.5 g/mol ) * (1000 mg/g)
-
Mass = 3.735 mg
-
-
-
Weighing: Carefully weigh out 3.735 mg of this compound powder and place it into a sterile amber microcentrifuge tube. Note: For accuracy, it is often easier to weigh a slightly larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly (e.g., for 5 mg, add 1.34 mL of DMSO).
-
Solubilization: Add the calculated volume of pure DMSO to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved and the solution is clear. A brief sonication in a water bath can assist with stubborn dissolution.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Label clearly with the compound name, concentration (10 mM in DMSO), and date of preparation.
Part C: Preparation of Final Working Solutions
This step involves a serial dilution of the primary stock into complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a non-toxic level, typically ≤ 0.1%.[11][15]
Example: Preparing a 1 µM final working concentration:
-
Intermediate Dilution (Recommended): To avoid pipetting sub-microliter volumes and to prevent precipitation, first create an intermediate stock.
-
Thaw one aliquot of the 10 mM primary stock.
-
Add 2 µL of the 10 mM stock to 1998 µL of pre-warmed (37°C) complete cell culture medium in a sterile tube. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution . Vortex gently immediately after adding the DMSO stock.
-
-
Final Dilution: Add the required volume of the 10 µM intermediate solution to your cell culture plates.
-
For a final concentration of 1 µM in a well containing 2 mL of medium, add 200 µL of the 10 µM intermediate solution to 1.8 mL of medium already in the well.
-
Sources
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- 4. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 83647-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
- 14. phytotechlab.com [phytotechlab.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Bioanalysis of N-desmethyl Droloxifene using N-DESMETHYL DROLOXIFENE-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM) droloxifene, in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs a stable isotope-labeled internal standard (SIL-IS), this compound-d5. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and ionization, effectively correcting for matrix effects and procedural variability.[1][2] The described method utilizes a straightforward protein precipitation protocol for sample preparation followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide provides a comprehensive framework, from the underlying scientific principles to step-by-step protocols and validation criteria, designed for researchers in drug metabolism, pharmacokinetics, and clinical drug development.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Droloxifene, a non-steroidal antiestrogen, undergoes significant metabolism in humans, primarily forming this compound.[3] Accurate quantification of this metabolite is crucial for pharmacokinetic (PK) studies and for understanding the drug's overall disposition and potential efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during extraction, variability in injection volume, and, most significantly, matrix effects.[1] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix (e.g., plasma), leading to ion suppression or enhancement.
To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[1] The ideal IS co-elutes and exhibits identical chemical and physical properties to the analyte of interest.[4] A stable isotope-labeled (SIL) version of the analyte, such as this compound-d5, represents the "gold standard" for internal standards.[2][5] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference allows the mass spectrometer to detect the analyte and the IS independently, while the ratio of their signals remains constant, correcting for any variations and ensuring highly reliable data.[6]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Analyte) | [Image of this compound structure] | C25H27NO2 | 373.49 |
| This compound-d5 (Internal Standard) | [Image of this compound-d5 structure with deuterium labels indicated] | C25H22D5NO2 | 378.52[7] |
Rationale for d5 Labeling: The five deuterium atoms provide a sufficient mass shift (+5 Da) from the analyte to prevent isotopic crosstalk while being chemically inert, ensuring the stability of the label throughout the analytical process.
Bioanalytical Method and Protocols
This section details the complete workflow for the quantification of this compound in human plasma.
Preparation of Standards and Quality Controls (QCs)
Accuracy in bioanalysis begins with the precise preparation of calibration curve (CC) standards and quality control (QC) samples.
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d5 reference standards. Dissolve each in separate 1 mL volumetric flasks using methanol.
-
Analyte Working Solutions: Perform serial dilutions of the this compound primary stock solution with 50:50 methanol:water to prepare a series of working solutions. These will be used to spike into the plasma matrix to create the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be added to all samples, including standards and QCs.
-
Calibration Curve (CC) Standards: Spike the analyte working solutions into pooled, blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 1.5 ng/mL)
-
Mid QC: In the middle of the calibration range (e.g., 75 ng/mL)
-
High QC: ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)
-
Caption: Workflow for preparing standards and QCs.
LC-MS/MS Instrumental Parameters
The following parameters are provided as a validated starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 3.0 min, hold 0.5 min, return to 10% B and re-equilibrate for 1.5 min |
| Total Run Time | 5.0 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The fragmentation of N-desmethyl compounds like this compound typically yields a characteristic product ion at m/z 58. For the parent compound, droloxifene (and analogous compounds like tamoxifen), cleavage of the dimethylamino group results in a product ion at m/z 72. These established fragmentation patterns form the basis for selecting highly specific MRM transitions.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 374.2 | 58.1 | 100 | 25 |
| This compound-d5 (IS) | 379.2 | 63.1 | 100 | 25 |
(Note: Collision energy is instrument-dependent and requires optimization.)
Method Validation: A Self-Validating System
To ensure the reliability and integrity of the data, the bioanalytical method must be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).
Key Validation Parameters
The following parameters must be assessed to demonstrate the method is fit for its intended purpose.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | r² ≥ 0.99 for the calibration curve. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. The %CV of recovery across Low, Mid, and High QC levels should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term frozen). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. The strategic use of the stable isotope-labeled internal standard, this compound-d5, is central to the method's robustness, effectively mitigating matrix effects and other sources of analytical variability. The detailed procedures for sample preparation, LC-MS/MS analysis, and method validation adhere to established industry best practices and regulatory guidelines. By following this guide, researchers can achieve accurate, precise, and reliable bioanalytical data essential for advancing drug development and clinical research programs.
References
-
Arellano, C., Allal, B., Goubaa, A., Roché, H., & Chatelut, E. (2014). An UPLC–MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. Journal of Pharmaceutical and Biomedical Analysis, 100, 254-261. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available at: [Link]
-
Teunissen, S. F., Jager, N. G. L., Rosing, H., Schinkel, A. H., Schellens, J. H. M., & Beijnen, J. H. (2010). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Journal of Chromatography B, 878(22), 1947-1954. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American journal of clinical oncology, 14 Suppl 2, S21-S29. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Syneos Health. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Available at: [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Frontiers Publishing Partnerships. (n.d.). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Available at: [Link]
-
Hardman, R., Rorke, S., & Gika, H. (2000). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 30(11), 1045-1060. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(1), 1-9. Available at: [Link]
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Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Wang, G., Li, W., & Guo, B. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8563-8570. Available at: [Link]
-
Bolton, J. L., & Thatcher, G. R. J. (2001). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones. Chemical research in toxicology, 14(12), 1645-1653. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Available at: [Link]
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Lord, G. (2001). Current Developments in LCMS for Pharmaceutical Analysis. Chromatographia, 54(S1), 1-15. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 83647-33-0 | Product Name : this compound. Available at: [Link]
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Mayo Clinic. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Available at: [Link]
-
Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Determination of Droloxifene and Two Metabolites in Serum by High-Pressure Liquid Chromatography. Therapeutic Drug Monitoring, 13(3), 223-229. Available at: [Link]
-
Bruning, P. F. (1994). Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer. Breast Cancer Research and Treatment, 31(1), 83-94. Available at: [Link]
-
Future Science. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Available at: [Link]
-
PubMed. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Available at: [Link]
-
Wikipedia. (n.d.). N-Desmethyltamoxifen. Retrieved from [Link]
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Application Notes and Protocols for Studying Gene Expression Changes Induced by N-desmethyl droloxifene
Authored by: Senior Application Scientist, Advanced Drug Development Division
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate gene expression alterations in response to N-desmethyl droloxifene, a key metabolite of the selective estrogen receptor modulator (SERM) droloxifene. We present a structured approach, from initial experimental design and cell culture to advanced transcriptomic analysis and data interpretation. The protocols herein are designed to ensure reproducibility and scientific rigor, supported by expert insights and authoritative references.
Introduction: The Scientific Imperative for Studying this compound
This compound is an active metabolite of droloxifene, a third-generation selective estrogen receptor modulator (SERM) that has been investigated for its potential in treating breast cancer and osteoporosis. As a SERM, this compound exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. Understanding its precise molecular mechanism is paramount for predicting its therapeutic efficacy and potential side effects.
Gene expression analysis serves as a powerful tool to dissect the downstream consequences of this compound's interaction with the estrogen receptor. By mapping the transcriptomic landscape following treatment, researchers can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for patient stratification. This guide provides a robust framework for conducting such investigations.
Experimental Design: A Strategic Workflow
A well-designed experiment is the cornerstone of reliable and interpretable results. The following workflow outlines the key stages for studying the effects of this compound on gene expression. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Core Protocols: Step-by-Step Methodologies
Cell Culture and this compound Treatment
Rationale: The choice of cell line is critical. Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 or T-47D, are highly relevant models for studying SERMs. A preliminary dose-response and time-course experiment is essential to determine the optimal concentration and duration of treatment that elicits a robust and reproducible gene expression response without causing significant cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture ER+ breast cancer cells (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, switch to phenol red-free DMEM with charcoal-stripped FBS to minimize background estrogenic effects.
-
-
Dose-Response and Time-Course (Pilot Study):
-
Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Assess cell viability at various time points (e.g., 24, 48, 72 hours) using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Based on these results, select a sub-toxic concentration and an appropriate time point for the main experiment.
-
-
Main Experiment Treatment:
-
Seed cells in 6-well plates.
-
At ~70-80% confluency, treat cells with the predetermined concentration of this compound or vehicle control (e.g., DMSO).
-
Include at least three biological replicates for each condition.
-
Incubate for the selected duration.
-
RNA Isolation and Quality Control
Rationale: High-quality RNA is the prerequisite for successful transcriptomic analysis. The RNA Integrity Number (RIN) is a standardized measure of RNA quality, with a RIN value greater than 8 being highly recommended for RNA-sequencing.
Protocol:
-
RNA Isolation:
-
Lyse cells directly in the culture dish using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Follow the manufacturer's protocol for RNA extraction, including a DNase I treatment step to remove contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA purity by checking the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.
-
Determine the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument to obtain the RIN.
-
| Parameter | Acceptable Range | Rationale |
| Concentration | > 20 ng/µL | Sufficient material for library preparation. |
| A260/A280 | 1.8 - 2.1 | Indicates purity from protein contamination. |
| A260/A230 | > 1.8 | Indicates purity from salt and organic solvent contamination. |
| RIN | > 8.0 | Ensures high-quality, intact RNA for reliable sequencing results. |
Table 1. RNA Quality Control Metrics.
RNA-Seq Library Preparation and Sequencing
Rationale: RNA-sequencing (RNA-seq) provides a comprehensive and unbiased view of the transcriptome. The choice of library preparation kit can influence the results, with poly(A) selection being a common method for enriching mRNA from total RNA.
Protocol:
-
Library Preparation:
-
Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 100-1000 ng of total RNA.
-
Follow the manufacturer's instructions for mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Perform quality control on the final libraries to assess size distribution and concentration.
-
-
Sequencing:
-
Pool the libraries and sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
Data Analysis and Interpretation
Rationale: Raw sequencing data must undergo a series of computational steps to be transformed into meaningful biological insights. This bioinformatics pipeline includes quality control of the raw reads, alignment to a reference genome, quantification of gene expression, and statistical analysis to identify differentially expressed genes.
Differential Gene Expression Analysis
Protocol:
-
Upstream Analysis:
-
Perform quality control on the raw sequencing reads using FastQC.
-
Trim adapters and low-quality bases using a tool like Trimmomatic.
-
Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Generate a gene count matrix using a tool such as HTSeq-count.
-
-
Downstream Analysis:
-
Import the gene count matrix into R/Bioconductor.
-
Use a package like DESeq2 or edgeR to perform differential expression analysis between the this compound-treated and vehicle control groups.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway and Gene Ontology Analysis
Rationale: Identifying a list of differentially expressed genes is only the first step. To understand the biological implications of these changes, it is crucial to perform pathway and Gene Ontology (GO) analysis. This helps to identify biological processes, molecular functions, and cellular components that are enriched in the list of differentially expressed genes.
Protocol:
-
Enrichment Analysis:
-
Use the list of differentially expressed genes as input for a tool like DAVID, Metascape, or perform Gene Set Enrichment Analysis (GSEA).
-
Identify significantly enriched pathways (e.g., KEGG pathways, Reactome) and GO terms.
-
-
Interpretation:
-
Analyze the enriched pathways to understand the broader biological impact of this compound. For a SERM, one would expect to see enrichment in pathways related to estrogen signaling, cell cycle regulation, and apoptosis.
-
Target Validation
Rationale: It is essential to validate the results from the RNA-seq experiment using an independent method. Quantitative real-time PCR (qPCR) is a common technique for validating the expression changes of a select number of genes.
Protocol:
-
Primer Design:
-
Design and validate primers for a set of key differentially expressed genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of the same RNA samples used for RNA-seq into cDNA.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Comparison:
-
Compare the qPCR results with the RNA-seq data to confirm the direction and magnitude of the expression changes.
-
Conclusion
The methodologies outlined in this application note provide a robust and comprehensive framework for investigating the gene expression changes induced by this compound. By following these protocols, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the molecular mechanisms of this important SERM. These findings will be invaluable for advancing its development as a potential therapeutic agent.
References
-
U.S. National Library of Medicine. (n.d.). Droloxifene. PubChem. Retrieved from [Link]
-
Guelen, P. J., de Boer, A. G., & Breimer, D. D. (1995). Metabolism and pharmacokinetics of droloxifene. Cancer Treatment and Research, 77, 137-148. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). N-Desmethyldroloxifene. PubChem. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethyl Droloxifene Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing N-desmethyl droloxifene concentration in cell viability experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As a selective estrogen receptor modulator (SERM), the in vitro effects of this compound are highly dependent on experimental conditions. This resource will help you navigate the complexities of optimizing its concentration for accurate and reproducible cell viability data.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: Why am I observing high variability in my cell viability results between replicate wells?
High variability can obscure the true effect of this compound. Several factors could be at play:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common culprit. Ensure you have a homogenous single-cell suspension before plating. For adherent cells, avoid letting the cell suspension sit for too long, as this can lead to clumping.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and your test compound.[2] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents will introduce variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Cell Clumping: Some cell lines, like HepG2, are prone to clumping, which can lead to unequal cell distribution.[1] Gentle trituration or passing the cell suspension through a fine-gauge needle can help create a single-cell suspension.[1]
Q2: My IC50 value for this compound is inconsistent across experiments. What could be the cause?
Fluctuations in IC50 values are a common challenge. Here’s what to investigate:
-
Cell Health and Passage Number: Use cells that are in their logarithmic growth phase and have a consistent, low passage number.[2][3] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Stability: this compound, like many small molecules, can degrade over time. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to SERMs, reducing their effective concentration. If you observe shifts in potency, consider reducing the serum concentration or using a serum-free medium during the treatment period.[2][4]
-
Inconsistent Incubation Times: Ensure that the duration of cell seeding, drug treatment, and assay reagent incubation is identical for every experiment.[2]
Q3: I'm not seeing a dose-dependent effect on cell viability with this compound. What should I do?
A flat dose-response curve can be perplexing. Consider these possibilities:
-
Inappropriate Concentration Range: You may be testing concentrations that are too high or too low. Conduct a broad-range pilot experiment with serial dilutions (e.g., 10 nM to 100 µM) to identify the responsive range for your specific cell line.[5]
-
Solubility Issues: this compound may be precipitating out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation. Ensure your vehicle (e.g., DMSO) concentration is consistent and non-toxic across all wells.[6]
-
Cell Line Insensitivity: The cell line you are using may not express the estrogen receptor (ER) or may have other resistance mechanisms. Confirm the ER status of your cell line. This compound's primary mechanism of action is through the ER.[7][8]
-
Assay Interference: The compound itself might interfere with the chemistry of your viability assay. For example, some compounds can directly reduce tetrazolium salts (like MTT) leading to a false-positive signal.[2] Running a cell-free control with the compound and assay reagent can help identify such interference.
Q4: My untreated control cells show low viability. How can I fix this?
Healthy control cells are the foundation of a reliable experiment. If your controls are not thriving, consider the following:
-
Suboptimal Culture Conditions: Ensure your cells have fresh media, are not over-confluent, and are free from contamination.[2] Overgrowth can lead to nutrient depletion and cell death.[3]
-
Vehicle Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[6] Keep the final DMSO concentration below 0.5% (v/v) and include a vehicle-only control to assess its effect.[6]
-
Handling-Induced Stress: Excessive pipetting or harsh trypsinization can damage cells.[2][3] Handle your cells gently throughout the experimental process.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What is the mechanism of action of this compound?
This compound is an active metabolite of droloxifene, a selective estrogen receptor modulator (SERM).[7] Like its parent compound, it exhibits high binding affinity for the estrogen receptor (ER).[7][8] Its primary mechanism involves competitively binding to the ER, leading to a conformational change that recruits corepressors instead of coactivators. This blocks estrogen-mediated gene transcription, ultimately inhibiting the proliferation of ER-positive cancer cells.[9]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point for a dose-ranging study is to test a wide range of concentrations, for example, from 10 nM to 100 µM, using half-log10 steps.[5] Published data on droloxifene and its metabolites in ER-positive breast cancer cell lines like MCF-7 and ZR-75 show anti-proliferative effects in the micromolar range (0.05-1.0 µmol/l).[8] However, the optimal concentration is highly cell-line dependent.[6]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the cell line's doubling time and the specific endpoint being measured. A common starting point is 24 to 72 hours.[10] For slower-growing cell lines, a longer incubation may be necessary to observe a significant effect on viability. It's advisable to perform a time-course experiment to determine the optimal treatment window.[6]
Q4: What are the appropriate controls for a cell viability experiment with this compound?
Several controls are essential for a robust experiment:
-
Untreated Control: Cells cultured in media without any treatment. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO).[6] This control is crucial to ensure that any observed effects are due to the compound and not the vehicle.[6]
-
Positive Control: A compound known to induce cell death in your chosen cell line. This confirms that the assay is working correctly.
-
Media Blank: Wells containing only culture media and the assay reagent. This helps to determine the background signal.
Q5: Should I use phenol red-free medium for my experiments?
Yes, it is highly recommended to use phenol red-free medium. Phenol red is a weak estrogen mimic and can interfere with the action of SERMs like this compound, potentially masking their true effects.[11]
III. Experimental Protocols & Data Presentation
Recommended Starting Concentration Range for this compound
| Cell Line Type | Recommended Starting Range | Notes |
| ER-positive Breast Cancer (e.g., MCF-7, T-47D) | 10 nM - 10 µM | These cells are expected to be sensitive. |
| ER-negative Breast Cancer (e.g., MDA-MB-231) | 1 µM - 100 µM | Higher concentrations may be needed to see off-target effects. |
| Other Cancer Cell Lines | 100 nM - 50 µM | Sensitivity will vary depending on ER status and other factors. |
Standard Cell Viability Assay Protocol (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in phenol red-free culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
IV. Visualizations
Workflow for Optimizing this compound Concentration
Caption: A typical workflow for optimizing this compound concentration.
Simplified Signaling Pathway of this compound
Caption: Simplified mechanism of this compound action.
V. References
-
Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]
-
Which concentrations are optimal for in vitro testing? - PMC - NIH. Available at: [Link]
-
6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available at: [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]
-
No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]
-
Droloxifene - Wikipedia. Available at: [Link]
-
Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro - PMC - NIH. Available at: [Link]
-
Preclinical data for Droloxifene - PubMed. Available at: [Link]
-
Pharmacological activities of droloxifene isomers - PubMed. Available at: [Link]
-
Common mechanism for the estrogen agonist and antagonist activities of droloxifene - PubMed. Available at: [Link]
-
The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PubMed Central. Available at: [Link]
-
Differential SERM effects on corepressor binding dictate ERalpha activity in vivo - PubMed. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]
-
Efficacy of Three Novel Compounds on Cell Viability new. Available at: [Link]
-
A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - MDPI. Available at: [Link]
-
The Estrogenic and Antiestrogenic Activities of Droloxifene in Human Breast Cancers. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Desmethyl Droloxifene Synthesis
Welcome to the technical support center for the synthesis of N-desmethyl droloxifene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve yields. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound?
A1: The most prevalent synthetic route involves the N-demethylation of droloxifene (also known as 3-hydroxytamoxifen).[1][2] Droloxifene itself can be synthesized through a multi-step process, often starting from materials like methoxybenzene and phenylacetic acid.[3] The critical final step is the selective removal of one methyl group from the dimethylamino moiety.
Q2: What are the primary challenges that lead to low yields in this synthesis?
A2: The primary challenges in synthesizing this compound that can lead to diminished yields include:
-
Incomplete Demethylation: The N-demethylation reaction may not proceed to completion, resulting in a mixture of the starting material, the desired product, and the doubly demethylated analog.
-
Side Reactions: The harsh conditions sometimes required for demethylation can lead to unwanted side reactions, such as O-demethylation or degradation of the triphenylethylene core.[4]
-
Purification Difficulties: Separating this compound from the starting material (droloxifene) and other byproducts can be challenging due to their similar polarities, often requiring careful chromatographic separation.[5][6]
-
Isomerization: The double bond in the triphenylethylene structure can potentially isomerize under certain reaction conditions, leading to a mixture of (Z) and (E) isomers which can further complicate purification.[5]
Q3: Which analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction progress and assessing the purity of the final product.[7][8] It allows for the separation and quantification of droloxifene, this compound, and other potential impurities.[7][8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[9][10]
Troubleshooting Guides
Guide 1: Low Yield in the N-Demethylation Step
Low conversion of droloxifene to this compound is a frequent obstacle. This guide provides a systematic approach to diagnosing and resolving this issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-demethylation yield.
Probable Causes & Solutions
| Probable Cause | Diagnostic Check | Recommended Solution |
| Ineffective Demethylating Agent | Analyze a crude reaction sample by HPLC. The presence of a large peak corresponding to the starting material (droloxifene) indicates poor reagent activity. | Several reagents can be employed for N-demethylation. If one is proving ineffective, consider alternatives. For instance, von Braun-type reactions using cyanogen bromide followed by hydrolysis can be effective, though harsh.[11] Alternatively, chloroformate-mediated demethylations are a common strategy.[5] |
| Suboptimal Reaction Temperature | Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, reflux) and monitor the conversion by TLC or HPLC. | Gradually increase the reaction temperature. Be aware that higher temperatures can also promote side reactions. A careful balance is necessary. |
| Incorrect Stoichiometry | Review the molar equivalents of the demethylating agent used. | Ensure at least one molar equivalent of the demethylating agent is used. An excess (e.g., 1.2-1.5 equivalents) may be necessary to drive the reaction to completion. |
| Presence of Water | Ensure all glassware is thoroughly dried and reagents are anhydrous. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Water can quench many demethylating agents. |
Experimental Protocol: Optimization of N-Demethylation
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve droloxifene (1 equivalent) in anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the N-demethylating agent (e.g., 2-chloroethyl chloroformate, 1.2 equivalents).[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-24 hours). Monitor the progress by taking small aliquots and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Challenges in Product Purification
The structural similarity between droloxifene, this compound, and potential byproducts makes purification a significant hurdle.
Visualizing the Purification Strategy
Caption: Decision tree for purifying this compound.
Probable Causes & Solutions
| Probable Cause | Diagnostic Check | Recommended Solution |
| Similar Polarity of Components | Analyze the crude mixture and column fractions by HPLC. Overlapping peaks indicate co-elution. | Optimize Column Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) can improve separation. Recrystallization: If a suitable solvent is found, recrystallization can be a powerful purification technique. Preparative HPLC: For high purity, preparative reverse-phase HPLC can be employed to separate closely related compounds.[6] |
| Presence of Isomers | Analyze the product by ¹H NMR. The presence of two sets of signals for the vinylic protons can indicate a mixture of (Z) and (E) isomers. | Isomer separation can be challenging. Preparative HPLC is often the most effective method for separating geometric isomers.[6] It has been reported that the (E)-isomer can be converted to a mixture of (Z) and (E) isomers under acidic conditions, which can then be re-subjected to separation.[6] |
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like acetic acid and diethylamine.[7][8]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[8] For enhanced sensitivity, fluorescence detection after post-column UV irradiation can be used.[7][8]
References
-
Lien, E. A., Solheim, E., & Ueland, P. M. (1995). Determination of Droloxifene and Two Metabolites in Serum by High-Pressure Liquid Chromatography. Therapeutic Drug Monitoring, 17(3), 259–265. [Link]
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Be-Vital. (n.d.). Determination of Droloxifene and Two Metabolites in Serum by High-Pressure Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the HBr-mediated O-demethylation of noroxycodone 3b. [Link]
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Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. [Link]
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Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Droloxifene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Retrieved from [Link]
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Nagayoshi, H., Kakimoto, K., Tsuruta, S., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Pharmacokinetics, 35(4), 367-376. [Link]
- Google Patents. (n.d.). US11261151B2 - Methods for making and using endoxifen.
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Chao, E. Y., Collins, J. L., Gaillard, S., et al. (2006). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma. Bioorganic & Medicinal Chemistry Letters, 16(4), 821–824. [Link]
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Yang, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. [Link]
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ResearchGate. (n.d.). Optimization of reaction condition. [Link]
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Bolton, J. L., et al. (2001). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones. Chemical Research in Toxicology, 14(12), 1726-1733. [Link]
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Ghorab, M. M., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Archiv der Pharmazie, 350(10). [Link]
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Kennedy, B. J., et al. (2004). Characterization of newly synthesized, chiral tamoxifen analogs. Cancer Research, 64(7 Supplement), 575. [Link]
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Johns Hopkins University. (2006). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRγ. [Link]
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Goswami, R., et al. (1992). Halogenated analogues of tamoxifen: synthesis, receptor assay, and inhibition of MCF7 cells. Journal of Pharmaceutical Sciences, 81(7), 622-625. [Link]
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Wang, Y. F., et al. (2005). [Synthesis of droloxifene citrate and its new bioactivity]. Yao Xue Xue Bao, 40(8), 723-727. [Link]
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Britton, J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
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Gauthier, M. A., et al. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Cancer Chemotherapy and Pharmacology, 73(3), 475-484. [Link]
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Britton, J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
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Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038. [Link]
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Bruning, P. F., et al. (2000). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. Breast Cancer Research and Treatment, 62(1), 37-45. [Link]
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Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038. [Link]
-
Gauthier, M. A., et al. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Cancer Chemotherapy and Pharmacology, 73(3), 475-484. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Droloxifene. Retrieved from [Link]
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Mbemi, A., et al. (2022). Challenges in natural product-based drug discovery assisted with in silico-based methods. Computational and Structural Biotechnology Journal, 20, 3439-3449. [Link]
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Grill, H. J., & Pollow, K. (1991). Phase I trial of droloxifene in patients with metastatic breast cancer. Oncology, 48(1), 23-27. [Link]
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Abdolmaleki, Z., et al. (2024). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Scientific Reports, 14(1), 19343. [Link]
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Mack, G. S., & Gendron, J. N. (2012). Demethylating Agents in the Treatment of Cancer. Pharmaceuticals, 5(12), 1335-1361. [Link]
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Liu, X., et al. (2022). Crosstalk of methylation and tamoxifen in breast cancer (Review). International Journal of Oncology, 60(4). [Link]
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Wiese, M., et al. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 26(11), 3192. [Link]
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Coop, A., et al. (1998). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Journal of Heterocyclic Chemistry, 35(4), 981-984. [Link]
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West, G. M., & Fitzgerald, M. C. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 16(11), 4069-4077. [Link]
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Stearns, V., et al. (2004). Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]
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Henriksen, G., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[F]fluoroethyl)-6-O-desmethyl-diprenorphine ([F]FE-DPN) for PET Imaging of Brain Opioid Receptors. Molecules, 28(16), 6098. [Link]
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- 11. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying N-desmethyl droloxifene in Plasma
Welcome to the technical support resource for the bioanalysis of N-desmethyl droloxifene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this critical metabolite in plasma samples. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity and reliability of your experimental data.
Introduction to the Challenge
This compound is a primary metabolite of droloxifene, a selective estrogen receptor modulator (SERM) investigated for its potential in cancer therapy. Accurate quantification of this metabolite in plasma is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, researchers often encounter significant hurdles stemming from its low plasma concentrations, potential for isomeric interference, and susceptibility to matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a comprehensive framework for developing and troubleshooting a robust bioanalytical method for this compound, grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the expected plasma concentrations of this compound in clinical studies?
A1: Plasma concentrations of this compound are generally low. In studies with the parent drug, droloxifene, at a single oral dose of 100 mg, plasma levels of this compound were observed to be around 6 ng/mL. Therefore, a highly sensitive analytical method is required, with a lower limit of quantification (LLOQ) in the low ng/mL or even sub-ng/mL range.
Q2: What are the key physicochemical properties of this compound that I should consider for method development?
A2: Understanding the physicochemical properties of this compound is crucial for optimizing sample preparation and chromatography.
| Property | Predicted Value | Implication for Bioanalysis |
| Molecular Weight | 373.49 g/mol | Standard mass range for most mass spectrometers. |
| pKa | 9.82 ± 0.10[1][2] | The molecule is basic. At physiological pH (~7.4), it will be predominantly protonated. This is a key consideration for selecting the appropriate solid-phase extraction (SPE) sorbent (e.g., cation exchange) and the mobile phase pH for reversed-phase chromatography to ensure good retention and peak shape. |
| Solubility | Soluble in Methanol[1] | This suggests that methanol is a suitable solvent for preparing stock solutions and for use in extraction and mobile phases. |
Q3: Is an internal standard necessary for the quantification of this compound?
A3: Yes, the use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended and considered the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as this compound-d5, will have nearly identical chemical and physical properties to the analyte. This allows it to co-elute chromatographically and experience similar ionization suppression or enhancement, thereby compensating for matrix effects and variability in sample preparation and instrument response. This practice is in line with regulatory expectations for bioanalytical method validation[3].
Troubleshooting Guide
Problem 1: Poor Sensitivity and High Background Noise
Possible Cause & Explanation:
This is a common issue when dealing with low-concentration analytes in a complex matrix like plasma. The primary culprits are often significant matrix effects or suboptimal instrument parameters. Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement[4][5].
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering phospholipids. If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of the basic this compound.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for minimizing matrix effects. Given the basic nature of this compound (predicted pKa ~9.82)[1][2], a mixed-mode cation exchange SPE sorbent is recommended. This allows for strong retention of the protonated analyte while enabling the washing away of neutral and acidic interferences.
-
-
Chromatographic Separation:
-
Ensure adequate chromatographic separation of this compound from the phospholipid-rich region of the chromatogram. A gradient elution with a high organic content at the end of the run can help elute strongly retained phospholipids.
-
Consider using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) that may offer different selectivity for the analyte and interfering matrix components.
-
-
Mass Spectrometry Parameters:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature) to maximize the signal for this compound.
-
Fine-tune the collision energy for the selected precursor-to-product ion transitions (MRM transitions) to achieve the highest and most stable signal intensity.
-
Problem 2: Inconsistent and Irreproducible Results
Possible Cause & Explanation:
Inconsistent results are often a sign of analyte instability or unresolved isomeric interference. This compound, like its parent compound and other tamoxifen-related molecules, can exist as geometric (E/Z) isomers. If these isomers are not chromatographically separated and have different fragmentation patterns or ionization efficiencies, it can lead to variability in the measured concentration. Analyte stability during sample collection, storage, and processing is also critical[6].
Solutions:
-
Address Isomeric Interference:
-
Chromatographic Resolution: The primary strategy is to achieve baseline separation of the E and Z isomers. This may require a longer analytical column, a smaller particle size (UPLC/UHPLC), or optimization of the mobile phase composition and gradient profile. Several studies on tamoxifen metabolites have demonstrated successful isomeric separation using C18 columns with gradient elution[7][8][9][10].
-
Mass Spectrometric Differentiation: While challenging, in some cases, isomers may exhibit subtle differences in their fragmentation patterns upon collision-induced dissociation (CID). Careful optimization of collision energy may reveal unique product ions for each isomer. Advanced techniques like ion mobility mass spectrometry could also be employed for isomer separation.
-
-
Ensure Analyte Stability:
-
Sample Collection and Handling: Collect blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA) and process to plasma promptly.
-
Freeze-Thaw Stability: Conduct experiments to assess the stability of this compound in plasma after multiple freeze-thaw cycles (e.g., 3-5 cycles). It is recommended to thaw samples on ice and refreeze them quickly to minimize degradation[11].
-
Long-Term Stability: Evaluate the stability of the analyte in plasma stored at -20°C and -80°C for extended periods. For tamoxifen and its metabolites, stability has been demonstrated for at least 6 months in frozen plasma[7][9]. However, analyte-specific stability data for this compound must be generated.
-
Bench-Top Stability: Assess the stability of this compound in plasma at room temperature for a duration that mimics the expected sample processing time.
-
Problem 3: Method Fails to Meet Regulatory Acceptance Criteria
Possible Cause & Explanation:
Failure to meet the stringent criteria for accuracy, precision, and other validation parameters set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) indicates a fundamental flaw in the bioanalytical method. This could be due to a combination of the issues discussed above or a lack of a systematic method development and validation approach.
Solutions:
-
Systematic Method Development:
-
Follow a structured approach to method development, optimizing one parameter at a time (e.g., sample extraction, chromatography, mass spectrometry).
-
Thoroughly investigate and mitigate matrix effects early in the development process.
-
-
Adherence to Regulatory Guidelines:
-
Strictly follow the recommendations outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[3]. This includes a comprehensive assessment of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
-
Ensure that all validation experiments are well-documented and that the results meet the acceptance criteria specified in the guidance.
-
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a recommended starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.
1. Sample Preparation (Mixed-Mode Cation Exchange SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 5.0).
-
Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound-d5 in 50% methanol) and 200 µL of 50 mM ammonium acetate buffer (pH 5.0). Vortex and load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate buffer (pH 5.0).
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
2. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: A C18 column with a particle size ≤ 1.8 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 10 0.5 0.4 10 3.0 0.4 95 4.0 0.4 95 4.1 0.4 10 | 5.0 | 0.4 | 10 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical - to be optimized):
-
This compound: Q1: 374.2 m/z → Q3: [Product ion m/z]
-
This compound-d5 (IS): Q1: 379.2 m/z → Q3: [Product ion m/z]
-
Visualizing the Workflow
// Nodes plasma_sample [label="Plasma Sample + IS", fillcolor="#F1F3F4", fontcolor="#202124"]; spe_extraction [label="Mixed-Mode SPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elution & Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitution [label="Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ms_analysis [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_processing [label="Data Processing & Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges plasma_sample -> spe_extraction [label=" 1. Sample Loading "]; spe_extraction -> elution [label=" 2. Wash & Elute "]; elution -> reconstitution [label=" 3. Dry & Reconstitute "]; reconstitution -> lc_ms_analysis [label=" 4. Injection "]; lc_ms_analysis -> data_processing [label=" 5. Data Acquisition "]; } dot
Caption: Bioanalytical workflow for this compound quantification.
Conclusion
The successful quantification of this compound in plasma is a challenging yet achievable goal. A thorough understanding of the analyte's properties, coupled with a systematic approach to method development and validation, is the cornerstone of generating reliable data. By anticipating and addressing the key challenges of low concentration, matrix effects, and isomeric interference, researchers can develop robust and accurate bioanalytical methods suitable for supporting drug development programs. This guide serves as a foundational resource to empower scientists in this endeavor.
References
-
Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - OUCI. Available at: [Link]
-
Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
-
An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed. Available at: [Link]
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC - NIH. Available at: [Link]
-
(PDF) Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. Available at: [Link]
-
Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed. Available at: [Link]
-
Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. Available at: [Link]
-
An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Available at: [Link]
-
Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - Mayo Clinic. Available at: [Link]
-
Development and validation of ultra‐high‐performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]
-
Journal of Chemical Health Risks Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Available at: [Link]
-
CAS No : 83647-33-0 | Product Name : this compound - Pharmaffiliates. Available at: [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. Available at: [Link]
-
Droloxifene | C26H29NO2 | CID 3033767 - PubChem - NIH. Available at: [Link]
-
(PDF) SIMULTANEOUS QUANTIFICATION OF TAMOXIFEN AND 4-HYDROXY-N-DESMETHYLTAMOXIFEN LEVELS IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY: DEVELOPMENT AND APPLICATION IN BREAST CANCER PATIENTS - ResearchGate. Available at: [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis - LabRulez LCMS. Available at: [Link]
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- 8. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with N-Desmethyl Droloxifene in Aqueous Solutions
Welcome to the technical support center for N-desmethyl droloxifene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent solubility challenges associated with this poorly soluble selective estrogen receptor modulator (SERM) in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound, a major metabolite of droloxifene, is a critical compound in endocrinology and oncology research.[1] Like its parent compound and other SERMs such as tamoxifen, it is characterized by poor aqueous solubility, a significant hurdle for in vitro and preclinical studies.[1][2] This guide provides a systematic approach to addressing these solubility issues, from fundamental principles to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is described as a white to light brown solid.[3][4] While its quantitative aqueous solubility across a pH range is not extensively published, its parent compound, droloxifene, is only slightly soluble in water (0.078 mg/mL at pH 3.4).[1] this compound is known to be soluble in organic solvents like methanol.[3] Given its chemical structure and the properties of related compounds, it is predicted to have a pKa of around 9.82, suggesting its solubility will be pH-dependent.[3]
Q2: I'm observing precipitation when I dilute my organic stock solution of this compound into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue with hydrophobic compounds. When a concentrated organic stock is added to an aqueous buffer, the organic solvent disperses, and the local concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Modify the dilution method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to the stock solution dropwise while vortexing. This allows for a more gradual change in solvent polarity.
-
Incorporate a surfactant or co-solvent: The presence of a small percentage of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol, PEG 400) in the final aqueous solution can help maintain the compound's solubility.[5][6]
Q3: My this compound solution appears clear, but I am getting inconsistent results in my bioassays. What could be the cause?
A3: A visually clear solution does not always guarantee that the compound is fully dissolved at the molecular level. Nanoparticles or colloidal aggregates can form, which are not visible to the naked eye but can significantly impact the effective concentration of the free drug available to interact with its target.[7] It is crucial to confirm the concentration of the dissolved compound using an analytical technique like HPLC-UV.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound is noted to be light-sensitive.[8] Stock solutions in organic solvents should be stored at -20°C in amber vials under an inert atmosphere.[3] Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh for each experiment to avoid degradation and precipitation.[9][10]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a tiered approach to overcoming this compound solubility issues, starting with simple adjustments and progressing to more advanced formulation techniques.
Tier 1: Initial Dissolution and Solvent Selection
The first step is to prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol[3]
Protocol for Preparing an Organic Stock Solution:
-
Weigh the required amount of this compound powder in a sterile, amber vial.
-
Add the desired organic solvent to achieve a high concentration (e.g., 10-20 mg/mL).
-
Use gentle warming (not exceeding 40°C) and vortexing to aid dissolution.
-
Once fully dissolved, store the stock solution at -20°C, protected from light.
Tier 2: pH Adjustment of the Aqueous Medium
The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the aqueous medium.
Workflow for pH Optimization:
Caption: Workflow for determining the pH-dependent solubility of this compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Prepare a series of buffers at different pH values (e.g., phosphate and acetate buffers).
-
Add an excess amount of this compound to vials containing each buffer.
-
Place the vials in a thermostatically controlled shaker and agitate for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
Tier 3: Advanced Formulation Strategies
If pH adjustment is insufficient, more advanced techniques can be employed to enhance solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[11]
Workflow for Cyclodextrin Complexation:
Caption: General workflow for preparing a cyclodextrin inclusion complex.
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex by Co-evaporation
-
Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.[12]
-
The solubility of the complex in aqueous media can then be determined.
Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous form.[13]
Commonly Used Carriers:
-
Polyethylene glycols (PEGs)
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
Experimental Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Select a hydrophilic carrier (e.g., PVP K30).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a fine powder.[14][15]
| Formulation Strategy | Key Advantages | Key Considerations |
| pH Adjustment | Simple and cost-effective. | Effective only for ionizable compounds; may not be suitable for all biological assays. |
| Cyclodextrin Complexation | Significant solubility enhancement; can be used for parenteral formulations.[16] | Stoichiometry of the complex needs to be determined; potential for competitive displacement by other molecules. |
| Solid Dispersions | High drug loading possible; enhances dissolution rate. | Physical stability of the amorphous state can be a concern; selection of the right carrier is crucial.[13] |
Quality Control: Verifying the Concentration of Dissolved this compound
It is imperative to analytically confirm the concentration of this compound in your final aqueous solution. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.
Starting Point for HPLC-UV Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound is structurally similar to tamoxifen, which has UV absorbance maxima around 238 and 278 nm.[2] A diode array detector can be used to determine the optimal wavelength.
-
Quantification: A calibration curve should be prepared using standards of known concentrations in the same solvent as the samples.
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.[17][18]
Stability Considerations
Forced degradation studies are essential to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This information is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[19]
General Stability Profile:
-
pH: The parent compound, droloxifene, is stable in aqueous solutions at pH 3-7.[1] Similar stability can be expected for this compound, but this should be experimentally verified.
-
Light: this compound is light-sensitive, and solutions should be protected from light.[8]
By following the systematic approach outlined in this guide, researchers can effectively overcome the solubility challenges of this compound, leading to more accurate and reproducible experimental outcomes.
References
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]
-
Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. (2006). PubMed. Retrieved January 12, 2026, from [Link]
-
Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. (1997). Retrieved January 12, 2026, from [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018). NIH. Retrieved January 12, 2026, from [Link]
-
Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (2022). Routledge. Retrieved January 12, 2026, from [Link]
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Solubilization and dissolution of tamoxifen-hydroxybutenyl cyclodextrin complexes. (1998). PubMed. Retrieved January 12, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2016). OAText. Retrieved January 12, 2026, from [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv. Retrieved January 12, 2026, from [Link]
-
Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. (1997). Retrieved January 12, 2026, from [Link]
-
Results obtained in the solubility study of tamoxifen in several aqueous media. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC - NIH. (2012). Retrieved January 12, 2026, from [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). Digital Discovery (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. (2015). Frontiers Publishing Partnerships. Retrieved January 12, 2026, from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Retrieved January 12, 2026, from [Link]
-
Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2017). Int J Pharm Chem Anal. Retrieved January 12, 2026, from [Link]
-
Theoretical study of solvents effect on the stability and reactivity of Tamoxifen and its metabolites as the breast anticancer drug | Request PDF. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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CAS No : 83647-33-0 | Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
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Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). NIH. Retrieved January 12, 2026, from [Link]
-
Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC - NIH. (2015). Retrieved January 12, 2026, from [Link]
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SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. (2023). IJNRD. Retrieved January 12, 2026, from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved January 12, 2026, from [Link]
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Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC - NIH. (2011). Retrieved January 12, 2026, from [Link]
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Development and Validation of an HPLC Method for Quantifying Endoxifen in pharmaceutical formulation: Analytical and Forced Degradation Studies | Frontiers in Health Informatics. (2024). Retrieved January 12, 2026, from [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved January 12, 2026, from [Link]
-
Trace Determination of Tamoxifen using Optimized Solvent Bar Microextraction and HPLC-UV. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice. (2024). MDPI. Retrieved January 12, 2026, from [Link]
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ANALYTICAL METHOD VALIDATION OF DISSOLUTION METHOD FOR THE DETERMINATION OF % DRUG RELEASE IN DASATINIB TABLETS 20MG, 50MG AND 7. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 12, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved January 12, 2026, from [Link]
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Analytical Method Selection for Drug Product Dissolution Testing. (2007). American Association of Pharmaceutical Scientists. Retrieved January 12, 2026, from [Link]
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- 8. 83647-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. oatext.com [oatext.com]
- 12. humapub.com [humapub.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. healthinformaticsjournal.com [healthinformaticsjournal.com]
Technical Support Center: Investigating the Degradation of N-desmethyl droloxifene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental investigation of N-desmethyl droloxifene degradation pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound based on its chemical structure?
A1: this compound, an active metabolite of droloxifene, shares structural similarities with tamoxifen and its metabolites.[1][2] Therefore, its degradation is likely to proceed through similar pathways. The primary pathways to investigate under forced degradation conditions are hydrolysis, oxidation, and photodegradation.[3][4][5]
-
Hydrolysis: The ether linkage in the side chain is a potential site for acid or base-catalyzed hydrolysis. While generally stable, extreme pH conditions can force cleavage.
-
Oxidation: The tertiary amine and the electron-rich aromatic rings are susceptible to oxidation. This can lead to the formation of N-oxides and hydroxylated species.[6] Many drug substances undergo autoxidation, which can be initiated by trace metal ions or peroxides.[6]
-
Photodegradation: The triphenylethylene core is a chromophore that can absorb UV light, leading to isomerization (conversion from Z to E isomer) or oxidative degradation. Tamoxifen itself is known to be susceptible to degradation upon exposure to light.[5]
Q2: I am not seeing any degradation of my this compound sample under hydrolytic stress conditions. What could be the issue?
A2: This is a common observation, as the core structure can be quite stable. Here are several factors to consider and troubleshoot:
-
Insufficient Stress Conditions: The concentration of your acid or base may be too low, or the incubation time too short. For a resistant molecule, you may need to increase the concentration of HCl or NaOH (e.g., from 0.1N up to 1N or higher) or extend the incubation period.[7]
-
Temperature: Hydrolytic degradation is often temperature-dependent.[8] If you are conducting the experiment at room temperature, try increasing it to a controlled temperature (e.g., 60-80°C) to accelerate the reaction.[7]
-
Solubility Issues: Ensure that this compound is fully dissolved in the reaction medium. If it precipitates out, the effective concentration available for degradation is reduced. You may need to add a co-solvent like acetonitrile or methanol, but be mindful that this can alter the degradation kinetics.
-
Analytical Method Sensitivity: Your analytical method, likely HPLC, may not be sensitive enough to detect low levels of degradants.[9] Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your method for potential degradation products.[4]
Q3: My chromatogram shows multiple peaks after oxidative degradation with hydrogen peroxide. How do I identify which are true degradants?
A3: Differentiating true degradation products from artifacts is crucial. Here is a systematic approach:
-
Run Controls: Always analyze a control sample (this compound in the same solvent system without the stressor, e.g., H₂O₂) and a blank (solvent and stressor without the drug). This helps identify any impurities from your starting material, solvent, or the stressor itself.
-
Mass Balance Analysis: A good stability-indicating method should account for close to 100% of the initial active pharmaceutical ingredient (API). The decrease in the parent drug peak area should correspond to the increase in the peak areas of the degradation products.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC system to assess peak purity. This can help determine if a peak corresponds to a single compound.
-
Structural Elucidation with Mass Spectrometry (MS): The most definitive way to identify degradants is to use LC-MS.[10][11] By comparing the mass-to-charge ratio (m/z) of the parent drug with the new peaks, you can propose structures for the degradants (e.g., an increase of 16 amu suggests the addition of an oxygen atom, characteristic of oxidation).[6][12]
Troubleshooting Guides & Protocols
Guide 1: Designing a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[13]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and an aqueous solution of hydrochloric acid (start with 0.1N HCl).
-
Incubate in a water bath at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, cool the sample and neutralize it with an equivalent amount of NaOH.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use sodium hydroxide (e.g., 0.1N NaOH) and neutralize with HCl.[7]
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (start with 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light.[6]
-
Monitor at several time points. The reaction can be rapid.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines.
-
Run a dark control sample (wrapped in aluminum foil) in parallel to differentiate between photolytic and thermal degradation.[5]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C) in a controlled oven.
-
At each time point, dissolve a portion of the solid in the initial solvent for analysis.
-
Causality Behind Choices: The goal is to achieve 5-20% degradation of the parent compound.[13] If degradation is too rapid, reduce the stressor concentration, temperature, or time. If it's too slow, increase the stress level. This targeted degradation range ensures that you generate sufficient quantities of the primary degradants for detection and characterization without completely destroying the molecule.
Guide 2: Troubleshooting HPLC Method Development for Stability Indication
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients.
Q4: My parent peak (this compound) is co-eluting with a degradation product. How do I improve the separation?
A4: Co-elution is a common challenge. Resolving the peaks is critical for an accurate stability-indicating method.
Troubleshooting Steps & Rationale:
| Parameter to Adjust | Rationale & Suggested Action |
| Mobile Phase Composition | Changing the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer will alter the polarity of the mobile phase and affect the retention times of compounds differently. Action: Perform a gradient analysis first to survey the polarity of all compounds. Then, optimize the isocratic or gradient conditions for the best separation. |
| pH of the Mobile Phase | This compound has an amine group, making its charge state pH-dependent. Small changes in the mobile phase pH can significantly alter its interaction with the stationary phase and its retention time.[14] Action: Adjust the pH of your buffer by ±0.5 pH units around the pKa of the amine group to maximize the resolution between the parent drug and the degradant. |
| Column Chemistry | If modifying the mobile phase is insufficient, the column's stationary phase may not be providing the right selectivity. Action: Switch to a column with a different chemistry. If you are using a standard C18 column, try a C8, a Phenyl-Hexyl, or an embedded polar group (EPG) column to introduce different separation mechanisms (e.g., π-π interactions). |
| Temperature | Increasing the column temperature generally decreases retention times and can improve peak shape and efficiency. It can also subtly change selectivity. Action: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). |
Pathway Diagram: Logical Approach to Method Optimization
Caption: HPLC method development decision tree.
By systematically applying these principles, you can develop a robust, stability-indicating method capable of resolving this compound from all potential degradation products, ensuring the integrity of your stability data.
References
-
SynThink. (n.d.). Tamoxifen EP Impurities & USP Related Compounds. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available from: [Link]
-
Mangla, B., et al. (2020). Validation of forced degradation and stability indicating studies of Tamoxifen in nanoformulation using spectroscopic technique. Materials Today: Proceedings. Available from: [Link]
-
Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703. Available from: [Link]
-
Mangla, B., et al. (2020). Validation of forced degradation and stability indicating studies of Tamoxifen in nanoformulation using spectroscopic technique. Semantic Scholar. Available from: [Link]
-
Frontiers in Health Informatics. (2024). Development and Validation of an HPLC Method for Quantifying Endoxifen in pharmaceutical formulation: Analytical and Forced Degradation Studies. Frontiers in Health Informatics. Available from: [Link]
-
ACS Omega. (2025). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ACS Omega. Available from: [Link]
-
Guelen, P. J., et al. (1992). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. Cancer Chemotherapy and Pharmacology, 31(3), 235–240. Available from: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
McCague, R., et al. (1998). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 28(4), 361–372. Available from: [Link]
-
Singh, S., & Bakshi, M. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 49, 93-113. Available from: [Link]
-
Löser, R., et al. (1993). Preclinical data for Droloxifene. Journal of Steroid Biochemistry and Molecular Biology, 46(4), 387–397. Available from: [Link]
-
Kumar, V. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. Available from: [Link]
-
Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151–159. Available from: [Link]
-
Kellokumpu-Lehtinen, P., et al. (2000). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. Breast Cancer Research and Treatment, 64(2), 125–133. Available from: [Link]
-
Bruning, P. F. (1992). Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer. Cancer Investigation, 10(1), 29–32. Available from: [Link]
-
Teunissen, S. F., et al. (2010). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Chromatography B, 878(24), 2153–2164. Available from: [Link]
-
Antunes, M. V., et al. (2013). Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 76, 13–20. Available from: [Link]
-
Raza, A., et al. (2013). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. AAPS PharmSciTech, 14(2), 759–765. Available from: [Link]
-
ResearchGate. (n.d.). FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the photodegradation process of tamoxifen under two different UV irradiation conditions using chemometric data analysis of chromatographic (LC-DAD-MS) and UV spectrophotometric data. Retrieved from: [Link]
-
Singh, S., et al. (2017). Method development and hydrolytic degradation study of Doxofylline by RP HPLC and LC-MS/MS. ResearchGate. Available from: [Link]
-
FULIR. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports, 13(1), 11456. Available from: [Link]
-
National Institutes of Health. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
Sources
- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. library.dphen1.com [library.dphen1.com]
- 14. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and handling precautions for N-DESMETHYL DROLOXIFENE
Technical Support Center: N-desmethyl droloxifene
A Guide to Light Sensitivity and Handling Precautions
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a light-sensitive compound?
While specific studies on the photostability of this compound are limited, it is prudent to treat it as a potentially light-sensitive compound. This is based on its nature as a metabolite of droloxifene, a selective estrogen receptor modulator (SERM) structurally related to tamoxifen.[6][7] Tamoxifen itself has been shown to be photomutagenic and can be degraded by light to form reactive species that may lead to DNA damage and lipid peroxidation.[8] Given the structural similarities, it is a reasonable precaution to protect this compound from light to ensure the integrity of your experimental results.
Q2: What are the potential consequences of exposing this compound to light?
Exposure to light, particularly UV and short-wavelength visible light (300-500 nm), can induce photodegradation in sensitive molecules.[1][2] This can lead to:
-
Loss of Potency: The active molecule may be converted into inactive degradants, leading to inaccurate experimental outcomes.
-
Formation of Impurities: Photodegradation can create new, uncharacterized compounds that may have altered biological activity or interfere with analytical measurements.[1][2]
-
Inconsistent Results: Variable exposure to light between experiments can be a significant source of irreproducibility.
Q3: What type of lighting is safest for handling this compound in the lab?
To minimize the risk of photodegradation, it is recommended to work under lighting that has a long wavelength (above 500 nm).[1][2] Amber or brown colored lights are often used in manufacturing and laboratory settings for handling light-sensitive materials.[1][2][5] If specialized lighting is not available, work in a dimly lit area and minimize the duration of exposure to ambient light.
Troubleshooting Guide
Issue 1: I'm seeing inconsistent results in my cell-based assays with this compound.
Possible Cause: Inconsistent light exposure during sample preparation and experimentation.
Troubleshooting Steps:
-
Review your workflow: Map out every step of your experimental protocol where the compound is handled outside of a light-protected container.
-
Standardize light conditions: Ensure that all sample preparation steps are performed under the same lighting conditions. If possible, use a dark room with a safelight or amber lighting.
-
Use light-blocking containers: Prepare and store all solutions of this compound in amber-colored vials or tubes.[1][2][3] For additional protection, you can wrap the containers in aluminum foil.[1][2]
-
Minimize exposure time: Only remove the compound from its light-protected container for the minimum time necessary for weighing and dissolution.
Issue 2: My analytical chromatography (HPLC, LC-MS) is showing unexpected peaks in my this compound sample.
Possible Cause: Photodegradation of the compound leading to the formation of impurities.
Troubleshooting Steps:
-
Protect samples during analysis: If your autosampler does not have a cover, protect the sample vials from ambient light. Consider using amber autosampler vials.
-
Prepare samples under appropriate lighting: As with cell-based assays, prepare your analytical samples under amber light or in a dimly lit environment.
-
Run a protected control: Prepare a fresh solution of this compound, rigorously protecting it from light at every step. Analyze this sample and compare the chromatogram to your previous results. A cleaner chromatogram in the protected sample would strongly suggest photodegradation as the cause of the extra peaks.
-
Consider forced degradation studies: To definitively identify potential photodegradants, you can perform forced degradation studies as outlined in the ICH Q1B guidelines.[9][10] This involves intentionally exposing the compound to light and analyzing the resulting mixture.
Experimental Protocols
Protocol 1: General Handling and Storage of Solid this compound
-
Storage: Store the solid compound in its original vial, tightly sealed, in a dark, dry place at the recommended temperature.
-
Weighing: To minimize light exposure when weighing, work in a dimly lit area. Alternatively, you can open the container inside a glove box or a dark room.
-
Aliquotting: If you need to frequently use small amounts of the compound, consider preparing several smaller aliquots from the main stock to avoid repeated exposure of the entire batch to ambient conditions.
Protocol 2: Preparation and Storage of this compound Solutions
-
Glassware: Use amber-colored volumetric flasks and vials for all solution preparations.[1][2][3]
-
Solvent: Use high-purity solvents appropriate for your application.
-
Dissolution: Dissolve the weighed compound in the chosen solvent, protecting the solution from light during the process (e.g., by wrapping the flask in aluminum foil).
-
Storage of Solutions: Store stock solutions in amber vials at the recommended temperature. For working solutions, prepare them fresh for each experiment if possible. If they need to be stored, keep them in light-protected containers.
Workflow for Assessing Photostability
For researchers who need to generate their own photostability data for this compound, the following workflow, based on ICH guidelines, is recommended.[9][10]
Caption: Workflow for assessing the photostability of a compound.
References
-
Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
Light Sensitive Drug Products Need Protection. (2020, April 17). West Pharmaceutical Services. [Link]
-
Light-Sensitive Injectable Prescription Drugs. PMC - NIH. [Link]
-
Packing UV-sensitive products under LED lights. Interpack. [Link]
-
Droloxifene. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]
-
Photodegradation of free estrogens driven by UV light. UCL Discovery. [Link]
-
Photodegradation of free estrogens driven by UV light: Effects of operation mode and water matrix. PubMed. [Link]
-
Selective Estrogen-receptor Modulators (SERMs) Confer Protection Against Photoreceptor Degeneration. National Eye Institute. [Link]
-
The selective estrogen receptor modulator raloxifene mitigates the effect of all-trans-retinal toxicity in photoreceptor degeneration. PMC - NIH. [Link]
-
No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). PubMed. [Link]
-
Droloxifene. Wikipedia. [Link]
-
Selective estrogen receptor degrader. Wikipedia. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Photostability. RD Laboratories. [Link]
-
Preclinical data for Droloxifene. PubMed. [Link]
-
Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent. ResearchGate. [Link]
-
Desmethyltamoxifen. PubChem - NIH. [Link]
-
Circadian and Melatonin Disruption by Exposure to Light at Night Drives Intrinsic Resistance to Tamoxifen Therapy in Breast Cancer. PMC - PubMed Central. [Link]
-
Droloxifene. PubChem - NIH. [Link]
-
Safe Handling of Hazardous Drugs. BC Cancer. [Link]
-
Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. PubMed. [Link]
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- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
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- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Packaging for UV-sensitive medication -- interpack Packaging Fair [interpack.com]
- 6. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Droloxifene - Wikipedia [en.wikipedia.org]
- 8. Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rdlaboratories.com [rdlaboratories.com]
Technical Support Center: Purity Assessment of Synthetic N-desmethyl droloxifene
Welcome to the technical support center for the purity assessment of synthetic N-desmethyl droloxifene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the analysis of this selective estrogen receptor modulator (SERM).
Introduction
This compound, a key metabolite of droloxifene, is a critical compound in endocrinology and oncology research.[1][2] As with any synthetic active pharmaceutical ingredient (API), rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of experimental results.[3] This guide provides a comprehensive resource for identifying and quantifying impurities, validating analytical methods, and interpreting complex data.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purity analysis of this compound, offering logical steps to diagnose and resolve these issues.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I'm observing poor peak shape (fronting or tailing) for the this compound peak in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
Answer:
Poor peak asymmetry is a common issue that can compromise the accuracy of quantification. The root cause often lies in secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: this compound, like its parent compound droloxifene, contains a basic amine group.[1] This group can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing. Peak fronting can be a sign of column overload or a void in the column packing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a competing base, such as triethylamine (TEA) or diethylamine, to the mobile phase can mask the silanol groups and improve peak shape.[4] A concentration of 0.1% (v/v) is a good starting point.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is generally recommended to ensure the analyte is in a single ionic form.
-
Column Selection: Consider using a column with end-capping technology, which deactivates most of the residual silanol groups. Alternatively, a base-deactivated stationary phase can be employed.
-
Sample Concentration: To address peak fronting, try diluting your sample to avoid overloading the column.
-
Column Health: If the issue persists, the column may be degraded. Perform a column wash cycle as recommended by the manufacturer or replace the column if necessary.
-
Question: I am seeing unexpected peaks in my HPLC chromatogram. How do I determine if they are impurities, degradation products, or artifacts?
Answer:
Distinguishing between different types of unexpected peaks is crucial for an accurate purity assessment. A systematic approach involving forced degradation and blank injections is the most reliable strategy.
-
Causality: Unexpected peaks can originate from various sources: impurities from the synthesis process, products of sample degradation, or contaminants from the solvent, sample vial, or HPLC system itself.[5][6]
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in HPLC.
This workflow allows for the systematic elimination of possibilities, leading to a confident identification of the peak's origin.
Mass Spectrometry (MS) Issues
Question: I am using LC-MS for purity analysis, but the signal intensity for this compound is low and inconsistent. How can I improve it?
Answer:
Low and variable signal intensity in LC-MS is often related to suboptimal ionization or matrix effects.
-
Causality: this compound is a tertiary amine, which should ionize well in positive electrospray ionization (ESI+) mode. However, the mobile phase composition can significantly impact ionization efficiency. The presence of non-volatile buffers or high concentrations of ion-pairing agents can suppress the signal.
-
Troubleshooting Steps:
-
Mobile Phase Compatibility: Replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or ammonium acetate. Formic acid is also commonly used to promote protonation in ESI+.[7]
-
Source Parameter Optimization: Perform a direct infusion of a standard solution of this compound to optimize MS source parameters, including capillary voltage, gas flow rates, and temperature.
-
Check for Matrix Effects: If analyzing samples from a complex matrix (e.g., biological fluids), co-eluting components can suppress the ionization of your target analyte. Improve chromatographic separation to move the this compound peak away from interfering compounds.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d5, can compensate for variations in ionization and matrix effects, leading to more accurate and precise quantification.[8][9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in synthetic this compound?
A1: Based on the synthesis of droloxifene and related tamoxifen analogs, potential impurities can be categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, and reagents from the synthesis route.[3][10] For example, residual droloxifene or unreacted precursors could be present.
-
Isomeric Impurities: The synthesis of droloxifene often produces a mixture of E/Z isomers.[1] While this compound is typically the E-isomer, the presence of the Z-isomer should be investigated.
-
Degradation Products: Forced degradation studies are essential to identify potential degradants.[11][12] For compounds like droloxifene, oxidation and photolytic degradation can occur.[13][14]
Q2: Which analytical techniques are most suitable for the purity assessment of this compound?
A2: A multi-technique approach is recommended for comprehensive purity profiling:
-
HPLC with UV Detection: This is the workhorse for purity determination, providing quantitative information on the main component and any impurities with a UV chromophore.[4][15][16]
-
LC-MS/MS: This technique is invaluable for the identification and quantification of impurities, especially at low levels.[17][18][19] It provides molecular weight information, which is crucial for characterizing unknown peaks.
-
Quantitative NMR (qNMR): ¹H qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[20][21][22][23] It is particularly useful for qualifying in-house primary standards.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products. The development and validation of such a method involve:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[11][24][25]
-
Method Development: Develop an HPLC method that provides baseline resolution between the parent peak and all major degradation peaks. Key parameters to optimize include the column, mobile phase composition (organic modifier, pH, additives), and gradient profile.[26]
-
Method Validation: Validate the method according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.[27]
Q4: What are typical acceptance criteria for the purity of a research-grade batch of this compound?
A4: For research purposes, especially in early-stage drug discovery, a purity of >95% is often required for in vivo studies, while >90% may be acceptable for in vitro screening.[28] However, it is critical to identify and, if possible, quantify all impurities present at a level of 0.1% or higher. The specific acceptance criteria will depend on the intended use of the compound.
Part 3: Experimental Protocols
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a starting point for developing a robust HPLC method for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard column for reverse-phase chromatography, providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile acidic mobile phase suitable for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to ensure elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength based on the UV absorbance of related compounds.[15] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 100°C for 5 hours.[24] Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., in a photostability chamber) for 24 hours.[24] Dissolve in the mobile phase before injection.
-
Analysis: Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample.
References
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Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Determination of Droloxifene and Two Metabolites in Serum by High-Pressure Liquid Chromatography. Therapeutic Drug Monitoring, 13(4), 323-329. [Link]
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Hefnawy, M. M., Al-Majed, A. R., & Aboul-Enein, H. Y. (2016). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Bioanalysis, 8(15), 1587-1597. [Link]
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Jager, N. G., Rosing, H., Linn, S. C., Schellens, J. H., & Beijnen, J. H. (2012). Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen. Breast Cancer Research and Treatment, 133(2), 793-798. [Link]
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Gjerde, J., Geisler, J., & Lundgren, S. (2012). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Bioscience (Elite Edition), 4(1), 229-240. [Link]
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Goetz, M. P., et al. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Journal of Pharmaceutical and Biomedical Analysis, 227, 115294. [Link]
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Semantic Scholar. (n.d.). Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen. Retrieved from [Link]
- Google Patents. (n.d.). US11261151B2 - Methods for making and using endoxifen.
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Suneetha, A., & Rao, D. S. (2014). Innovative method development and validation of stability. Journal of Pharmaceutical Research, 13(1), 10-14. [Link]
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National Center for Biotechnology Information. (n.d.). Droloxifene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Retrieved from [Link]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
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qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). [Synthesis of droloxifene citrate and its new bioactivity]. Retrieved from [Link]
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MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
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ResearchGate. (n.d.). Forced degradation studies of Raloxifene hydrochloride. Retrieved from [Link]
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Bolton, J. L., & Thatcher, G. R. (2001). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones. Chemical Research in Toxicology, 14(12), 1736-1743. [Link]
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Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-617. [Link]
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ResearchGate. (n.d.). HPLC Chromatograms of RLX solutions submitted to forced degradation. Retrieved from [Link]
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Roos, W., Oeze, L., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-703. [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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National Center for Biotechnology Information. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-617. [Link]
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Tess, D. A., Cole, R. O., & Toler, S. M. (1995). Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection. Journal of Chromatography B: Biomedical Applications, 674(2), 253-260. [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
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Defense Technical Information Center. (n.d.). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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Chromatography Online. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Breast Cancer Research and Treatment, 148(2), 339-347. [Link]
-
Bruning, P. F. (1992). Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer. Cancer Investigation, 10(1), 29-32. [Link]
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ResearchGate. (n.d.). Sensitive HPLC–PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Droloxifene. PubChem Compound Summary for CID 3033767. Retrieved from [Link]
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Teasdale, A., Elder, D., Harvey, J., & Spanhaak, S. (2017). Impurities in New Drug Substances and New Drug Products. In ICH Quality Guidelines. Wiley. [Link]
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Patsnap Synapse. (n.d.). Droloxifene - Drug Targets, Indications, Patents. Retrieved from [Link]
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SynThink. (n.d.). Tamoxifen EP Impurities & USP Related Compounds. Retrieved from [Link]
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Kumar, B. V., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Journal of Chemical and Pharmaceutical Research, 3(3), 784-791. [Link]
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Kumar, S., et al. (2015). Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 138-146. [Link]
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Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
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Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Talanta, 132, 775-784. [Link]
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N-DESMETHYL DROLOXIFENE stability in DMSO stock solutions
Technical Support Center: N-desmethyl droloxifene
A Guide to the Preparation, Storage, and Stability of DMSO Stock Solutions
Disclaimer: Specific, peer-reviewed stability data for this compound in dimethyl sulfoxide (DMSO) is limited in publicly available literature. This guide is therefore synthesized from established principles of chemical stability, best practices in compound management, and data from structurally related Selective Estrogen Receptor Modulators (SERMs) such as droloxifene and tamoxifen. The recommendations provided herein are intended to serve as a robust starting point for researchers. For mission-critical applications, we strongly advocate for in-house stability validation.
Introduction: The Challenge of Stock Solution Integrity
This compound, an active metabolite of the SERM droloxifene, is a critical reagent in various research applications, particularly in oncology and endocrinology.[1][2][3] Like most small molecules for in vitro use, it is typically prepared as a concentrated stock solution in DMSO. The accuracy and reproducibility of experimental data are fundamentally dependent on the stability and integrity of this stock solution. Degradation of the compound can lead to a decrease in its effective concentration and the potential introduction of confounding variables from degradation products.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, store, and handle this compound DMSO stock solutions to maximize their stability and ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for the neat, solid form of this compound?
The solid form of this compound is significantly more stable than its solvated form. Based on supplier recommendations and chemical common sense, the following conditions are advised:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.[4][5]
-
Container: Use an amber vial to protect the compound from light, as related compounds like tamoxifen are known to be photosensitive.[4][6]
Following these guidelines will ensure the long-term integrity of the compound before it is prepared in solution.
Q2: What is the primary cause of compound degradation in DMSO stock solutions?
While multiple factors can contribute to instability, the presence of water is often the most significant cause of compound degradation in DMSO stocks.[7][8] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorbed water can then facilitate hydrolytic degradation of susceptible functional groups on the compound. Furthermore, exposure to atmospheric oxygen can lead to oxidation, particularly of electron-rich moieties like the phenol group present in this compound.
Q3: How long can I realistically expect my this compound DMSO stock to be stable?
This is a critical question without a single definitive answer. Stability is dependent on storage conditions and handling. However, based on large-scale studies of diverse compound libraries stored in DMSO:
-
Short-Term (Recommended): For highly sensitive and quantitative assays, it is best practice to use freshly prepared solutions or solutions stored for no longer than 1-3 months at -20°C or -80°C.
-
Long-Term (Use with Caution): Many compounds remain stable for much longer periods. One study demonstrated that 85% of compounds in a large library were stable for up to 2 years at 4°C in a 90% DMSO/10% water mixture.[10][11] However, room temperature storage is detrimental, with one study showing only 52% of compounds remaining after one year.[10]
Our Recommendation: Prepare enough stock for 3-6 months of experiments, aliquot it properly (see Q4), and store it at -20°C or colder. For experiments running longer than this period, preparing a fresh stock is the safest approach to ensure data integrity.
Q4: What are the best practices for preparing and storing my DMSO stock solution to maximize stability?
Adherence to a strict protocol is key. The goal is to minimize exposure to water, oxygen, light, and temperature fluctuations.
-
Use High-Quality Reagents: Start with high-purity this compound and anhydrous, spectrophotometric-grade DMSO (≥99.9%).
-
Control the Environment: Whenever possible, handle the solid compound and prepare the solution in an environment with low humidity, or under a stream of inert gas (nitrogen or argon).
-
Aliquot: This is the single most important step. Divide the stock solution into small, single-use volumes in appropriate vials (e.g., polypropylene or glass).[7] This strategy minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Seal Tightly: Use vials with high-quality seals (e.g., screw caps with O-rings) and consider wrapping the cap junction with parafilm for an extra barrier against moisture.
-
Store Cold and Dark: Store the aliquots in a freezer at -20°C or -80°C, protected from light.
-
Proper Thawing: When you need an aliquot, thaw it quickly at room temperature and ensure the contents are fully dissolved (vortex gently) before opening. Use the entire aliquot for your experiment; do not re-freeze a partially used tube.
Q5: I thawed an aliquot and see crystals or a precipitate. Is my compound degraded? What should I do?
Precipitation upon freezing is a common issue and is more often related to solubility than to chemical degradation.[12][13]
Troubleshooting Steps:
-
Warm Gently: Warm the vial to room temperature or briefly in a 37°C water bath.
-
Agitate: Vortex the solution thoroughly.
-
Sonicate: If precipitate persists, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that all solid material has completely redissolved before making any dilutions.
If the compound does not fully redissolve, it should not be used, as the concentration will be inaccurate.
Q6: My experimental results are inconsistent. Could my stock solution be the problem? How can I check its integrity?
Yes, inconsistent results are a classic sign of potential stock solution degradation. The most reliable way to assess the stability is through analytical chemistry.[14]
Validation Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection are the gold standards.[7][8]
You can perform a simple in-house stability study by comparing a freshly prepared stock solution to an aged one. A significant decrease (>10%) in the area of the main compound peak, or the appearance of new peaks (representing degradation products), indicates instability.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Pre-analysis: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on cold surfaces.
-
Weighing: Accurately weigh out the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial. (Molecular Weight of this compound: ~373.49 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If needed, sonicate for 5-10 minutes until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, low-retention microcentrifuge tubes.
-
Sealing and Storage: Tightly cap each aliquot, wrap with parafilm, and place in a labeled freezer box for storage at -20°C or -80°C, protected from light.
Diagram: Recommended Workflow for Stock Solution Preparation & Storage
Caption: Workflow for conducting an in-house stability validation study.
Data Summary & Key Considerations
Table 1: Factors Affecting Stability of this compound in DMSO
| Factor | Risk of Degradation | Mitigation Strategy |
| Water | High (Hydrolysis) | Use anhydrous DMSO; store in sealed vials with desiccant; minimize air exposure. [7][8] |
| Oxygen | Moderate (Oxidation) | Store under inert gas (Ar/N₂); use tightly sealed vials. [7][15] |
| Light | Moderate (Photodegradation) | Store in amber vials or a dark freezer box. [6] |
| Freeze-Thaw Cycles | Moderate (Water Condensation) | Aliquot into single-use volumes to avoid cycling the main stock. [7][16] |
| High Temperature | High (Accelerated Degradation) | Store at -20°C or -80°C; avoid prolonged time at room temperature. [10] |
| pH (Contaminants) | Low (Acid/Base Catalysis) | Use high-purity DMSO and clean preparation vessels. |
Diagram: Potential Sites of Degradation on this compound
Caption: The phenolic hydroxyl and tertiary amine are potential sites for oxidation.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
Yufeng, Z. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
ResearchGate. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of solvents effect on the stability and reactivity of Tamoxifen and its metabolites as the breast anticancer drug. Retrieved from [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
Pue, M. A., & Strolin-Benedetti, M. (1999). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 29(8), 839-851. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMSO: Properties, Safety, and Best Practices for Use. Retrieved from [Link]
-
Wikipedia. (n.d.). Droloxifene. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., O'Donnell, G., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
Mark, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
National Center for Biotechnology Information. (n.d.). Tamoxifen. PubChem Compound Summary for CID 2733526. Retrieved from [Link].
-
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]
-
Conte, E., et al. (2023). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ACS Omega. [Link]
-
Roos, W., Oeze, L., & Budach, V. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-703. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Retrieved from [Link]
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- 2. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
N-desmethyl droloxifene vs. Droloxifene: A Comparative Analysis of Anti-Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective estrogen receptor modulators (SERMs), droloxifene, a tamoxifen analog, has been a subject of significant research due to its potent anti-estrogenic properties. However, the pharmacological activity of its metabolites, particularly N-desmethyl droloxifene, is crucial for a comprehensive understanding of its in vivo efficacy and potential therapeutic applications. This guide provides an in-depth, objective comparison of the anti-estrogenic activities of this compound and its parent compound, droloxifene, supported by available experimental data.
Introduction to Droloxifene and its Metabolism
Droloxifene, also known as 3-hydroxytamoxifen, is a nonsteroidal SERM that exhibits a high binding affinity for the estrogen receptor (ER). Its mechanism of action, like other SERMs, involves competitive binding to the ER, leading to a conformational change that inhibits the receptor's interaction with coactivators, thereby blocking estrogen-mediated gene transcription. This antagonistic effect in estrogen-sensitive tissues, such as the breast, underpins its potential as an anti-cancer agent.
Droloxifene undergoes metabolism in the body, primarily through N-demethylation, to form this compound as one of its metabolites. Understanding the anti-estrogenic potency of this metabolite is critical, as it contributes to the overall pharmacological profile of droloxifene administration.
Comparative Anti-Estrogenic Activity: A Data-Driven Analysis
Direct comparative studies have indicated that the N-demethylation of droloxifene does not lead to a significant loss of its anti-estrogenic activity. The pharmacological properties of this compound appear to be remarkably similar to those of the parent compound[1].
Estrogen Receptor Binding Affinity
A pivotal study demonstrated that both droloxifene and this compound exhibit a binding affinity for the cytosolic estrogen receptor from rabbit uteri that is approximately 10 times higher than that of tamoxifen[1]. While a precise side-by-side quantitative comparison of the relative binding affinity (RBA) or the inhibitor constant (Ki) for this compound is not extensively documented in publicly available literature, the existing evidence strongly suggests a comparable high affinity to the estrogen receptor for both compounds. For context, the affinity of droloxifene for the ER has been reported to be 10- to 60-fold higher than that of tamoxifen and its RBA relative to estradiol ranges from 0.2 to 15.2% in various studies[2][3].
Table 1: Estrogen Receptor Binding Affinity Comparison
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Binding Affinity vs. Tamoxifen | Source |
| Droloxifene | 0.2 - 15.2% | ~10-60x higher | [2][3] |
| This compound | Data not available | ~10x higher (similar to Droloxifene) | [1] |
| Tamoxifen | Lower than Droloxifene | 1x (Reference) | [1] |
In Vitro Anti-Estrogenic Activity
The functional consequence of ER binding is the inhibition of estrogen-induced cellular processes. A key measure of anti-estrogenic activity is the inhibition of RNA synthesis in estrogen-receptor-positive (ER+) breast cancer cell lines. In a direct comparison, both droloxifene and this compound were found to equally inhibit the incorporation of ³H-Uridine into the RNA of MCF-7 and ZR-75 human breast cancer cells at concentrations ranging from 0.05 to 1.0 µmol/L[1]. This indicates that both compounds are equipotent in their ability to antagonize estrogen-driven gene transcription in these cell lines.
Table 2: Comparison of In Vitro Anti-Estrogenic Activity
| Parameter | Droloxifene | This compound | Cell Lines | Source |
| Inhibition of ³H-Uridine Incorporation | Equal potency | Equal potency | MCF-7, ZR-75 | [1] |
| IC50 (Cell Proliferation) | Data not available | Data not available | MCF-7 | - |
In Vivo Estrogenic and Anti-Estrogenic Effects
In vivo studies in immature female rats have further corroborated the similar pharmacological profiles of droloxifene and this compound. Both compounds exhibited comparable estrogenic (uterine growth stimulation) and anti-estrogenic (inhibition of estradiol-induced uterine growth) effects[1]. This suggests that the N-demethylation of droloxifene does not alter its tissue-selective activity in vivo.
Experimental Methodologies
The assessment of anti-estrogenic activity relies on a series of well-established in vitro and in vivo assays. Below are the methodologies for the key experiments cited in the comparison of droloxifene and this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Protocol:
-
Preparation of Cytosol: Uteri from immature female rabbits are homogenized in a suitable buffer (e.g., Tris-EDTA) and centrifuged at high speed to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant amount of cytosolic protein is incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the competitor compounds (droloxifene, this compound, or tamoxifen).
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity is then calculated relative to a standard (e.g., estradiol).
Estrogen Receptor Competitive Binding Assay Workflow
³H-Uridine Incorporation Assay
This assay measures the rate of RNA synthesis, a downstream effect of estrogen receptor activation.
Protocol:
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7, ZR-75) are cultured in a suitable medium.
-
Treatment: Cells are treated with a fixed concentration of estradiol to stimulate RNA synthesis, in the presence or absence of varying concentrations of the anti-estrogenic compounds (droloxifene or this compound).
-
Radiolabeling: ³H-Uridine, a radiolabeled precursor of RNA, is added to the culture medium for a defined period.
-
Harvesting and Precipitation: Cells are harvested, and macromolecules (including RNA) are precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated ³H-Uridine in the precipitate is measured using a scintillation counter.
-
Data Analysis: The inhibition of ³H-Uridine incorporation by the test compounds is calculated relative to the estradiol-stimulated control.
³H-Uridine Incorporation Assay Workflow
Signaling Pathway Context: How SERMs Modulate Estrogen Action
Droloxifene and this compound exert their anti-estrogenic effects by interfering with the canonical estrogen receptor signaling pathway.
Mechanism of SERM-mediated inhibition of ER signaling.
In the absence of a SERM, estradiol binds to the ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER-estradiol complex then binds to estrogen response elements (EREs) on the DNA, recruiting coactivators and initiating the transcription of estrogen-responsive genes that promote cell proliferation. Droloxifene and this compound competitively inhibit the binding of estradiol to the ER. While the SERM-ER complex can still bind to EREs, its altered conformation prevents the recruitment of coactivators, leading to the inhibition of gene transcription and a subsequent block in cell proliferation.
Conclusion
The available scientific evidence strongly indicates that this compound retains a potent anti-estrogenic activity that is comparable to its parent compound, droloxifene. Both molecules exhibit a high binding affinity for the estrogen receptor, significantly greater than that of tamoxifen, and demonstrate equivalent efficacy in inhibiting estrogen-induced RNA synthesis in breast cancer cell lines. These findings suggest that the N-demethylation of droloxifene is not a deactivating metabolic step and that this compound likely contributes to the overall anti-estrogenic effect observed in vivo. For drug development professionals, this underscores the importance of considering the activity of major metabolites when evaluating the pharmacological profile of a new chemical entity. Further studies providing precise quantitative comparisons of the binding affinities and IC50 values for cell proliferation would be beneficial for a more granular understanding of their relative potencies.
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Löser R, Seibel K, Eppenberger U. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). Int J Cancer. 1985;36(6):701-703. [Link]
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N-DESMETHYL DROLOXIFENE vs Endoxifen (4-hydroxy-N-desmethyltamoxifen) potency
This guide provides an in-depth, objective comparison of the potency of two selective estrogen receptor modulators (SERMs): N-desmethyl droloxifene and endoxifen (4-hydroxy-N-desmethyltamoxifen). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the distinct pharmacological profiles of these compounds. We will explore their mechanisms of action, comparative potencies in various assays, and the experimental methodologies used for their evaluation.
Introduction: Two Metabolites in the Spotlight
In the landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, the focus has increasingly shifted from parent drugs to their active metabolites, which are often the primary drivers of therapeutic efficacy. Endoxifen, the principal active metabolite of tamoxifen, has garnered significant attention for its potent antiestrogenic effects and is now being developed as a standalone therapeutic agent.[1][2] Droloxifene (3-hydroxytamoxifen), a tamoxifen analogue, was also developed to offer improved potency and a better safety profile.[3][4] Its metabolite, this compound, is a key subject of this comparison.
This guide moves beyond simple data tabulation to explain the causality behind the observed potencies, grounding the discussion in metabolic pathways, receptor interaction dynamics, and the ultimate clinical translation of these preclinical findings.
Metabolic Pathways: The Genesis of Active Compounds
The potency of a drug metabolite is intrinsically linked to its formation and concentration in vivo. The metabolic pathways for tamoxifen and droloxifene reveal crucial differences that influence the bioavailability of their active forms.
Tamoxifen to Endoxifen: Tamoxifen is a prodrug that undergoes extensive hepatic metabolism.[5][6] The two major pathways are N-demethylation by CYP3A4 and CYP3A5 to form N-desmethyltamoxifen, and 4-hydroxylation by CYP2D6 to form 4-hydroxytamoxifen (4-HT).[5] Endoxifen, considered the most clinically relevant metabolite, is formed primarily through the CYP2D6-mediated hydroxylation of N-desmethyltamoxifen.[7][8] The activity of the CYP2D6 enzyme is highly variable among individuals due to genetic polymorphisms, which can significantly impact endoxifen plasma concentrations and, consequently, clinical outcomes for patients on tamoxifen therapy.[1][9]
Droloxifene to this compound: Droloxifene is also metabolized in humans, with this compound being a notable metabolite.[10][11] Unlike tamoxifen, droloxifene has a shorter elimination half-life (approximately 24 hours), leading to less accumulation of the parent drug and its metabolites.[10][12]
Figure 1. Simplified metabolic pathways of Tamoxifen and Droloxifene.
Mechanism of Action: Beyond Simple Receptor Blockade
Both this compound and endoxifen function as SERMs, competitively inhibiting the binding of estradiol to the estrogen receptor, thereby acting as antagonists in breast tissue. However, subtle differences in their interaction with the receptor can lead to distinct downstream effects.
Endoxifen has a unique and potent mechanism that distinguishes it from other tamoxifen metabolites like 4-HT. At clinically relevant concentrations, endoxifen not only blocks ERα transcriptional activity but also targets the ERα protein for proteasomal degradation.[1][9][13] This dual action of receptor antagonism and degradation suggests a more profound and sustained antiestrogenic effect, akin to that of selective estrogen receptor degraders (SERDs) like fulvestrant.
Preclinical studies on droloxifene and its N-desmethyl metabolite show a high binding affinity for the ER and potent inhibition of ER-positive cell growth.[10][14] Droloxifene has also been shown to induce apoptosis in breast cancer cells.[15] However, the specific ability of this compound to induce ER degradation has not been highlighted to the same extent as for endoxifen.
Figure 2. Comparative mechanisms of action for SERMs.
Comparative Potency: A Data-Driven Analysis
The potency of these two metabolites can be assessed across several key experimental parameters: estrogen receptor binding affinity, inhibition of cancer cell proliferation, and effects on gene transcription.
Estrogen Receptor (ER) Binding Affinity
ER binding affinity is a primary determinant of a SERM's potency. Studies consistently show that both droloxifene/N-desmethyl droloxifene and endoxifen have a significantly higher affinity for the ER than their respective parent compounds.
| Compound | Relative Binding Affinity (RBA) vs. Tamoxifen | RBA vs. Estradiol (E2) | Source(s) |
| Tamoxifen | 1x (Reference) | ~2.8% | [16] |
| Endoxifen | ~100x | ~181% (equipotent with 4-HT) | [1][16][17] |
| Droloxifene | 10-60x | 0.2-15.2% | [3][4][18] |
| This compound | Equipotent with Droloxifene | ~10x higher than Tamoxifen | [14] |
Table 1: Comparative Estrogen Receptor Binding Affinities.
The data indicates that while both this compound and endoxifen are high-affinity ER ligands, endoxifen's binding affinity is consistently reported to be exceptionally high, often exceeding that of estradiol itself.[16] A study in rabbit uteri found that droloxifene and this compound had a binding affinity 10 times higher than that of tamoxifen.[14] Endoxifen, along with 4-HT, demonstrates an affinity for the ER that is approximately 100-fold greater than tamoxifen.[1][17]
Inhibition of Breast Cancer Cell Proliferation
The ultimate measure of antiestrogenic potency in a preclinical setting is the ability to inhibit the growth of ER+ breast cancer cells, such as the MCF-7 cell line.
| Compound | Potency Metric | Cell Line | Source(s) |
| Endoxifen | 30-100x more potent than Tamoxifen; equipotent with 4-HT. IC50 in the range of 5-80 nM. | MCF-7 | [17][19] |
| This compound | Equipotent with Droloxifene in inhibiting ³H-Uridine incorporation at 0.05-1.0 µM. | MCF-7, ZR-75 | [14] |
Table 2: Comparative Anti-proliferative Activity.
Both metabolites are potent inhibitors of estrogen-dependent cell proliferation. Studies demonstrate that endoxifen and this compound are significantly more effective than their parent drugs at clinically relevant concentrations.[4][9] Critically, research has shown that endoxifen and 4-HT have similar potency in suppressing estrogen-induced cell growth, and both are 30 to 100 times more potent than tamoxifen.[17] Similarly, this compound was found to have anti-estrogenic activity equal to its parent compound, droloxifene.[14]
Transcriptional Regulation
A SERM's antagonist activity can be quantified by its ability to inhibit the expression of estrogen-regulated genes, such as the progesterone receptor (PR). One study directly compared endoxifen and 4-HT, finding that both compounds decreased estradiol-induced PR mRNA expression with similar potency in MCF-7 cells.[20] While direct comparative data for this compound on PR expression is less available, its equipotent anti-proliferative activity to droloxifene suggests a similarly potent antagonism at the transcriptional level.[14]
Clinical Relevance and Developmental Status
While preclinical data provides a strong foundation for comparison, the clinical trajectory of the parent compounds offers the most definitive insight into their effective potency and therapeutic window.
Droloxifene: Despite promising preclinical data showing higher ER affinity and potency than tamoxifen, droloxifene failed to demonstrate superiority in clinical trials.[4][21] A large Phase III trial found that droloxifene was significantly less effective than tamoxifen in treating advanced breast cancer, which led to the discontinuation of its clinical development.[3][22] This outcome underscores the critical lesson that in vitro potency does not always translate to in vivo clinical efficacy, where pharmacokinetics, metabolism, and potential off-target effects play a decisive role.
Endoxifen: In stark contrast, the clinical importance of endoxifen is well-established. Its plasma concentrations are directly linked to the efficacy of tamoxifen treatment, and it is now being investigated as a standalone oral agent.[6][23] Numerous clinical trials are actively evaluating (Z)-endoxifen for various stages of breast cancer, including in patients who have failed other hormonal therapies.[24][25][26][27] This robust clinical development program is a testament to the compound's potent and reliable antiestrogenic activity in patients.
Key Experimental Protocols
To ensure the reproducibility and validation of the data presented, the following are detailed, step-by-step methodologies for key comparative experiments.
Estrogen Receptor Competitive Binding Assay
This protocol determines the relative affinity of a test compound for the ER compared to estradiol.
Methodology:
-
Preparation of ER Source: Utilize either nuclear extracts from ER+ cells (e.g., MCF-7) or recombinant human ERα protein.
-
Incubation: In a multi-well plate, combine the ER source with a constant, low concentration of radiolabeled estradiol (e.g., [³H]estradiol).
-
Competition: Add increasing concentrations of the unlabeled test compounds (this compound, endoxifen, estradiol as a positive control) to the wells.
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Separate the receptor-bound [³H]estradiol from the free [³H]estradiol. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellets multiple times with buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]estradiol against the log concentration of the competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
Cell Proliferation (MTT) Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Methodology:
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in 96-well plates in their standard growth medium and allow them to adhere overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to remove endogenous estrogens.
-
Treatment: Treat the cells with a constant, low concentration of 17β-estradiol (e.g., 100 pM) to stimulate proliferation, along with increasing concentrations of the test compounds (this compound, endoxifen). Include controls for vehicle, estradiol alone, and test compound alone.
-
Incubation: Incubate the cells for 5-7 days, allowing for multiple cell divisions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log concentration of the test compound to determine the IC50 value.
Figure 3. Standard workflow for an MTT-based cell proliferation assay.
Conclusion
This comparative analysis reveals that while both this compound and endoxifen are highly potent antiestrogenic metabolites, endoxifen emerges with a more compelling pharmacological and clinical profile.
-
Potency: On a molecular level, endoxifen demonstrates exceptionally high, if not superior, ER binding affinity and anti-proliferative potency, which is at least equipotent to 4-HT, the long-held standard for tamoxifen's active form.[17][28][29] this compound is also a potent metabolite, appearing equipotent to its parent compound, droloxifene.[14]
-
Mechanism: Endoxifen possesses a unique dual mechanism of ERα antagonism and degradation, a feature that may contribute to a more profound and durable therapeutic effect.[9][13]
-
Clinical Translation: The decisive factor is clinical performance. The development of droloxifene was halted due to a lack of efficacy compared to tamoxifen, suggesting its high preclinical potency did not translate into a superior clinical outcome.[22] Conversely, endoxifen's role as a key mediator of tamoxifen's success is strongly supported by clinical data, and its ongoing development as a standalone drug highlights its validated in vivo potency and therapeutic promise.[23][25]
For researchers in drug development, the story of these two metabolites provides a critical insight: while high-affinity receptor binding and cellular potency are essential prerequisites, the overall pharmacological profile—including metabolism, pharmacokinetics, and unique mechanistic attributes—is what ultimately dictates clinical success. Endoxifen's profile has proven to be robust, making it a benchmark compound in the ongoing research and development of novel endocrine therapies.
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A Comparative Analysis of the Estrogen Receptor Binding Affinity of Droloxifene and Its Metabolites
For researchers and drug development professionals in the field of endocrine therapies, a nuanced understanding of the interaction between selective estrogen receptor modulators (SERMs) and their primary targets, the estrogen receptors (ERα and ERβ), is paramount. Droloxifene, a third-generation SERM, has been a subject of significant research due to its distinct pharmacological profile compared to its predecessor, tamoxifen. A critical aspect of its activity lies not only in the parent compound but also in the binding characteristics of its metabolites. This guide provides an in-depth, objective comparison of the binding affinities of droloxifene and its major metabolites to estrogen receptors, supported by available experimental data and structural insights.
Introduction to Droloxifene and Its Metabolic Fate
Droloxifene, or 3-hydroxytamoxifen, is a nonsteroidal SERM that exhibits both estrogenic and antiestrogenic activities in a tissue-specific manner. Its therapeutic potential is fundamentally linked to its ability to competitively inhibit the binding of estradiol to estrogen receptors, thereby modulating the expression of estrogen-responsive genes.[1] The clinical efficacy and side-effect profile of droloxifene are influenced by its metabolic conversion into various active and inactive forms.
In humans, droloxifene is primarily metabolized into droloxifene glucuronide, N-desmethyldroloxifene, and 4-methoxydroloxifene.[2] In preclinical rodent models, additional metabolites such as 3-methoxy-4-hydroxytamoxifen (4-hydroxydroloxifene) and droloxifene N-oxide have been identified.[2] Understanding the estrogen receptor binding affinity of these metabolites is crucial for a comprehensive assessment of droloxifene's overall pharmacological activity.
Comparative Binding Affinity to Estrogen Receptors
The affinity of a ligand for its receptor is a key determinant of its potency. For droloxifene and its metabolites, the primary targets are the two estrogen receptor subtypes, ERα and ERβ, which often have distinct physiological roles and can be differentially modulated by SERMs.
| Compound | Estrogen Receptor Subtype | Binding Affinity (IC50/Relative Affinity) | Citation |
| Droloxifene (E-isomer) | Estrogen Receptor (unspecified, from MCF-7 cells) | IC50 ≈ 1 x 10⁻⁸ M for displacement of 17β-estradiol | [2] |
| Estrogen Receptor (from rabbit uterine homogenates) | IC50 = 24 nM | [3] | |
| Estrogen Receptor (general) | 10- to 60-fold higher affinity than tamoxifen | [4][5] | |
| N-desmethyldroloxifene | Estrogen Receptor (from rabbit uteri) | High affinity, similar to droloxifene and ~10-fold higher than tamoxifen | [4] |
| Droloxifene (Z-isomer) | Cytosolic Estrogen Receptor | ~10-fold lower affinity than the (E)-isomer | [6] |
| Droloxifene Glucuronide | Estrogen Receptor | Very low affinity (inferred from related SERMs) | [7] |
| 4-methoxydroloxifene | Estrogen Receptor | Data not available; likely reduced affinity |
Analysis of Binding Affinity Data:
-
Droloxifene (E-isomer): The biologically active (E)-isomer of droloxifene demonstrates a high affinity for the estrogen receptor, significantly greater than that of tamoxifen.[4][5] An IC50 value of approximately 10 nM for the displacement of estradiol from the estrogen receptor in MCF-7 human breast cancer cells underscores its potent interaction.[2] Another study reported an IC50 of 24 nM in rabbit uterine homogenates.[3] This high affinity is a cornerstone of its antiestrogenic activity in breast cancer cells.
-
N-desmethyldroloxifene: The N-desmethylation of droloxifene results in a major metabolite that retains a high binding affinity for the estrogen receptor, comparable to the parent compound.[4] Studies have shown that the pharmacological properties of droloxifene are not significantly altered by this metabolic step, indicating that N-desmethyldroloxifene is an active metabolite that contributes to the overall effect of the drug.[4]
-
Geometric Isomers: It is crucial to note the stereoselectivity of estrogen receptor binding. The (E)-isomer of droloxifene possesses a substantially higher binding affinity—approximately tenfold greater—than the (Z)-isomer.[6] This highlights the critical role of the spatial arrangement of the triphenylethylene core for optimal interaction with the ligand-binding pocket of the estrogen receptor.
-
Droloxifene Glucuronide: While direct quantitative data for droloxifene glucuronide is scarce, studies on analogous SERMs like raloxifene have shown that glucuronide conjugates exhibit very little to no affinity for the estrogen receptor.[7] This is attributed to the large, polar glucuronic acid moiety, which sterically hinders the entry and proper orientation of the molecule within the hydrophobic ligand-binding pocket of the receptor. Therefore, it is highly probable that droloxifene glucuronide is an inactive metabolite in terms of receptor binding.
Structural Basis for Differential Binding Affinity
The triphenylethylene scaffold of droloxifene and its metabolites is the key structural feature governing their interaction with the estrogen receptor's ligand-binding domain (LBD). The phenolic hydroxyl group on one of the phenyl rings is essential for high-affinity binding, as it mimics the A-ring of estradiol and forms critical hydrogen bonds with residues such as Glu353 and Arg394 in the ERα LBD.
The extended side chain containing a basic amine is another crucial element. This side chain protrudes from the LBD and interacts with a surface groove, where it can displace helix 12. This conformational change is pivotal in determining the agonistic or antagonistic nature of the compound. The interaction of the side chain with specific amino acids, such as Asp351 in ERα, can influence the final positioning of helix 12 and thus the recruitment of co-activators or co-repressors.
Metabolic Modifications and Their Structural Implications:
-
N-desmethylation: The removal of a methyl group from the terminal amine of the side chain to form N-desmethyldroloxifene has a minimal impact on the overall size and charge of the side chain. This likely explains why this metabolite retains a high binding affinity, as the crucial interactions of the triphenylethylene core and the basic amine with the receptor remain largely intact.
-
Glucuronidation: The addition of a bulky and highly polar glucuronic acid molecule to the phenolic hydroxyl group dramatically alters the physicochemical properties of droloxifene. This large substituent would sterically clash with the confines of the ligand-binding pocket, preventing the necessary intimate association for high-affinity binding.
-
Methoxylation: The conversion of the phenolic hydroxyl to a methoxy group eliminates a key hydrogen bond donor. This loss of a critical anchoring interaction would significantly weaken the binding of the ligand to the receptor, resulting in a lower affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for Estrogen Receptors
To empirically determine and compare the binding affinities of droloxifene and its metabolites, a competitive radioligand binding assay is the gold standard. The following is a detailed, step-by-step methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of droloxifene and its metabolites for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-Estradiol (radioligand)
-
Unlabeled 17β-estradiol (for non-specific binding and standard curve)
-
Droloxifene and its synthesized metabolites
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)
-
Scintillation cocktail and vials
-
Microplates (e.g., 96-well format)
-
Filtration apparatus (e.g., cell harvester)
-
Glass fiber filters
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds (droloxifene and its metabolites) and 17β-estradiol in the assay buffer.
-
Dilute the recombinant ERα or ERβ protein to the desired concentration in the assay buffer.
-
Prepare a working solution of [³H]-Estradiol at a concentration close to its Kd for the respective receptor subtype.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
For the total binding wells, add the [³H]-Estradiol solution.
-
For the non-specific binding wells, add an excess of unlabeled 17β-estradiol followed by the [³H]-Estradiol solution.
-
For the competition wells, add the serial dilutions of the test compounds followed by the [³H]-Estradiol solution.
-
-
Incubation:
-
Add the diluted ERα or ERβ protein solution to all wells to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials and add the scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [³H]-Estradiol.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled estradiol) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Estrogen Receptor Signaling
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
While quantitative binding data for all metabolites, particularly for ERα and ERβ subtypes, remains an area for further investigation, the available evidence strongly suggests that the pharmacological activity of droloxifene is primarily driven by the parent compound and its N-desmethyl metabolite. For researchers in drug development, a thorough characterization of the receptor binding profiles of all major metabolites using standardized competitive binding assays is essential for a complete understanding of a SERM's in vivo activity and for the rational design of next-generation endocrine therapies.
References
-
Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International journal of cancer, 36(6), 701–703. [Link]
-
Löser, R., Stöckl, D., & Eppenberger, U. (1987). Pharmacological activities of droloxifene isomers. Journal of cancer research and clinical oncology, 113(4), 339–343. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
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Glasebrook, A. L., Phillips, D. L., Sluka, J. P., & Bryant, H. U. (1996). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of bone and mineral research, 11(10), 1555–1563. [Link]
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Droloxifene. Wikipedia. [Link]
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Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast cancer research and treatment, 31(1), 83–94. [Link]
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Löser, R., Eppenberger, U., & Lippert, T. H. (1991). Preclinical data for Droloxifene. American journal of clinical oncology, 14 Suppl 2, S1–S8. [Link]
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Kawamura, I., Lacey, E., Tanaka, Y., Nishigaki, F., Manda, T., & Shimomura, K. (1991). Binding Sites of Droloxifene in the Cytosol of 7,12-Dimethylbenz[α]anthracene-induced Rat Mammary Tumor Cells. Japanese journal of pharmacology, 57(3), 329–337. [Link]
-
Liu, H., Lee, E. S., DeFriend, D. J., & Jordan, V. C. (2001). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. The Journal of biological chemistry, 276(49), 46052–46059. [Link]
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Droloxifene. PubChem. [Link]
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Droloxifene. Patsnap Synapse. [Link]
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Validating the Inhibitory Effect of N-desmethyl droloxifene on Cell Proliferation: A Comparative Guide
<_ _>
For researchers in oncology and drug development, rigorously validating the anti-proliferative activity of a novel compound is a foundational step. This guide provides an in-depth, technically-grounded framework for assessing N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM) droloxifene.[1] We will move beyond simple viability readouts to build a comprehensive, multi-assay comparison against its parent compound and the clinical benchmark, tamoxifen.
The central premise of this guide is that robust validation requires a logical, multi-pronged experimental approach. We will explore not only if the compound inhibits proliferation but also how its potency and mechanism compare to established alternatives. This ensures that the data generated is not only accurate but also contextually relevant for further development decisions.
The Scientific Rationale: Targeting the Estrogen Receptor
This compound, like its parent compound, is hypothesized to exert its anti-proliferative effects by modulating the estrogen receptor (ER), a key driver of growth in a majority of breast cancers.[2][3] In ER-positive (ER+) tumors, the binding of estradiol (E2) to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell cycle progression and proliferation.[4][5]
SERMs act as competitive antagonists in breast tissue, binding to ERα and preventing the conformational changes necessary for transcriptional activation.[6] This blockade halts the cell cycle and inhibits tumor growth. Therefore, any robust validation of this compound must be performed in a biologically relevant context, specifically in ER+ breast cancer cell lines.
For this guide, we select the MCF-7 cell line as our primary model system. MCF-7 cells are a well-characterized, ER-positive, hormone-dependent luminal A subtype of breast cancer, making them an ideal and widely-used model for studying SERM activity.[7][8][9]
Signaling Pathway: Estrogen Receptor (ER) Action and SERM Inhibition
Caption: Multi-phase workflow for compound validation.
Phase 1: Determining Cytostatic Potency via Metabolic Activity (MTT Assay)
Expertise & Rationale: The first step is to determine the dose-dependent effect of this compound on cell viability and metabolic activity. The MTT assay is a robust, high-throughput colorimetric method ideal for this purpose. It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [10]The intensity of the color is directly proportional to the number of metabolically active, viable cells. By comparing the half-maximal inhibitory concentration (IC50), we can quantitatively rank the potency of this compound against our reference compounds.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, droloxifene, and tamoxifen (e.g., from 0.01 µM to 100 µM). Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various drug concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. [11]Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [12]Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [10]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [13]7. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | Predicted IC50 (µM) in MCF-7 Cells |
| Tamoxifen | 5.0 - 10.0 |
| Droloxifene | 0.5 - 1.5 |
| This compound | 0.5 - 1.5 |
Note: These are hypothetical values based on literature suggesting droloxifene and its active metabolites have a higher affinity for the ER than tamoxifen. [6][14]Actual experimental results may vary.
Phase 2: Validating Inhibition of DNA Synthesis (BrdU Assay)
Expertise & Rationale: While the MTT assay measures metabolic activity, it is an indirect measure of proliferation. To confirm that this compound is truly inhibiting cell division, we must directly measure DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is the gold standard for this. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. [15]This incorporation can then be detected with a specific anti-BrdU antibody, allowing for precise quantification of the proliferating cell population. [16]
Detailed Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells in a 96-well plate as described in the MTT protocol, using concentrations around the determined IC50 values (e.g., 0.5x, 1x, and 2x IC50). Incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of S-phase cells. [17]3. Fixation and Denaturation: Remove the labeling medium, wash with PBS, and fix the cells. To expose the incorporated BrdU, the DNA must be denatured, typically by treating the cells with an acid solution like 2N HCl for 30 minutes at room temperature. [17][18]4. Immunodetection: Neutralize the acid and wash the cells. Add a primary anti-BrdU antibody and incubate for 1 hour. [16]5. Secondary Antibody and Detection: Wash away the primary antibody and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash, add a substrate (e.g., TMB) that produces a colorimetric signal.
-
Data Acquisition: Stop the reaction and measure the absorbance on a microplate reader.
-
Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle-treated control cells.
Data Presentation: Inhibition of DNA Synthesis
| Compound (at IC50 Concentration) | Predicted % BrdU Incorporation (Relative to Control) |
| Tamoxifen | ~ 40% |
| Droloxifene | ~ 25% |
| This compound | ~ 25% |
Note: Hypothetical data. A lower percentage indicates a stronger inhibitory effect on DNA synthesis and cell proliferation.
Phase 3: Assessing Long-Term Proliferative Potential (Colony Formation Assay)
Expertise & Rationale: Acute assays like MTT and BrdU measure effects over a few days. The colony formation (or clonogenic) assay provides a measure of long-term cell survival and the ability of a single cell to proliferate into a viable colony (defined as ≥50 cells). This assay is considered a stringent test of a compound's cytostatic or cytotoxic effects over a longer period (10-14 days), better reflecting a sustained therapeutic impact. [19][20]
Detailed Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of MCF-7 cells. Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates. This low density is critical to allow for the growth of distinct colonies. [20]2. Compound Treatment: Allow cells to adhere for 24 hours, then treat with the test compounds at various concentrations (e.g., 0.25x, 0.5x, and 1x IC50).
-
Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO₂, replacing the medium containing the test compounds every 3-4 days to ensure sustained drug pressure. [21]4. Fixation and Staining: After visible colonies have formed in the control wells, wash the plates with PBS, fix the colonies with a solution like methanol:acetic acid (3:1), and then stain with 0.5% crystal violet solution for 30 minutes. [19]5. Data Acquisition: Gently wash away the excess stain with water and allow the plates to air dry. Scan or photograph the plates.
-
Analysis: Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells). Calculate the 'Plating Efficiency' (PE) and 'Surviving Fraction' (SF) to quantify the drug's effect.
Data Presentation: Clonogenic Survival
| Compound (at 0.5x IC50) | Predicted Surviving Fraction |
| Tamoxifen | 0.55 |
| Droloxifene | 0.30 |
| This compound | 0.30 |
Note: Hypothetical data. The surviving fraction represents the proportion of cells that retained their ability to form colonies after drug treatment compared to the control. A lower value indicates greater long-term anti-proliferative efficacy.
Conclusion and Comparative Summary
This multi-phase validation strategy provides a comprehensive assessment of this compound's anti-proliferative effects. The collective data from the MTT, BrdU, and colony formation assays allow for a robust comparison against its parent compound and tamoxifen.
References
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Estrogen Receptor Signaling in Breast Cancer - PMC - PubMed Central. Available at: [Link]
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Soft Agar Assay for Colony Formation Protocol. Available at: [Link]
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A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - MDPI. Available at: [Link]
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The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Available at: [Link]
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Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer - PubMed. Available at: [Link]
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A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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MTT (Assay protocol - Protocols.io. Available at: [Link]
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Pharmacologic and Biologic Properties of Droloxifene, a New Antiestrogen - PubMed. Available at: [Link]
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A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer. Available at: [Link]
-
Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER - Frontiers. Available at: [Link]
-
Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed. Available at: [Link]
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Protocol for BrdU Labeling of Proliferating Cells. Available at: [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. Available at: [Link]
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MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing - Cytion. Available at: [Link]
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Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]
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Droloxifene - Wikipedia. Available at: [Link]
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MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed. Available at: [Link]
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Receptor status and subsequent sensitivity of subclones of MCF-7 human breast cancer cells surviving exposure to diethylstilbestrol - PubMed. Available at: [Link]
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A Guide to the Colony Forming Cell Assay: Methods and Tips - YouTube. Available at: [Link]
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BrdU Staining Protocol - Creative Diagnostics. Available at: [Link]
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Video: The Soft Agar Colony Formation Assay - JoVE. Available at: [Link]
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Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy. Available at: [Link]
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No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed. Available at: [Link]
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Pharmacokinetics of droloxifene and its metabolites in breast cancer patients - PubMed. Available at: [Link]
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Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects - PubMed. Available at: [Link]
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Cell viability and proliferation assays in multiple BC cell lines with... - ResearchGate. Available at: [Link]
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Apoptosis and proliferation in breast cancer cells, cultured in vitro: effects of SERMs. Available at: [Link]
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Droloxifene in Advanced Breast Cancer as Second- or Third-Line Endocrine Therapy: A Phase II Trial - Karger Publishers. Available at: [Link]
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Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation | Journal of the American Chemical Society. Available at: [Link]
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Common mechanism for the estrogen agonist and antagonist activities of droloxifene - PubMed. Available at: [Link]
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Droloxifene - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]
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A-18. A Guide to Assessing the Hormone Receptor Cross-reactivity of N-desmethyl droloxifene
For drug development professionals, understanding the complete pharmacological profile of a therapeutic candidate and its metabolites is paramount. N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM) droloxifene, requires rigorous characterization to predict its clinical efficacy and potential off-target effects.[1] This guide provides an in-depth comparison of the essential assays used to determine the cross-reactivity of this compound across key hormone receptors, ensuring a comprehensive evaluation for researchers and scientists.
Droloxifene itself is a tamoxifen analog known for its high affinity for the estrogen receptor (ER), reportedly 10 to 60 times higher than that of tamoxifen.[2][3][4] Critically, studies have shown that this compound exhibits a similarly high binding affinity for the estrogen receptor, comparable to its parent compound.[1][5] This underscores the necessity of evaluating its activity not only at the intended ER target but also at other structurally related nuclear hormone receptors to build a complete safety and efficacy profile.
The Importance of Cross-Reactivity Profiling
Selective Estrogen Receptor Modulators (SERMs) are designed to exhibit tissue-specific agonist or antagonist activity at estrogen receptors (ERα and ERβ). However, due to the conserved ligand-binding domains across the nuclear receptor superfamily, off-target binding can occur. Assessing cross-reactivity is a critical step to:
-
Identify Potential Side Effects: Unintended interactions with other hormone receptors, such as the Progesterone Receptor (PR), Androgen Receptor (AR), and Glucocorticoid Receptor (GR), can lead to undesirable physiological effects.
-
Elucidate Mechanism of Action: A comprehensive binding profile helps to confirm that the therapeutic effects are mediated through the intended target.
-
Predict Clinical Outcomes: Understanding the full spectrum of a drug's and its metabolites' interactions is crucial for anticipating patient response and potential liabilities.[6][7]
Experimental Framework for Cross-Reactivity Assessment
A robust assessment of this compound's receptor selectivity involves a two-pronged approach: quantifying binding affinity and characterizing functional activity.
Figure 1. A comprehensive workflow for assessing hormone receptor cross-reactivity, from initial binding studies to functional validation.
Part 1: Quantifying Receptor Binding Affinity
The initial and most fundamental step is to determine if this compound physically interacts with various hormone receptors. The gold-standard method for this is the Competitive Radioligand Binding Assay .
Principle of the Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.[8] The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibitory constant (Ki), a true measure of binding affinity, can be calculated.[9]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ERα, ERβ, PR, and AR.
Materials:
-
Receptor Source: Rat uterine cytosol for ER, or membranes from cell lines stably expressing recombinant human ERα, ERβ, PR, or AR.[10]
-
Radioligands:
-
For ER: [³H]-Estradiol
-
For PR: [³H]-Progesterone
-
For AR: [³H]-Testosterone or [³H]-R1881 (Methyltrienolone)
-
-
Test Compounds: this compound, Droloxifene (parent), Tamoxifen (comparator), 17β-estradiol, Progesterone, Dihydrotestosterone (positive controls).
-
Assay Buffer: Tris-based buffer with appropriate additives.[9]
-
Filtration System: 96-well plate harvester with GF/C filters.
-
Scintillation Counter.
Methodology:
-
Receptor Preparation: Homogenize tissue or cell pellets in ice-cold lysis buffer and prepare a cytosol or membrane fraction via centrifugation. Determine the protein concentration of the receptor preparation.[9]
-
Assay Plate Setup: In a 96-well plate, set up reactions in triplicate for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled hormone), and competitive binding (radioligand + serial dilutions of test compound).[10]
-
Incubation: Add the receptor preparation to each well, followed by the test compounds and finally the radioligand at a fixed concentration (typically at or below its Kd value). Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked filter mat, which traps the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Comparative Binding Affinity Data
| Compound | Receptor | Relative Binding Affinity (RBA %) vs. Estradiol | IC50 / Ki | Source |
| Droloxifene | Estrogen Receptor | ~10-60x higher than Tamoxifen | IC50 ≈ 1 x 10⁻⁸ M | [1][2] |
| This compound | Estrogen Receptor | "High binding affinity", similar to Droloxifene | Not specified | [1][5] |
| Tamoxifen | Estrogen Receptor | 2.8% | - | [11] |
| N-desmethyl tamoxifen | Estrogen Receptor | 2.4% | - | [11] |
| 17β-Estradiol | Estrogen Receptor | 100% | - | (Reference) |
Table 1: Comparative Estrogen Receptor Binding Affinities. This table highlights the high affinity of droloxifene and its N-desmethyl metabolite for the estrogen receptor, significantly greater than that of tamoxifen.
Part 2: Characterizing Functional Receptor Activity
High binding affinity does not reveal whether a compound acts as an activator (agonist) or an inhibitor (antagonist) of the receptor. Reporter gene assays are essential for elucidating the functional consequences of this binding.
Principle of the Assay
These cell-based assays utilize a genetically engineered reporter system. A cell line is transfected with a plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[12][13] When a ligand activates the endogenous or co-transfected hormone receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene, which produces a measurable signal (e.g., light or color).
Figure 2. Mechanism of a reporter gene assay for measuring hormone receptor functional activity.
Experimental Protocol: Luciferase Reporter Gene Assay
Objective: To determine if this compound acts as an agonist or antagonist at ERα, PR, and AR.
Materials:
-
Cell Lines: HEK293 or specific target cells (e.g., MCF-7 for ER, T47D for PR, LNCaP for AR).[14][15]
-
Expression Plasmids: Plasmids for full-length human ERα, PR, or AR (if not endogenously expressed).
-
Reporter Plasmids:
-
For ER: ERE-Luciferase
-
For PR: PRE-Luciferase
-
For AR: ARE-Luciferase[15]
-
-
Transfection Reagent.
-
Luciferase Assay Reagent.
-
Luminometer.
Methodology:
-
Cell Culture & Transfection: Plate cells in a 96-well format. If necessary, co-transfect the cells with the appropriate receptor expression plasmid and the corresponding HRE-reporter plasmid.
-
Agonist Mode: Treat the transfected cells with serial dilutions of this compound. Measure luciferase activity after an incubation period (e.g., 18-24 hours). An increase in signal indicates agonist activity.
-
Antagonist Mode: Treat the cells with a known receptor agonist (e.g., Estradiol for ER, Progesterone for PR, DHT for AR) at its EC50 concentration, in combination with serial dilutions of this compound. A decrease in the agonist-induced signal indicates antagonist activity.
-
Signal Detection: Lyse the cells and add the luciferase assay substrate. Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence vs. log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal effect).
-
Antagonist Mode: Plot luminescence vs. log concentration of the test compound to determine the IC50 (concentration for 50% inhibition) and the degree of inhibition.
-
Interpreting Functional Data
For this compound, the expected outcome at the estrogen receptor is potent antagonism, similar to its parent compound.[5] The crucial data from this series of experiments is its activity—or lack thereof—at PR and AR.
| Receptor | Expected Agonist Activity | Expected Antagonist Activity | Implication for Selectivity |
| ERα / ERβ | Low to negligible | High potency (low IC50) | On-Target Effect |
| Progesterone Receptor (PR) | No significant activity | No significant activity | Selective: No cross-reactivity |
| Androgen Receptor (AR) | No significant activity | No significant activity | Selective: No cross-reactivity |
Table 2: Hypothetical Functional Activity Profile for a Highly Selective SERM like this compound. The goal is to confirm high antagonist potency at the target (ER) and minimal to no functional interaction at off-target receptors (PR, AR).
Conclusion and Expert Recommendations
The comprehensive characterization of this compound's cross-reactivity is a non-negotiable step in its development. The data indicate that both droloxifene and its N-desmethyl metabolite are potent binders of the estrogen receptor.[1][5] The critical next step, for which this guide provides the framework, is to perform binding and functional assays against a panel of other nuclear hormone receptors.
As a best practice, it is recommended to:
-
Prioritize Radioligand Binding Assays: These provide a direct measure of physical interaction and are the most sensitive method for initial screening of cross-reactivity.
-
Follow Up with Functional Assays: Only binding "hits" need to be characterized in more resource-intensive functional assays to determine the biological consequence of the interaction.
-
Use a Broad Receptor Panel: While ER, PR, and AR are primary, consider including other receptors like the Glucocorticoid Receptor (GR) for a more complete safety profile, as steroid hormone cross-reactivity can be complex.[16]
By following this structured, data-driven approach, researchers can build a high-confidence profile of this compound, ensuring a thorough understanding of its selectivity and paving the way for its safe and effective clinical application.
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A Comparative Guide to the Cellular Effects of N-desmethyl droloxifene on MCF-7 and MDA-MB-231 Breast Cancer Cell Lines
Executive Summary
N-desmethyl droloxifene, an active metabolite of the selective estrogen receptor modulator (SERM) droloxifene, exhibits profoundly different effects on breast cancer cell lines, dictated primarily by their estrogen receptor alpha (ERα) status.[1][2] This guide provides a comprehensive comparison of its activity in the ERα-positive MCF-7 cell line versus the ERα-negative (triple-negative) MDA-MB-231 cell line. In MCF-7 cells, this compound acts as a potent antagonist, inhibiting proliferation, arresting the cell cycle, and inducing apoptosis.[3][4][5] Conversely, in MDA-MB-231 cells, which lack the primary molecular target, the compound demonstrates a negligible impact on these cellular processes.[4][6] This differential response underscores the critical role of ERα in the mechanism of action for this class of compounds and highlights the importance of selecting appropriate cell models for preclinical drug evaluation.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors but elicit agonist or antagonist effects in a tissue-specific manner.[7] Droloxifene, a tamoxifen analogue, was developed as a next-generation SERM with a higher binding affinity for the estrogen receptor and a more favorable antiestrogenic-to-estrogenic activity ratio compared to tamoxifen.[3][8][9] Its primary metabolite, this compound, retains these potent antiestrogenic properties.[2]
To understand the therapeutic potential and mechanism of such targeted agents, it is crucial to employ relevant preclinical models. This guide focuses on two of the most widely used human breast cancer cell lines:
-
MCF-7: An ERα-positive, progesterone receptor (PR)-positive, luminal A subtype of breast cancer.[10][11] These cells are estrogen-dependent for proliferation and serve as a classical in vitro model for hormone-responsive breast cancer.[10][12]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, characterized by the absence of ERα, PR, and HER2 amplification.[13] This line is highly aggressive, invasive, and represents a hormone-independent disease state.[13][14]
By comparing the effects of this compound on these two cell lines, we can directly investigate its ERα-dependent mechanism of action and validate its target specificity.
Part 1: The Molecular Basis for Differential Response: Estrogen Receptor α (ERα) Status
The fundamental difference in how MCF-7 and MDA-MB-231 cells respond to this compound lies in the presence or absence of its molecular target, ERα.
In ERα-positive cells like MCF-7, this compound competes with endogenous estradiol for binding to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor that is distinct from that caused by an agonist. The antagonist-bound receptor complex recruits co-repressor proteins instead of co-activators, leading to the transcriptional repression of estrogen-responsive genes critical for cell proliferation, such as c-myc.[3][9] This ultimately results in the inhibition of cell growth.
In contrast, MDA-MB-231 cells lack significant expression of ERα.[4][13] While some studies have detected ERβ mRNA and protein in these cells, the primary anti-proliferative mechanism of triphenylethylene-based SERMs is mediated through ERα.[15][16] Without the target receptor, this compound cannot execute its primary antiestrogenic signaling cascade, and therefore, its effects on cell growth are minimal.[4][6]
Caption: Differential signaling of this compound in MCF-7 vs. MDA-MB-231 cells.
Part 2: Comparative Analysis of Cellular Effects
The presence or absence of ERα translates directly into observable differences in cell behavior upon treatment with this compound.
A. Cell Proliferation and Viability
The most direct test of an antiestrogen's efficacy is its ability to inhibit the proliferation of ER-positive cancer cells. This compound is expected to cause a dose-dependent decrease in the viability of MCF-7 cells while having a minimal effect on MDA-MB-231 cells, even at high concentrations.[4] This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Expected IC50 Values for this compound
| Cell Line | Receptor Status | Expected IC50 (µM) | Interpretation |
|---|---|---|---|
| MCF-7 | ERα Positive | 0.1 - 1.0 | Sensitive; potent growth inhibition |
| MDA-MB-231 | ERα Negative | > 50 | Resistant; lacks the target for growth inhibition |
B. Apoptosis Induction
Beyond halting proliferation (a cytostatic effect), potent SERMs can also induce programmed cell death (a cytotoxic effect) in sensitive cells. Studies have shown that droloxifene induces apoptosis in MCF-7 cells, a mechanism that contributes to its overall anti-tumor activity.[5] This effect is not anticipated in ERα-negative MDA-MB-231 cells.
Table 2: Expected Apoptosis Rates After Treatment
| Cell Line | Treatment (48h) | Expected Apoptotic Cells (%) (Annexin V+) |
|---|---|---|
| MCF-7 | Vehicle Control (DMSO) | 3 - 5% |
| MCF-7 | This compound (5µM) | 25 - 40% |
| MDA-MB-231 | Vehicle Control (DMSO) | 4 - 6% |
| MDA-MB-231 | this compound (5µM) | 5 - 8% |
C. Cell Cycle Progression
Antiestrogens often mediate their growth-inhibitory effects by arresting cells at specific checkpoints in the cell cycle. Droloxifene has been shown to block MCF-7 cells in the G1 phase, preventing them from entering the S phase (DNA synthesis).[3][9] This G1 arrest is a direct consequence of the repression of ER-regulated genes that control cell cycle progression. This effect is absent in MDA-MB-231 cells.
Table 3: Expected Cell Cycle Distribution After Treatment
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| MCF-7 | Vehicle Control (DMSO) | 55 - 60% | 25 - 30% | 10 - 15% |
| MCF-7 | This compound (1µM) | > 75% | < 15% | 5 - 10% |
| MDA-MB-231 | Vehicle Control (DMSO) | 45 - 50% | 30 - 35% | 15 - 20% |
| MDA-MB-231 | this compound (1µM) | 45 - 50% | 30 - 35% | 15 - 20% |
Part 3: Experimental Workflow and Protocols
A robust comparison requires standardized and validated experimental procedures. The following workflow outlines the necessary steps, followed by detailed protocols for each key assay.
Caption: Standardized workflow for comparing this compound effects.
Protocol 1: Cell Viability (MTT) Assay
-
Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well. For MCF-7 cells, use phenol red-free EMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to remove exogenous estrogens.[6][12] For MDA-MB-231, use L-15 medium with 10% standard FBS.[13] Incubate for 24 hours at 37°C.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions (ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Seeding & Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with a fixed concentration of this compound (e.g., 5 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic dissociation solution or brief trypsinization.[17] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Annexin Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Conclusion and Field Insights
The comparative analysis between MCF-7 and MDA-MB-231 cells provides unequivocal evidence for the ERα-dependent mechanism of this compound. The compound's potent anti-proliferative, pro-apoptotic, and cell cycle-arresting effects are confined to the ERα-positive MCF-7 cell line, while the ERα-negative MDA-MB-231 line remains largely unaffected.
For researchers in drug development, this guide underscores several key insights:
-
Target Validation: The stark contrast in response validates ERα as the primary target for the anti-proliferative activity of this compound.
-
Model Selection: MCF-7 cells are an indispensable tool for screening and characterizing SERMs and other hormone-targeted therapies. MDA-MB-231 cells serve as an essential negative control to confirm on-target activity and can be used to investigate potential ER-independent or off-target effects at higher concentrations.
-
Translational Relevance: The resistance of MDA-MB-231 cells to this compound mirrors the clinical reality where triple-negative breast cancers do not respond to endocrine therapies, necessitating alternative treatment strategies like chemotherapy or targeted therapies against other pathways.
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A Comparative Guide to the Cytotoxicity of Droloxifene and Its Metabolites
This guide provides an in-depth, objective comparison of the cytotoxic profiles of Droloxifene, a selective estrogen receptor modulator (SERM), and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to elucidate the mechanisms of action and comparative efficacy of these compounds. We will explore the metabolic pathways, delve into the molecular mechanisms of cytotoxicity, and provide detailed experimental protocols for independent verification.
Introduction to Droloxifene
Droloxifene (3-hydroxytamoxifen) is a nonsteroidal SERM of the triphenylethylene group, structurally analogous to tamoxifen.[1] It was developed for the treatment of estrogen receptor (ER)-positive breast cancer, osteoporosis, and cardiovascular disorders.[1] Preclinical studies highlighted its potential advantages over tamoxifen, including a significantly higher binding affinity for the estrogen receptor (10- to 60-fold greater) and a more favorable ratio of anti-estrogenic to estrogenic effects.[2][3] Despite these promising initial findings, droloxifene's clinical development was discontinued after Phase III trials showed it to be less effective than tamoxifen in treating advanced breast cancer.[1][4]
Understanding the cytotoxic profile of a drug and its metabolites is critical for evaluating its therapeutic potential and safety. This guide focuses on dissecting the cytotoxic contributions of droloxifene versus its metabolic derivatives.
Metabolic Pathways of Droloxifene
Droloxifene undergoes extensive metabolism in the body. The primary metabolic pathways in humans involve glucuronidation and oxidative metabolism.[5][6] The major identified metabolites include droloxifene glucuronide, N-desmethyldroloxifene, and 4-methoxydroloxifene.[5] A secondary, though potentially significant, pathway involves the formation of catechol intermediates, which can be further oxidized to reactive o-quinones.[7][8]
The metabolic fate of droloxifene is a key determinant of its systemic activity and potential toxicity. The following diagram illustrates the primary and potential secondary metabolic transformations.
Caption: Postulated metabolic pathways of Droloxifene.
Mechanisms of Cytotoxicity
The cytotoxic action of droloxifene and its analogues is multifactorial, though primarily driven by its interaction with the estrogen receptor.
ER-Dependent Pathway: The Primary Driver of Efficacy
The principal mechanism of droloxifene's antitumor activity is its high-affinity competitive antagonism of the estrogen receptor alpha (ERα).[3] In ER-positive breast cancer cells, estrogen binding to ERα promotes cellular proliferation. Droloxifene binds to ERα, inducing a conformational change that prevents the recruitment of co-activators and the transcription of estrogen-responsive genes essential for cell growth.[3] This action effectively blocks cells in the G1 phase of the cell cycle, inhibiting proliferation and ultimately inducing apoptosis (programmed cell death).[3][9] Preclinical data confirmed the superior growth-inhibiting potency of droloxifene compared to tamoxifen in ER-positive cell lines.[3]
Caption: ER-dependent mechanism of Droloxifene action.
ER-Independent and Secondary Pathways
While ER antagonism is central, other mechanisms may contribute to droloxifene's cellular effects:
-
p53 Induction: Droloxifene, but not estrogen, was shown to induce p53 expression and apoptosis in MCF-7 breast cancer cells, suggesting a direct pro-apoptotic pathway that may be independent of ER status in some contexts.[9]
-
Membrane Antioxidant Activity: Droloxifene can inhibit iron-induced lipid peroxidation in cell membranes.[10] This membrane-stabilizing effect could alter membrane fluidity and contribute to its anti-proliferative action.[10]
-
Genotoxicity via Metabolites: The formation of catechol and subsequent o-quinone metabolites presents a potential pathway for genotoxicity. These reactive o-quinones can form adducts with DNA, which could contribute to long-term genetic damage.[7][8]
Comparative Cytotoxicity: Droloxifene vs. Its Metabolites
Direct, quantitative comparisons of the cytotoxicity of droloxifene against its full range of metabolites are limited in published literature. However, key studies provide critical insights, particularly regarding the potentially reactive catechol metabolites.
A study investigating the formation of reactive o-quinones from droloxifene carried out cytotoxicity assays in both ER-positive (S30) and ER-negative (MDA-MB-231) human breast cancer cell lines.[7][8] The research compared the cytotoxic effects of droloxifene to its catechol metabolite. The pivotal finding was that the catechol metabolite exhibited cytotoxic effects that were similar to the parent drug, droloxifene .[7][8]
This suggests that for this specific metabolic conversion, there is no significant potentiation or detoxification of the compound's cytotoxic activity. The implication is that the primary anti-proliferative effect is likely mediated by the parent compound's high affinity for the ER, a property shared by its closely related metabolites. Conversely, the study noted that the formation of o-quinones and their ability to form DNA adducts is more likely to contribute to the compound's genotoxicity rather than its direct cytotoxicity.[7][8]
| Compound | Target Cell Lines | Relative Cytotoxicity | Primary Implication | Reference |
| Droloxifene | S30 (ER+), MDA-MB-231 (ER-) | Baseline | Potent anti-proliferative agent, primarily via ER antagonism. | [7][8] |
| Catechol Metabolite | S30 (ER+), MDA-MB-231 (ER-) | Similar to Droloxifene | Metabolism to catechol form does not significantly alter cytotoxic potency. | [7][8] |
| o-Quinone Metabolite | (Inferred) | Not directly measured | Unlikely to contribute to cytotoxicity; potential role in genotoxicity via DNA adduct formation. | [7][8] |
Experimental Protocol: Assessing Cytotoxicity via Sulforhodamine B (SRB) Assay
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the Sulforhodamine B (SRB) assay. This method is a rapid, sensitive, and inexpensive technique for measuring drug-induced cytotoxicity based on the quantification of total cellular protein.[11]
Causality Behind Experimental Choices:
-
Why SRB? The SRB assay measures total biomass by staining cellular proteins, making it less susceptible to interference from metabolic or mitochondrial activity, unlike tetrazolium-based assays (e.g., MTT). This provides a robust measurement of cell number and, therefore, cytotoxicity.
-
Cell Lines: Using both an ER-positive line (e.g., MCF-7) and an ER-negative line (e.g., MDA-MB-231) is crucial to differentiate between ER-dependent and ER-independent cytotoxic effects.
-
Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin) is essential for data normalization and assay validation.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in RPMI 1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[11]
-
Trypsinize and count the cells. Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of droloxifene and its metabolites in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently remove the drug-containing medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Stain at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival using the formula: (% Survival) = (OD_treated / OD_control) * 100.
-
Plot the percentage of survival against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
The cytotoxic profile of droloxifene is intrinsically linked to its potent anti-estrogenic activity, which effectively induces cell cycle arrest and apoptosis in ER-positive cancer cells.[9] The available evidence indicates that its primary metabolites, particularly the catechol derivatives, exhibit a similar level of direct cytotoxicity, suggesting that the parent compound's structure is the key determinant of its anti-proliferative efficacy.[7]
However, the metabolic conversion of droloxifene to reactive o-quinones introduces a distinct mechanism of potential harm: genotoxicity.[7] While this pathway may not contribute significantly to immediate cell death (cytotoxicity), the formation of DNA adducts is a critical consideration for long-term safety and carcinogenic potential. This distinction underscores the importance of employing a multi-assay approach in preclinical drug evaluation, assessing not only cytotoxicity (e.g., SRB, MTT) but also genotoxicity (e.g., Ames test, comet assay) and specific cell death pathways (e.g., caspase activity, Annexin V staining).
For researchers in drug development, the case of droloxifene serves as a valuable lesson: while a compound may show enhanced potency at its primary target in vitro, its overall clinical utility is a complex interplay of efficacy, metabolism, and safety that must be thoroughly investigated.
References
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Title: Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: Pharmacokinetics of droloxifene and its metabolites in breast cancer patients Source: PubMed URL: [Link]
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Title: Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones Source: PubMed URL: [Link]
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Title: Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects Source: PubMed URL: [Link]
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Title: Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses Source: PubMed Central URL: [Link]
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Title: Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones Source: ACS Publications URL: [Link]
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Title: Phase I trial of droloxifene in patients with metastatic breast cancer Source: PubMed URL: [Link]
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Title: Droloxifene, a New Antiestrogen: Its Role in Metastatic Breast Cancer Source: PubMed URL: [Link]
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Title: Common mechanism for the estrogen agonist and antagonist activities of droloxifene Source: PubMed URL: [Link]
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Title: Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones | Request PDF Source: ResearchGate URL: [Link]
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Title: Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects | Request PDF Source: ResearchGate URL: [Link]
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Title: Droloxifene - Wikipedia Source: Wikipedia URL: [Link]
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Title: Droloxifene (3-hydroxytamoxifen) has membrane antioxidant ability: potential relevance to its mechanism of therapeutic action in breast cancer Source: PubMed URL: [Link]
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Title: Preclinical data for Droloxifene Source: PubMed URL: [Link]
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Title: The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells Source: PubMed Central URL: [Link]
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Title: Droloxifene - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
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Title: In vitro investigations on the toxicity and cell death induced by tamoxifen on two non-breast cancer cell types Source: PubMed Central URL: [Link]
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Title: Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer Source: PubMed URL: [Link]
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A Comparative Analysis of In Vivo and In Vitro Potency: N-Desmethyl Droloxifene vs. Droloxifene
For researchers and drug development professionals in oncology, particularly those focusing on endocrine therapies, a nuanced understanding of the bioactivity of a drug and its metabolites is paramount. Droloxifene, a selective estrogen receptor modulator (SERM), and its primary metabolite, N-desmethyl droloxifene, present a compelling case study in this regard. This guide provides an in-depth comparison of their in vitro and in vivo potency, supported by experimental data, to inform preclinical and clinical research strategies.
Introduction to Droloxifene and its Metabolism
Droloxifene, a third-generation SERM, was developed as an alternative to tamoxifen with a potentially improved therapeutic profile. Like other triphenylethylene antiestrogens, its mechanism of action is primarily mediated through competitive binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent signaling pathways. Upon administration, droloxifene undergoes metabolism, with N-demethylation being a key transformation, resulting in the formation of this compound. The critical question for drug development is the extent to which this metabolite contributes to the overall therapeutic effect.
The metabolic conversion of droloxifene to this compound has been observed in various species, including humans, rats, and mice[1]. This metabolic pathway underscores the importance of evaluating the potency of this compound alongside the parent compound.
In Vitro Potency: A Tale of Two Potent Molecules
The in vitro potency of a SERM is fundamentally assessed by its ability to bind to the estrogen receptor and subsequently inhibit the proliferation of ER-positive cancer cells. The available data indicates that this compound is not merely an inactive metabolite but a potent antiestrogen in its own right.
Estrogen Receptor Binding Affinity
A cornerstone of a SERM's activity is its affinity for the estrogen receptor. Both droloxifene and this compound exhibit a high binding affinity for the ER. Studies have shown that the binding affinity of this compound to the cytosolic estrogen receptor from rabbit uteri is comparable to that of droloxifene. Notably, both compounds demonstrate a binding affinity that is approximately 10 times higher than that of tamoxifen. This suggests that the N-demethylation of droloxifene does not diminish its capacity to engage with its molecular target.
Anti-proliferative and Anti-estrogenic Effects
The functional consequence of high-affinity ER binding is the inhibition of estrogen-dependent cell proliferation. Research indicates that the pharmacological properties of droloxifene are not significantly altered by N-demethylation. Both droloxifene and this compound have demonstrated similar inhibitory effects on the growth of ER-positive breast cancer cell lines.
One study revealed that both compounds equally inhibited the incorporation of ³H-Uridine into the RNA of MCF-7 and ZR-75 cells, a measure of anti-estrogenic activity, at concentrations ranging from 0.05 to 1.0 µmol/L. This functional equivalence in a cellular context is a critical finding, suggesting that this compound is likely to contribute significantly to the overall anti-tumor effect observed in vivo.
Droloxifene has been shown to be more potent than tamoxifen in inhibiting the growth of cultured MCF-7 cells[2]. Given the comparable in vitro activity of this compound, it is reasonable to infer a similar level of potency for the metabolite in cellular assays.
In Vivo Potency and Pharmacokinetics
Translating in vitro potency to in vivo efficacy is a complex interplay of pharmacokinetics and pharmacodynamics. While direct comparative in vivo efficacy studies between droloxifene and its N-desmethyl metabolite are scarce, the existing data on droloxifene's anti-tumor activity and the metabolite's pharmacokinetics provide valuable insights.
Anti-Tumor Efficacy of Droloxifene
In vivo studies have confirmed the anti-tumor effects of droloxifene in animal models of breast cancer. For instance, droloxifene has been shown to inhibit the growth of ER-positive MCF-7 human breast cancer xenografts in nude mice[2]. This anti-tumor activity is consistent with its high-affinity ER binding and potent anti-proliferative effects observed in vitro. The contribution of this compound to this in vivo effect is inferred from its potent in vitro profile and its presence as a metabolite.
Pharmacokinetics and Metabolite Exposure
The clinical relevance of a metabolite's potency is directly linked to its concentration and persistence in the plasma. In humans, droloxifene is metabolized to this compound[1]. While detailed steady-state plasma concentration data for both compounds from a single clinical trial are not extensively published, the presence of this compound in circulation suggests it has the potential to exert a therapeutic effect. The overall clinical efficacy of droloxifene is therefore likely a composite of the activities of both the parent drug and its active metabolite.
Experimental Methodologies
To provide a practical context for the data discussed, this section outlines standardized protocols for key experiments used to assess the in vitro potency of SERMs.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compound (droloxifene or this compound).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (droloxifene or this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.
Caption: Workflow for MTT Cell Proliferation Assay.
Summary and Conclusion
The available scientific evidence strongly indicates that this compound is a potent, active metabolite of droloxifene, rather than an inactive byproduct.
| Parameter | Droloxifene | This compound | Key Findings |
| ER Binding Affinity | High | High | Both compounds exhibit high affinity, approximately 10-fold greater than tamoxifen. |
| Anti-proliferative Activity | Potent | Potent | Both compounds show similar and potent inhibition of ER-positive breast cancer cell growth. |
| In Vivo Efficacy | Demonstrated | Inferred to be active | Droloxifene shows anti-tumor activity in xenograft models. The activity of the metabolite is inferred from its in vitro potency and presence in plasma. |
References
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Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]
-
Antiestrogenic and antitumor effects of droloxifene in experimental breast carcinoma. Available at: [Link]
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A Comparative Guide to Confirming N-desmethyl droloxifene Identity by Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-desmethyl droloxifene Identification
Droloxifene, a selective estrogen receptor modulator (SERM), has been investigated for its potential in treating hormone-dependent breast cancer.[1][2] Like its structural analog tamoxifen, droloxifene undergoes metabolic transformation in the body. One of its key metabolites is this compound, formed by the removal of a methyl group from the terminal nitrogen of the aminoethoxy side chain.[3][4] Accurate identification and differentiation of this compound from its parent drug and other metabolites are critical in pharmacokinetic and drug metabolism studies to understand the drug's efficacy and safety profile.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for the structural elucidation and quantification of drug metabolites.[5][6] This guide will detail the principles and a practical workflow for confirming the identity of this compound by analyzing its characteristic fragmentation pattern and comparing it to its parent compound, droloxifene.
The Foundational Logic: Fragmentation of Triphenylethylene Analogs
The structural backbone of droloxifene and its metabolites is a triphenylethylene core. The fragmentation of these compounds in a mass spectrometer, typically through collision-induced dissociation (CID), is highly predictable and yields structurally significant fragment ions. The most prominent fragmentation pathway for droloxifene and its N-desmethyl metabolite involves the cleavage of the ether bond in the aminoethoxy side chain. This predictable fragmentation is the cornerstone of their confident identification.
Experimental Workflow for Confirmation
This section outlines a robust experimental protocol for the analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Sample Preparation: Isolating the Analytes
For in vitro metabolism studies, a simple protein precipitation is often sufficient to prepare the sample for LC-MS analysis.
Protocol:
-
To 100 µL of the in vitro metabolism sample (e.g., microsomal incubation), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of droloxifene or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Causality: Acetonitrile is a highly effective protein precipitating agent that also solubilizes the analytes of interest. The use of an internal standard is crucial for accurate quantification and to account for any variability in sample preparation and instrument response.
Liquid Chromatography: Separating the Parent from the Metabolite
Chromatographic separation is essential to distinguish this compound from droloxifene and other potential metabolites, preventing ion suppression and ensuring accurate identification.
Protocol:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Causality: The C18 stationary phase provides hydrophobic interactions to retain the analytes, while the gradient elution with an organic solvent like acetonitrile allows for their sequential elution based on polarity. Formic acid is added to the mobile phase to promote protonation of the analytes, which is necessary for positive ion electrospray ionization.
Mass Spectrometry: Generating and Detecting the Fragments
High-resolution mass spectrometry (HRMS) is the preferred method for unequivocal identification due to its ability to provide accurate mass measurements.[7]
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (product ion scanning).
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation pattern.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for this application.
Causality: ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions detected in the full scan, allowing for the acquisition of fragmentation spectra for both droloxifene and this compound in a single run.
Data Interpretation: The Telltale Fragments
The key to confirming the identity of this compound lies in the comparison of its fragmentation pattern with that of droloxifene.
Expected Mass-to-Charge Ratios
The first step in identification is to look for the accurate mass of the protonated molecular ions.
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| Droloxifene | C26H29NO2 | 387.2198 | 388.2271 |
| This compound | C25H27NO2 | 373.2042 | 374.2115 |
Data sourced from PubChem and Pharmaffiliates.[8][9]
Fragmentation Pathway Analysis
The primary fragmentation of both droloxifene and this compound occurs at the aminoethoxy side chain.
Droloxifene Fragmentation: The protonated droloxifene molecule (m/z 388.2271) will readily fragment upon collision-induced dissociation, cleaving the C-O bond of the side chain. This results in a characteristic neutral loss of the dimethylaminoethanol moiety and the formation of a stable vinyl cation. The most abundant fragment ion will be observed at m/z 315.1436.
This compound Fragmentation: Similarly, the protonated this compound molecule (m/z 374.2115) will undergo the same fragmentation mechanism. The cleavage of the side chain results in the neutral loss of the methylaminoethanol moiety, also producing the same stable vinyl cation at m/z 315.1436.
The key differentiator is the mass of the protonated molecular ion. The presence of a precursor ion at m/z 374.2115 that fragments to produce a product ion at m/z 315.1436 is the definitive signature of this compound.
Visualizing the Fragmentation
The following diagrams illustrate the predicted fragmentation pathways.
Caption: Predicted fragmentation of Droloxifene.
Caption: Predicted fragmentation of this compound.
Comparative Data Summary
The following table provides a clear comparison of the key mass spectrometric data for the identification of this compound.
| Feature | Droloxifene | This compound |
| Protonated Molecular Ion ([M+H]+) | 388.2271 m/z | 374.2115 m/z |
| Primary Fragment Ion | 315.1436 m/z | 315.1436 m/z |
| Neutral Loss | 73.0841 Da | 59.0684 Da |
Conclusion: A Self-Validating System for Confident Identification
By following the detailed experimental protocol and utilizing the comparative fragmentation data presented in this guide, researchers can confidently confirm the identity of this compound. The combination of chromatographic separation, accurate mass measurement of the precursor ion, and the characteristic fragmentation pattern creates a self-validating system. The observation of a precursor ion at m/z 374.2115 that yields a product ion at m/z 315.1436 provides unequivocal evidence for the presence of this compound, distinguishing it from its parent drug and other potential metabolites. This rigorous approach is essential for generating high-quality, reliable data in drug development and metabolism research.
References
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PubChem. Droloxifene. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. This compound. [Link]
- Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Determination of droloxifene and two of its metabolites in serum by high-performance liquid chromatography.
- Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1993). An overview of the gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods for the analysis of tamoxifen and its metabolites. Journal of steroid biochemistry and molecular biology, 47(1-6), 133-140.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Some pharmaceutical drugs. IARC monographs on the evaluation of carcinogenic risks to humans, 66, 1.
- Gao, H., Liu, D., & Hop, C. E. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. Drug metabolism reviews, 43(2), 159-170.
- Lien, E. A., Solheim, E., Lea, O. A., Lundgren, S., Kvinnsland, S., & Ueland, P. M. (1989). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). Cancer research, 49(10), 2714-2717.
- Ma, S., & Adedipe, E. (2002). Metabolite identification by mass spectrometry. Current drug metabolism, 3(5), 461-472.
- Zhu, M., Zhang, D., & Li, C. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. Journal of pharmaceutical and biomedical analysis, 55(5), 861-873.
- Tess, D. A., Cole, R. O., & Toler, S. M. (1995). Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection.
- Rúbies, A., Centrich, F., & de la Torre, R. (2010). Mass spectrometric characterization of tamoxifene metabolites in human urine utilizing different scan parameters on liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(6), 749-760.
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Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. [Link]
- Hildebrand, J. G., & Löser, R. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American journal of clinical oncology, 14 Suppl 2, S21-S29.
-
HPLC-ESI-MS Separation of Droloxifene and Its Metabolites. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube. [Link]
- Bruning, P. F. (1992). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. American journal of clinical oncology, 15(5), S16-S20.
- Löser, R., Seibel, K., Roos, W., & Eppenberger, U. (1985). Preclinical data for droloxifene. Journal of steroid biochemistry, 23(5B), 885-889.
- Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Noreen, Y. (2001). Systematic liquid chromatography/mass spectrometry-based strategy for the identification of drug metabolites in biological matrices. Analytical chemistry, 73(17), 430A-439A.
- Glick, J. H. (1992). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Cancer, 70(S4), 1045-1049.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-desmethyl droloxifene
This guide provides essential safety and logistical information for the proper disposal of N-desmethyl droloxifene, a key metabolite of the selective estrogen receptor modulator (SERM), droloxifene. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical entities we handle. This document offers a procedural, step-by-step framework grounded in established safety protocols to ensure the responsible management of this potent pharmaceutical compound.
The causality behind these rigorous disposal protocols is rooted in the pharmacological nature of this compound. As a metabolite of a SERM, it is designed to be biologically active, interacting with estrogen receptors within the body.[1][2][3][4] Improper disposal, such as drain disposal or inclusion in general waste, could lead to the introduction of a hormonally active agent into aquatic ecosystems, potentially disrupting the endocrine systems of wildlife.[5][6] Furthermore, occupational exposure to potent pharmaceutical compounds can pose health risks to laboratory, janitorial, and waste management personnel. Therefore, a self-validating system of containment, segregation, and verified disposal is paramount.
Part 1: Hazard Identification and Risk Assessment
Key Chemical and Hazard Information Summary
| Property | Information | Source / Justification |
| Chemical Name | This compound | |
| Synonyms | (E)-3-(1-(4-(2-(Methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol | |
| CAS Number | 83647-33-0 | |
| Compound Class | Selective Estrogen Receptor Modulator (SERM) Metabolite | [7][10] |
| Primary Hazard | Biologically Active / Potent Pharmaceutical Compound | Inferred from parent compound (Droloxifene) and SERM class.[2][3][11] |
| Potential Routes of Exposure | Inhalation (of powder), Dermal Contact, Ingestion | Standard for laboratory chemicals. |
| Environmental Hazard | Potential for endocrine disruption in aquatic environments. | Inferred from the general risk of pharmaceutical waste.[5][6] |
| Disposal Classification | Hazardous Chemical Waste / Pharmaceutical Waste | Best practice for potent, non-regulated pharmaceutical compounds.[12][13] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A fully buttoned lab coat
-
Step 2: Segregate Waste at the Point of Generation
-
Principle: Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal facility.[12][13]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials acutely contaminated with it.
-
Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and contaminated absorbent pads. Place these items directly into a designated, sealable solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.[14]
-
Step 3: Proper Labeling of Waste Containers
-
Principle: Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[13]
-
Action: Label the waste container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Potent Compound").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Safe Storage of Waste in the Laboratory
-
Principle: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) to minimize the risk of spills and exposure.[15]
-
Action:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the container in a designated SAA within the laboratory, at or near the point of generation.[16]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA, though institutional limits are often much lower.[15][16]
-
Step 5: Arranging for Disposal
-
Principle: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste vendor, coordinated by your institution's EHS department. This ensures the waste is transported, treated, and disposed of in compliance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[6]
-
Action:
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
-
Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Pharmaceutical Waste Disposal. Environmental Marketing Services. Available at: [Link]
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Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available at: [Link]
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Laboratory waste disposal procedure at a GMP site. GMP-inspection. Available at: [Link]
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Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com. Available at: [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Safe management of pharmaceutical waste from health care facilities: global best practices. World Health Organization (WHO). Available at: [Link]
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Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects | Request PDF. ResearchGate. Available at: [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
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Droloxifene - Some Pharmaceutical Drugs. NCBI Bookshelf. Available at: [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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This compound. Pharmaffiliates. Available at: [Link]
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Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. Available at: [Link]
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Droloxifene. Wikipedia. Available at: [Link]
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Selective estrogen receptor modulator. Wikipedia. Available at: [Link]
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Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy. MDPI. Available at: [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). Available at: [Link]
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The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
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Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. Available at: [Link]
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No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). PubMed, National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Comprehensive Guide to Handling N-desmethyl droloxifene: Personal Protective Equipment and Safety Protocols
As a Senior Application Scientist, this guide is designed to provide you, our trusted research colleagues, with essential safety and logistical information for handling N-desmethyl droloxifene. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure your safety and the integrity of your work. This compound is a primary metabolite of droloxifene, a selective estrogen receptor modulator (SERM).[1][2][3] Like other SERMs, it is a potent compound that warrants careful handling to mitigate risks of occupational exposure.
While a specific, comprehensive toxicity profile for this compound is not widely available, its structural and functional relationship to droloxifene and the broader class of SERMs necessitates treating it with a high degree of caution.[3] The parent compound, droloxifene, has been evaluated by the International Agency for Research on Cancer (IARC) and placed in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence.[4][5] However, in a laboratory setting, where direct handling of the pure compound can occur, a conservative approach is paramount. This guide is based on established protocols for handling potent pharmaceutical compounds, including other SERMs like tamoxifen and estradiol.[6][7]
The Foundation of Safety: Engineering Controls
Before any personal protective equipment is considered, the primary line of defense is robust engineering controls. These are designed to isolate the researcher from the hazard.
-
Containment for Solids: All weighing, aliquoting, and manipulation of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood, also known as a containment ventilated enclosure (CVE).[6] This prevents the generation and inhalation of airborne particles.
-
Containment for Liquids: When working with solutions of this compound, a chemical fume hood is also required. For sterile applications, such as cell culture work, a Class II Biosafety Cabinet (BSC) should be utilized to maintain sterility while protecting the operator.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, critical barrier between you and the chemical. A comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table summarizes the required equipment for various laboratory tasks.
| Laboratory Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Powder | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs | Safety goggles with side shields | N95 respirator or PAPR (mandatory inside containment) |
| Solution Preparation | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs | Safety goggles with side shields | Not required if performed within a certified fume hood |
| In Vitro Work (Cell Culture) | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs | Safety goggles with side shields | Not required if performed within a certified BSC |
| In Vivo Work (Dosing) | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs | Safety goggles and face shield | As determined by risk assessment; N95 recommended |
Causality Behind the Choices:
-
Double Gloving: This is a critical practice. The outer glove provides the primary barrier. Should it be breached or contaminated, the inner glove protects the handler during the doffing process, preventing skin contact.[6] Chemotherapy-rated nitrile gloves are recommended due to their tested resistance to chemical permeation.[7]
-
Solid-Front Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs prevents contamination of personal clothing and skin.[6][7] The knit cuffs ensure a snug fit around the inner glove, closing a potential exposure gap.
-
Respiratory Protection: Fine powders can easily become aerosolized. An N95 respirator or a higher-level Powered Air-Purifying Respirator (PAPR) is essential when handling the solid form to prevent inhalation, a primary route of exposure.[6] Surgical masks offer no protection against chemical aerosols.[6]
Standard Operating Procedure: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself. An incorrect doffing procedure can lead to cross-contamination and exposure.
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Decontamination and Disposal: A Complete Protocol
Safe handling does not end when the experiment is over. A rigorous decontamination and disposal plan is essential to protect yourself, your colleagues, and the environment.
Step-by-Step Disposal Plan:
-
Segregate Waste at the Source: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and weighing papers, must be considered hazardous chemical waste.
-
Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
Decontamination of Surfaces: After completing work, decontaminate all surfaces within the fume hood or BSC. A common procedure involves an initial wipe with a solution capable of degrading the compound (if known and validated) followed by a thorough cleaning with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.
-
Liquid Waste: Unused solutions or aqueous waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[9]
-
Empty Containers: The original vial containing the powdered compound is considered acutely hazardous. It should not be treated as regular empty glassware. The "empty" vial should be placed in the solid hazardous waste container for disposal.[10]
-
Final Disposal: All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[8]
By adhering to these stringent protocols, you build a self-validating system of safety that protects you and ensures the continued integrity of your research environment. Your diligence is the cornerstone of a secure and productive laboratory.
References
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Droloxifene - Some Pharmaceutical Drugs. NCBI Bookshelf.
- National Center for Biotechnology Inform
- Pharmaffili
- BenchChem. (2025). Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling alpha-Estradiol.
- ChemicalBook. (n.d.). 83647-33-0(this compound) Product Description.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound-d5.
- Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-703.
- Bruntsch, U., et al. (1991). Phase I trial of droloxifene in patients with metastatic breast cancer. PubMed, 13(5), 441-444.
- International Programme on Chemical Safety. (1997).
- NIOSH. (2004). Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- Angene Chemical. (2025).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ASTM. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
